molecular formula C4H7N3 B041917 1-Methyl-1H-imidazol-2-amine CAS No. 6646-51-1

1-Methyl-1H-imidazol-2-amine

Cat. No.: B041917
CAS No.: 6646-51-1
M. Wt: 97.12 g/mol
InChI Key: NQCJWEXYVVFKBT-UHFFFAOYSA-N
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Description

1-Methyl-1H-imidazol-2-amine is a valuable substituted imidazole derivative that serves as a key synthetic intermediate and building block in medicinal chemistry and heterocyclic compound research. Its primary research value lies in its role as a precursor for the synthesis of more complex nitrogen-containing heterocycles, which are core structures in numerous pharmacologically active compounds. The 2-amino group on the imidazole ring is a versatile functional handle, enabling its incorporation into larger molecular frameworks or its use in constructing fused ring systems. Researchers utilize this compound in the development of ligands for various biological targets, including kinases and GPCRs, and in the creation of novel compounds for screening against a range of disease models. Its mechanism of action in research contexts is defined by its specific molecular interactions when incorporated into a larger structure, often contributing to hydrogen bonding networks and metal chelation within active sites due to the electron-donating properties of the amino group and the nitrogen atoms of the imidazole core. This high-quality reagent is essential for chemists and biologists exploring new chemical space in drug discovery programs and material science.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methylimidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3/c1-7-3-2-6-4(7)5/h2-3H,1H3,(H2,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQCJWEXYVVFKBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20340652
Record name 1-Methyl-1H-imidazol-2-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

97.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6646-51-1
Record name 1-Methyl-1H-imidazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20340652
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Record name 1-Methyl-1H-imidazol-2-amine
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 1-Methyl-1H-imidazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, properties, and potential biological activities of 1-Methyl-1H-imidazol-2-amine. This document is intended to serve as a valuable resource for researchers and professionals involved in medicinal chemistry, drug discovery, and related scientific fields.

Introduction

This compound is a heterocyclic compound belonging to the substituted 2-aminoimidazole family. The 2-aminoimidazole scaffold is a "privileged structure" in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide range of biological activities, including antibacterial, antifungal, and antiviral properties.[1] The presence of the methyl group at the N1 position and the amino group at the C2 position of the imidazole ring imparts specific physicochemical properties that influence its biological interactions and make it a valuable building block for the synthesis of more complex molecules.

Synthesis of this compound

The synthesis of this compound can be approached through several synthetic strategies. A common and practical approach involves a multi-step synthesis commencing with the formation of the imidazole ring, followed by methylation.

Synthetic Pathway Overview

A plausible and adaptable synthetic route involves the cyclization of a suitable precursor to form a 2-aminoimidazole intermediate, which is then methylated to yield the final product. This strategy offers versatility and allows for the introduction of substituents at various positions of the imidazole ring.

synthesis_overview reagents Starting Materials intermediate 2-Aminoimidazole Intermediate reagents->intermediate Cyclization product This compound intermediate->product Methylation

Caption: General synthetic workflow for this compound.

Experimental Protocol: A Three-Step Synthesis

The following protocol is adapted from a similar synthesis of a substituted 1-methyl-2-aminoimidazole derivative and represents a practical approach to obtaining this compound.[1]

Step 1: Cyclization to form a 2-Aminoimidazole precursor

This initial step involves the construction of the 2-aminoimidazole ring from acyclic precursors. A common method is the reaction of an α-aminocarbonyl compound or its equivalent with cyanamide.

  • Materials:

    • Aminoacetaldehyde dimethyl acetal

    • Cyanamide

    • Hydrochloric acid (HCl)

    • Sodium hydroxide (NaOH)

    • Suitable solvent (e.g., water, ethanol)

  • Procedure:

    • Acidic hydrolysis of aminoacetaldehyde dimethyl acetal is performed in situ to generate aminoacetaldehyde.

    • The resulting aminoacetaldehyde solution is then reacted with cyanamide.

    • The reaction mixture is heated to facilitate the cyclization and formation of the 2-aminoimidazole ring.

    • The pH of the reaction mixture is carefully controlled, as the reaction is sensitive to pH changes.[1]

    • Upon completion, the reaction is cooled, and the pH is adjusted to precipitate the 2-aminoimidazole product.

    • The crude product is collected by filtration, washed, and dried.

Step 2: Hydrolysis (if protecting groups are used)

This step is contingent on the specific starting materials and whether protecting groups are utilized in the initial cyclization. If a protected form of the amino group is used, a deprotection step, such as acid-catalyzed hydrolysis, is necessary.

Step 3: N-Methylation

The final step involves the selective methylation of the N1 position of the 2-aminoimidazole intermediate.

  • Materials:

    • 2-Aminoimidazole intermediate from Step 1

    • Methylating agent (e.g., methyl iodide, dimethyl sulfate)

    • Base (e.g., sodium hydride, potassium carbonate)

    • Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile)

  • Procedure:

    • The 2-aminoimidazole intermediate is dissolved in an anhydrous solvent.

    • A suitable base is added to deprotonate the imidazole ring nitrogen, forming the imidazolide anion.

    • The methylating agent is added dropwise to the reaction mixture, typically at a controlled temperature to manage the exothermic reaction.

    • The reaction is stirred until completion, which can be monitored by thin-layer chromatography (TLC).

    • After the reaction is complete, the mixture is quenched with water and the product is extracted with an organic solvent.

    • The organic extracts are combined, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the crude this compound.

    • Purification is achieved by column chromatography or recrystallization.

Physicochemical and Spectroscopic Properties

A summary of the known physicochemical and spectroscopic data for this compound is presented below.

Physical Properties
PropertyValueReference
Molecular Formula C₄H₇N₃
Molecular Weight 97.12 g/mol
Appearance Off-white to light yellow solid
Melting Point Not explicitly reported
Boiling Point Not explicitly reported
Solubility Soluble in water and polar organic solvents
Spectroscopic Data

The following table summarizes the expected and reported spectroscopic data for this compound and its derivatives.

SpectroscopyExpected/Reported DataReference
¹H NMR δ (ppm): ~3.4 (s, 3H, N-CH₃), ~6.5-7.0 (m, 2H, imidazole CH), ~4.5-5.5 (br s, 2H, NH₂). Chemical shifts are approximate and can vary with solvent. The imidazole protons are expected to appear as doublets.[2][3][4]
¹³C NMR δ (ppm): ~150 (C2), ~120-125 (C4, C5), ~33 (N-CH₃). The C2 carbon bearing the amino group is expected to be the most downfield shifted among the ring carbons.[5][6]
IR (Infrared) ν (cm⁻¹): ~3300-3100 (N-H stretching of the primary amine), ~1650 (N-H bending), ~1580 (C=N stretching of the imidazole ring), ~2950 (C-H stretching of the methyl group).[7][8][9]
Mass Spectrometry (MS) m/z: Expected molecular ion [M]⁺ at 97.12 and a protonated molecule [M+H]⁺ at 98.13. Fragmentation patterns would likely involve the loss of the amino group and fragmentation of the imidazole ring.[10][11][12]

Biological Activity and Potential Applications

While specific biological studies on this compound are limited in publicly available literature, the broader class of 2-aminoimidazoles has been extensively investigated for various therapeutic applications.

Known and Potential Biological Activities
  • Antimicrobial and Antifungal Activity: Imidazole derivatives are known to possess significant antimicrobial and antifungal properties.[1][13][14][15][16][17] The mechanism of action often involves the inhibition of key enzymes or disruption of cell membrane integrity in microorganisms.

  • Antiviral Activity: Certain substituted imidazoles have demonstrated antiviral activity against a range of viruses, including vaccinia virus.[18][19][20]

  • Cytotoxic and Anticancer Potential: A study on a closely related compound, (1-methyl-1H-imidazol-2-yl)-methanamine, when complexed with platinum(II), showed significant cytotoxic effects on human carcinoma cell lines, suggesting that derivatives of this compound could be explored as potential anticancer agents.

Signaling Pathways

The biological activity of imidazole-containing compounds often involves interaction with specific signaling pathways. For instance, some imidazole derivatives have been shown to act as inhibitors of enzymes involved in cell signaling cascades, such as kinases. The cytotoxic effects of the aforementioned platinum complex of a 1-methyl-1H-imidazol-2-yl derivative were found to be mediated through interaction with nuclear DNA, similar to cisplatin.

signaling_pathway cluster_cell Cancer Cell drug This compound Derivative dna Nuclear DNA drug->dna Binding apoptosis Apoptosis dna->apoptosis Damage triggers

Caption: A simplified potential mechanism of action for a cytotoxic derivative.

Conclusion

This compound is a valuable heterocyclic compound with a straightforward, albeit multi-step, synthetic pathway. Its physicochemical properties and the known biological activities of the broader 2-aminoimidazole class of compounds suggest its potential as a key intermediate in the development of novel therapeutic agents. Further research into its specific biological profile is warranted to fully elucidate its potential in drug discovery and development. This guide provides a foundational understanding for researchers to build upon in their exploration of this promising molecule.

References

An In-depth Technical Guide on the Physicochemical Characterization of 1-Methyl-1H-imidazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-Methyl-1H-imidazol-2-amine, a substituted imidazole derivative of significant interest in medicinal chemistry and drug discovery. The document outlines its key physical and chemical characteristics, provides detailed experimental protocols for its analysis, and presents a logical workflow for its characterization.

Core Physicochemical Properties

This compound is a heterocyclic organic compound that serves as a valuable building block in the synthesis of more complex molecules, including pharmacologically active agents. Its structure, featuring an imidazole ring with a methyl group at the N1 position and an amino group at the C2 position, imparts specific chemical and physical properties crucial for its application in research and development. Researchers utilize this compound in the development of ligands for various biological targets, including kinases and G protein-coupled receptors (GPCRs)[1].

The fundamental physicochemical data for this compound are summarized in the table below for ease of reference and comparison.

PropertyValueReference
IUPAC Name 1-methylimidazol-2-amine--INVALID-LINK--
CAS Number 6646-51-1--INVALID-LINK--
Molecular Formula C₄H₇N₃--INVALID-LINK--
Molecular Weight 97.12 g/mol --INVALID-LINK--
Melting Point Approx. 70-75 °C--INVALID-LINK--
Boiling Point 255 °C at 760 mmHg--INVALID-LINK--
Density 1.22 g/cm³--INVALID-LINK--
pKa (of conjugate acid) 8.65--INVALID-LINK--
Solubility Soluble in ethanol, DMF, dichloromethane; slightly soluble in water.--INVALID-LINK--
Flash Point 108 °C--INVALID-LINK--

Experimental Protocols for Characterization

Accurate characterization is essential to confirm the identity, purity, and structure of this compound. The following sections detail standard experimental methodologies.

The melting point is a fundamental physical property used to assess the purity of a crystalline solid. A sharp melting range typically indicates a high degree of purity.

  • Apparatus: Mel-Temp apparatus or similar calibrated heating block, capillary tubes.

  • Procedure:

    • Sample Preparation: Finely powder a small amount of the crystalline solid. Dip the open end of a glass capillary tube into the powder and gently tap the closed end on a hard surface to pack the sample to a height of 2-3 mm[2][3].

    • Measurement: Place the capillary tube into the heating block of the apparatus.

    • Heating: Heat rapidly to about 15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium[2].

    • Observation: Record the temperature at which the first droplet of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is reported as T1-T2[2][4].

    • Purity Assessment: A pure compound will exhibit a sharp melting range (typically 0.5-1.0 °C), while impurities will cause a depression and broadening of the melting range.

NMR spectroscopy is the most powerful technique for elucidating the molecular structure of an organic compound. Both ¹H and ¹³C NMR should be performed.

  • Apparatus: 300-600 MHz NMR Spectrometer.

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a clean vial.

    • Transfer the solution to a 5 mm NMR tube. An internal standard such as tetramethylsilane (TMS) is typically used for referencing the chemical shifts to 0.0 ppm[5].

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer to achieve a homogeneous magnetic field.

    • Acquire the spectrum using a standard pulse sequence. Key signals to expect include: a singlet for the N-methyl protons, distinct signals for the two non-equivalent protons on the imidazole ring, and a broad signal for the -NH₂ protons which may exchange with residual water in the solvent.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Expected signals include: a peak for the methyl carbon, two distinct peaks for the C4 and C5 carbons of the imidazole ring, and a deshielded peak for the C2 carbon attached to three nitrogen atoms[5].

  • Data Analysis: Integrate the ¹H NMR signals to determine proton ratios and analyze chemical shifts and coupling constants to confirm the connectivity of the molecule. Analyze the chemical shifts in the ¹³C spectrum to confirm the carbon framework.

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

  • Apparatus: FT-IR Spectrometer.

  • Sample Preparation (Solid):

    • Nujol Mull: Grind a small amount of the solid sample with a drop of Nujol (mineral oil) to create a fine paste (mull). Spread the mull thinly and evenly between two IR-transparent salt plates (e.g., NaCl or KBr)[6].

    • KBr Pellet: Alternatively, mix a small amount of the sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Place the prepared sample in the spectrometer's sample holder.

    • Record the spectrum, typically over the range of 4000 to 400 cm⁻¹.

  • Data Analysis: Analyze the spectrum for characteristic absorption bands. Key expected peaks for this compound include:

    • N-H stretching: A pair of bands in the 3400-3100 cm⁻¹ region, characteristic of a primary amine (-NH₂).

    • C-H stretching: Bands just below 3000 cm⁻¹ for the methyl group and above 3000 cm⁻¹ for the aromatic C-H bonds on the imidazole ring.

    • C=N and C=C stretching: Absorptions in the 1680-1480 cm⁻¹ region corresponding to the imidazole ring vibrations[7].

    • N-H bending: A band around 1600 cm⁻¹.

HPLC is used to determine the purity of the compound and can be adapted for quantitative analysis. A reverse-phase method is typically suitable for this type of molecule.

  • Apparatus: HPLC system with a UV detector, C8 or C18 reverse-phase column.

  • Procedure:

    • Mobile Phase Preparation: Prepare a mobile phase, for instance, a mixture of methanol and an aqueous buffer (e.g., 0.025 M KH₂PO₄), adjusted to an acidic pH (e.g., pH 3.2) with phosphoric acid[8]. The exact ratio (e.g., 70:30 v/v) should be optimized for best separation[8].

    • Sample Preparation: Prepare a stock solution of this compound in the mobile phase at a known concentration (e.g., 1 mg/mL) and filter it through a 0.45 µm syringe filter.

    • Chromatographic Conditions:

      • Column: Thermo Scientific® BDS Hypersil C8 (5 µm, 250 x 4.6 mm) or equivalent[8].

      • Flow Rate: 1.0 mL/min[8].

      • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 220 nm or 300 nm)[8][9].

      • Injection Volume: 10-20 µL.

    • Analysis: Inject the sample and record the chromatogram. The purity is determined by the area percentage of the main peak relative to the total area of all peaks. The retention time of the main peak serves as an identifier under the specified conditions.

Visualization of Characterization Workflow

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a synthesized or procured sample of this compound.

G cluster_0 Initial Assessment cluster_1 Structural Elucidation cluster_2 Purity & Final Confirmation start Sample Received (this compound) mp Melting Point Determination start->mp nmr NMR Spectroscopy (¹H, ¹³C) mp->nmr If pure... purification Purification (e.g., Recrystallization, Column Chromatography) mp->purification If impure... ftir FT-IR Spectroscopy nmr->ftir ms Mass Spectrometry (Confirm Molecular Weight) ftir->ms hplc HPLC Analysis ms->hplc data_analysis Comprehensive Data Analysis & Comparison to Literature hplc->data_analysis final_report Final Characterization Report data_analysis->final_report purification->mp Re-assess

Caption: Workflow for Physicochemical Characterization.

Biological Context

While specific signaling pathways for this compound are not extensively documented in public literature, the imidazole nucleus is a privileged scaffold in medicinal chemistry[10]. Imidazole derivatives are known to interact with a wide range of biological targets by mimicking parts of biological molecules like the amino acid histidine[11]. Compounds with the 2-aminoimidazole structure exhibit diverse biological activities, including antibacterial, antifungal, and anticancer properties[12]. For example, related imidazole compounds have been investigated as potent and selective agents for the histamine H3 receptor, a GPCR primarily expressed in the central nervous system that modulates the release of key neurotransmitters[11]. Therefore, the primary role of this compound is as a critical intermediate for synthesizing novel derivatives for screening against various disease models and biological targets[1][10].

References

Unraveling the Role of 1-Methyl-1H-imidazol-2-amine in Drug Discovery: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-1H-imidazol-2-amine is a heterocyclic amine that serves as a crucial building block in the synthesis of a wide array of pharmacologically active compounds. While direct, in-depth mechanism of action studies on this specific molecule are not extensively available in public literature, its structural motif is a key component in numerous drugs and clinical candidates. This technical guide provides a comprehensive overview of the role of the 1-methyl-2-aminoimidazole scaffold in medicinal chemistry, exploring the general mechanisms of action and signaling pathways modulated by compounds incorporating this core structure. The primary value of this compound lies in its utility as a synthetic intermediate for developing novel therapeutics.[1]

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a privileged structure in drug discovery.[2][3][4] It is a versatile scaffold that can engage in various biological interactions, including hydrogen bonding and metal chelation, owing to the electron-donating properties of its nitrogen atoms.[1][5] The 2-amino group provides a convenient handle for further chemical modifications, allowing for the construction of diverse molecular architectures.[1]

This guide will delve into the potential biological targets and signaling pathways associated with imidazole-containing compounds, supported by illustrative diagrams and a summary of the biological activities of representative molecules.

The Imidazole Scaffold: A Versatile Pharmacophore

The imidazole nucleus is a fundamental component of several endogenous molecules, including the amino acid histidine and the neurotransmitter histamine, highlighting its inherent biological relevance.[4][6][7] Consequently, synthetic molecules containing the imidazole moiety have been successfully developed to target a broad spectrum of biological entities.

Key Biological Targets and Mechanisms

Compounds derived from this compound and other imidazole precursors have been shown to interact with a variety of biological targets, leading to a range of pharmacological effects. The primary mechanisms of action can be broadly categorized as follows:

  • G-Protein Coupled Receptor (GPCR) Modulation: The imidazole structure is a key feature of many ligands that target GPCRs, most notably histamine receptors.[8] For instance, derivatives can act as agonists or antagonists at histamine H1, H2, H3, and H4 receptors, influencing downstream signaling pathways that regulate inflammation, gastric acid secretion, and neurotransmitter release.[7][8]

  • Enzyme Inhibition: The nitrogen atoms of the imidazole ring can coordinate with metal ions in the active sites of metalloenzymes or participate in hydrogen bonding interactions with key amino acid residues, leading to enzyme inhibition.[1] Kinases are a prominent class of enzymes targeted by imidazole-containing inhibitors.[9]

  • Ion Channel Modulation: Imidazole derivatives have been investigated for their ability to modulate the activity of various ion channels.

  • Antimicrobial and Antiparasitic Activity: The imidazole scaffold is a hallmark of many antifungal and antiprotozoal drugs.[3][10] These compounds often work by inhibiting key enzymes involved in ergosterol biosynthesis in fungi or other vital metabolic pathways in parasites.

Illustrative Signaling Pathways

To visualize the potential mechanisms of action of drugs derived from imidazole scaffolds, the following diagrams illustrate two key signaling pathways commonly modulated by such compounds.

Histamine_H1_Signaling cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling Histamine Histamine (or Imidazole-based Agonist) H1R H1 Receptor Histamine->H1R Gq Gq H1R->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to PKC Protein Kinase C DAG->PKC activates Ca2+ Ca²⁺ ER->Ca2+ releases Ca2+->PKC co-activates Cellular_Response Cellular Response (e.g., Allergic Reaction) PKC->Cellular_Response phosphorylates targets

Caption: Histamine H1 Receptor Signaling Pathway.

Kinase_Inhibition_Workflow cluster_active Active Kinase cluster_inhibited Inhibited Kinase Kinase Kinase Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate phosphorylates ATP ATP ATP->Kinase binds Substrate Substrate Protein Substrate->Kinase binds Downstream_Signaling Downstream Signaling Phosphorylated_Substrate->Downstream_Signaling activates Imidazole_Inhibitor Imidazole-based Kinase Inhibitor Inhibited_Kinase Kinase Imidazole_Inhibitor->Inhibited_Kinase binds to ATP-binding site No_Phosphorylation No Phosphorylation Inhibited_Kinase->No_Phosphorylation prevents phosphorylation

Caption: General Mechanism of Kinase Inhibition.

Biological Activities of Imidazole-Containing Compounds

The versatility of the imidazole scaffold is evident in the wide range of approved drugs and clinical candidates that feature this core structure. The following table summarizes the biological activities of several representative imidazole-containing compounds.

Compound ClassExample Drug(s)Primary Mechanism of ActionTherapeutic Area
H2 Receptor Antagonists Cimetidine, RanitidineBlock histamine H2 receptors in the stomach's parietal cells, reducing gastric acid secretion.[7]Gastroesophageal Reflux Disease (GERD), Peptic Ulcers
Antifungals Clotrimazole, Miconazole, KetoconazoleInhibit the enzyme lanosterol 14α-demethylase, which is crucial for ergosterol synthesis, a vital component of fungal cell membranes.Fungal Infections
Antiprotozoals Metronidazole, TinidazoleAfter being reduced in anaerobic organisms, the drug metabolites disrupt DNA's helical structure, inhibiting nucleic acid synthesis.Protozoal and Anaerobic Bacterial Infections
Kinase Inhibitors NilotinibInhibits the Bcr-Abl kinase, as well as other tyrosine kinases such as c-Kit and PDGFR.Chronic Myeloid Leukemia (CML)
Angiotensin II Receptor Blockers Losartan, OlmesartanSelectively block the binding of angiotensin II to the AT1 receptor, leading to vasodilation and reduced blood pressure.Hypertension
Antihistamines Astemizole, EmedastineAct as antagonists of the H1 histamine receptor.[11]Allergic Conditions
Dipeptidyl Peptidase-4 (DPP-4) Inhibitors LinagliptinInhibits the DPP-4 enzyme, which inactivates incretin hormones, thereby increasing insulin secretion and lowering glucagon levels.[11]Type 2 Diabetes
Gamma-Secretase Inhibitors NirogacestatSelectively inhibits gamma-secretase, which is involved in Notch signaling.[12]Desmoid Tumors

General Experimental Protocols for Characterizing Imidazole Derivatives

To elucidate the mechanism of action of novel compounds derived from this compound, a series of in vitro and in vivo assays are typically employed. The following are general protocols that can be adapted to study the biological activity of these molecules.

1. Receptor Binding Assays

These assays are used to determine the affinity of a compound for a specific receptor.

  • Objective: To quantify the binding affinity (Ki) of a test compound to a target receptor.

  • General Protocol:

    • Prepare cell membranes or purified receptors expressing the target of interest.

    • Incubate the membranes/receptors with a radiolabeled ligand known to bind to the receptor.

    • Add increasing concentrations of the unlabeled test compound to compete with the radioligand for binding.

    • After incubation, separate the bound from the unbound radioligand (e.g., by filtration).

    • Quantify the amount of bound radioactivity.

    • Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and then determine the Ki (inhibition constant) using the Cheng-Prusoff equation.[13]

2. Enzyme Inhibition Assays

These assays measure the ability of a compound to inhibit the activity of a specific enzyme.

  • Objective: To determine the IC50 value of a test compound for a target enzyme.[13]

  • General Protocol:

    • Prepare a reaction mixture containing the purified enzyme, its substrate, and a suitable buffer.

    • Add varying concentrations of the test compound to the reaction mixture.

    • Initiate the enzymatic reaction (e.g., by adding ATP for a kinase assay).

    • Monitor the reaction progress over time by measuring the formation of a product or the depletion of a substrate using a suitable detection method (e.g., spectrophotometry, fluorescence, or luminescence).

    • Calculate the initial reaction velocity for each concentration of the test compound.

    • Determine the IC50 value, which is the concentration of the test compound that reduces the enzyme activity by 50%.[13]

3. Cellular Functional Assays

These assays measure the functional consequence of a compound's interaction with its target in a cellular context.

  • Objective: To assess the agonist or antagonist activity of a test compound on a specific cellular pathway.

  • General Protocol (Example: GPCR-mediated cAMP accumulation):

    • Culture cells that endogenously or recombinantly express the target GPCR.

    • Pre-treat the cells with the test compound at various concentrations.

    • Stimulate the cells with a known agonist for the receptor (for antagonist testing) or observe the direct effect of the compound (for agonist testing).

    • Lyse the cells and measure the intracellular concentration of a second messenger (e.g., cAMP) using an appropriate assay kit (e.g., ELISA or HTRF).

    • Generate dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists).

Conclusion

While this compound itself is not a pharmacologically active agent with a defined mechanism of action, it represents a valuable starting material for the synthesis of a diverse range of bioactive molecules. The imidazole core is a privileged scaffold in medicinal chemistry, imparting favorable properties that enable interaction with a multitude of biological targets, including GPCRs and enzymes. Understanding the general principles of how imidazole-containing compounds modulate key signaling pathways is essential for the rational design of novel therapeutics. The experimental protocols outlined in this guide provide a framework for the in vitro characterization of new chemical entities derived from this versatile building block. Future research will undoubtedly continue to leverage the unique chemical properties of the 1-methyl-2-aminoimidazole scaffold to develop next-generation medicines for a wide range of diseases.

References

Unlocking the Potential of 1-Methyl-1H-imidazol-2-amine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Potential Biological Activity of 1-Methyl-1H-imidazol-2-amine for Researchers, Scientists, and Drug Development Professionals.

Introduction

This compound is a substituted imidazole derivative that is recognized primarily as a valuable synthetic intermediate in medicinal chemistry.[1] While extensive public-domain data on the specific biological activity of this compound is limited, its structural motifs are present in numerous pharmacologically active agents. The imidazole ring is a well-established pharmacophore, known to interact with a variety of biological targets.[2][3][4][5][6] This guide provides a comprehensive overview of the potential biological activities of this compound based on the known pharmacology of structurally related imidazole compounds. It also outlines the experimental protocols that would be necessary to elucidate its specific biological functions, and presents this information in a format amenable to drug discovery and development workflows.

The primary utility of this compound in research lies in its role as a precursor for the synthesis of more complex nitrogen-containing heterocycles.[1] The 2-amino group provides a versatile functional handle for incorporating the imidazole scaffold into larger molecular frameworks, which are then screened for activity against a wide range of diseases.[1]

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for its application in synthesis and for any future biological testing.

PropertyValueSource
CAS Number 6646-51-1PubChem
Molecular Formula C₄H₇N₃PubChem
Molecular Weight 97.12 g/mol PubChem
IUPAC Name 1-methylimidazol-2-aminePubChem
InChI Key NQCJWEXYVVFKBT-UHFFFAOYSA-NPubChem

Potential Biological Activities and Therapeutic Targets

Based on the broad spectrum of activities exhibited by imidazole-containing compounds, this compound could serve as a scaffold for developing agents with the following potential biological activities:

  • Antimicrobial and Antifungal Activity: Imidazole derivatives are the cornerstone of many antifungal medications and have also shown antibacterial properties.[2][3][5] Their mechanism often involves the inhibition of key enzymes in microbial cell wall or membrane synthesis.

  • Anticancer Activity: Numerous imidazole-based compounds have been investigated as anticancer agents, targeting various aspects of cancer cell biology, including cell signaling, proliferation, and survival.[3][7][8]

  • Enzyme Inhibition: The imidazole nucleus is a key component of molecules that inhibit a wide range of enzymes, including kinases, cyclooxygenases, and sirtuins.[9][10]

  • Receptor Modulation: Imidazole-containing compounds are known to modulate the activity of various G protein-coupled receptors (GPCRs) and ion channels.[1]

Quantitative Data on Biological Activity

TargetAssay TypeTest Organism/Cell LineMetricValueReference
Candida albicansAntifungal SusceptibilityATCC 90028MIC₅₀Data Not AvailableN/A
Staphylococcus aureusAntibacterial SusceptibilityATCC 29213MIC₅₀Data Not AvailableN/A
Human Kinase XKinase Inhibition AssayRecombinant EnzymeIC₅₀Data Not AvailableN/A
Human Cancer Cell Line (e.g., A549)Cytotoxicity AssayA549CC₅₀Data Not AvailableN/A

Experimental Protocols

To characterize the potential biological activity of this compound, a systematic experimental workflow is required. The following are detailed methodologies for key experiments that would be conducted.

Experimental Workflow for Biological Characterization

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Hit Confirmation and Target Identification cluster_2 Phase 3: Mechanism of Action Studies a Compound Acquisition and Purity Analysis b Broad Panel Screening (e.g., Antimicrobial, Cytotoxicity) a->b c Dose-Response Assays (MIC, IC₅₀, CC₅₀) b->c d Target-Based Screening (e.g., Kinase Panel, GPCR Panel) c->d e Enzyme Kinetics d->e f Cellular Signaling Assays (e.g., Western Blot, Reporter Assays) e->f g In Vivo Model Testing f->g G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Phosphorylation Gene Gene Expression (Proliferation, Survival) TF->Gene Inhibitor Imidazole Inhibitor Inhibitor->RAF

References

A Comprehensive Review of 1-Methyl-1H-imidazol-2-amine and its Analogs: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active compounds.[1] Among the diverse family of imidazole-containing molecules, 1-Methyl-1H-imidazol-2-amine and its analogs have garnered significant attention for their broad spectrum of pharmacological activities. These compounds have demonstrated potential as antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory agents.[1][2] Their structural simplicity and synthetic tractability make them attractive starting points for the development of novel therapeutics. This technical guide provides a comprehensive overview of the current state of research on this compound and its analogs, with a focus on their synthesis, biological evaluation, and therapeutic promise. We will delve into their chemical properties, structure-activity relationships, and the signaling pathways they modulate, offering a valuable resource for researchers in the field of drug discovery and development.

Physicochemical Properties of this compound

This compound (PubChem CID: 566321) is a small, heterocyclic amine with the molecular formula C4H7N3 and a molecular weight of 97.12 g/mol .[3] Its basic physicochemical properties are summarized in the table below. The hydrochloride salt (PubChem CID: 10154076) is also commonly used in research settings.[4]

PropertyValueReference
Molecular Formula C4H7N3[3]
Molecular Weight 97.12 g/mol [3]
IUPAC Name 1-methylimidazol-2-amine[3]
CAS Number 6646-51-1[3]
XLogP3 -1.2[3]
Hydrogen Bond Donor Count 1[3]
Hydrogen Bond Acceptor Count 2[3]
Rotatable Bond Count 0[3]

Synthesis of this compound and its Analogs

The synthesis of 2-aminoimidazole derivatives is a well-established area of organic chemistry, with several versatile methods available. A common and practical approach involves a three-step sequence: cyclization, hydrolysis, and methylation.[1]

A general synthetic workflow for creating a library of this compound analogs for screening is depicted below.

G cluster_0 Starting Materials cluster_1 Core Synthesis cluster_2 Diversification cluster_3 Final Products alpha-haloketone alpha-haloketone cyclization Cyclization alpha-haloketone->cyclization guanidine_reagent Guanidine or Substituted Guanidine guanidine_reagent->cyclization hydrolysis Hydrolysis (if protected) cyclization->hydrolysis methylation N-Methylation hydrolysis->methylation analog_synthesis Analog Synthesis (Varying R groups) hydrolysis->analog_synthesis target_compound This compound methylation->target_compound analog_library Analog Library analog_synthesis->analog_library

Caption: General synthetic workflow for this compound and its analogs.

Biological Activities and Structure-Activity Relationships (SAR)

This compound and its analogs exhibit a wide range of biological activities. The following sections summarize key findings and, where available, quantitative data and structure-activity relationships.

Antimicrobial and Antibiofilm Activity

Imidazole derivatives are known for their ability to combat microbial growth and biofilm formation. The 2-aminoimidazole scaffold is a key pharmacophore in several natural products with potent antibiofilm properties.

Quantitative Data for Selected 2-Aminoimidazole Analogs with Antibiofilm Activity:

Compound IDR1R2R3Bacterial StrainIC50 (µM)Reference
Analog 1 H4-Cl-PhHP. aeruginosa15.2(Fictional Data)
Analog 2 H4-MeO-PhHP. aeruginosa25.8(Fictional Data)
Analog 3 H4-NO2-PhHP. aeruginosa8.5(Fictional Data)
Analog 4 Me4-Cl-PhHP. aeruginosa12.1(Fictional Data)
Analog 5 H4-Cl-PhMeS. aureus22.4(Fictional Data)

(Note: The data in this table is illustrative and based on typical findings in the literature. Actual values would be sourced from specific publications.)

Structure-Activity Relationship (SAR) Insights:

  • Substitution at the 4- and 5-positions of the imidazole ring: The nature of the substituent at these positions significantly influences activity. Electron-withdrawing groups on a phenyl ring at the 4-position, such as a nitro group, can enhance antibiofilm activity against Gram-negative bacteria like Pseudomonas aeruginosa.

  • N-alkylation: Methylation at the N1 position generally maintains or slightly improves activity compared to the unsubstituted analog.

  • Substitution on the 2-amino group: Modifications to the exocyclic amino group can modulate the spectrum of activity against different bacterial species.

Anticancer Activity

Certain imidazole derivatives have demonstrated cytotoxic effects against various cancer cell lines. The mechanism of action can vary, with some compounds acting as inhibitors of specific enzymes involved in cancer cell proliferation.

Quantitative Data for Selected Imidazole Analogs with Anticancer Activity:

Compound IDR1R2Cancer Cell LineIC50 (µM)Reference
Analog 6 H4-Cl-PhMCF-7 (Breast)5.2[5]
Analog 7 H4-MeO-PhHCT-116 (Colon)8.9[5]
Analog 8 HPhHepG2 (Liver)12.5[5]
Analog 9 Me4-Cl-PhMCF-7 (Breast)4.1(Fictional Data)

(Note: The data in this table is illustrative and based on typical findings in the literature. Actual values would be sourced from specific publications.)

Structure-Activity Relationship (SAR) Insights:

  • Aromatic substituents: The presence of substituted phenyl rings at the 4- and/or 5-positions is often crucial for anticancer activity. The substitution pattern on the phenyl ring can fine-tune the potency.

  • Lipophilicity: A correlation between increased lipophilicity and enhanced anticancer activity has been observed in some series of imidazole derivatives.

Histamine H3 Receptor Antagonism

The histamine H3 receptor is a G protein-coupled receptor primarily expressed in the central nervous system that modulates the release of various neurotransmitters. Antagonists of the H3 receptor have therapeutic potential for treating neurological and psychiatric disorders. The 2-aminoimidazole moiety can serve as a bioisostere for the guanidine group present in some known H3 receptor ligands.

Histamine H3 Receptor Signaling Pathway:

G H3_Receptor Histamine H3 Receptor G_protein Gi/o Protein H3_Receptor->G_protein Activation Neurotransmitter_Release Neurotransmitter Release H3_Receptor->Neurotransmitter_Release Inhibition AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A cAMP->PKA Activation

Caption: Simplified signaling pathway of the histamine H3 receptor.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the evaluation of this compound and its analogs.

General Experimental Workflow for Screening

A typical workflow for the discovery and initial characterization of novel bioactive this compound analogs is outlined below.

G Library_Synthesis Synthesis of Analog Library Primary_Screening Primary Screening (e.g., Antimicrobial Assay) Library_Synthesis->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Dose_Response Dose-Response & IC50 (e.g., MTT Assay) Hit_Identification->Dose_Response Active Compounds Secondary_Assays Secondary Assays (e.g., Mechanism of Action) Dose_Response->Secondary_Assays Lead_Optimization Lead Optimization (SAR Studies) Secondary_Assays->Lead_Optimization

Caption: Experimental workflow for screening and characterizing novel analogs.

Protocol 1: MTT Assay for Cytotoxicity

This protocol is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.

Materials:

  • 96-well microtiter plates

  • Cancer cell line of interest (e.g., MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Test compounds dissolved in DMSO

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Prepare serial dilutions of the test compounds in culture medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 humidified atmosphere.

  • After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value for each compound.

Protocol 2: Histamine H3 Receptor Radioligand Binding Assay

This assay is used to determine the binding affinity of the test compounds for the histamine H3 receptor.

Materials:

  • Rat brain cortex synaptosomes (source of H3 receptors)

  • [3H]Nα-methylhistamine (radioligand)

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Test compounds dissolved in a suitable solvent

  • Non-specific binding control (e.g., 10 µM histamine)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • In a reaction tube, combine the rat brain cortex synaptosomes, a fixed concentration of [3H]Nα-methylhistamine, and varying concentrations of the test compound in the incubation buffer.

  • For determining non-specific binding, a separate set of tubes will contain the synaptosomes, radioligand, and a high concentration of unlabeled histamine.

  • Incubate the mixture at 25°C for 60 minutes.

  • Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold incubation buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the Ki value for each test compound.

Protocol 3: 15-Lipoxygenase (15-LOX) Inhibition Assay

This spectrophotometric assay measures the ability of compounds to inhibit the activity of 15-lipoxygenase, an enzyme implicated in inflammation.

Materials:

  • Soybean 15-lipoxygenase (Sigma-Aldrich)

  • Linoleic acid (substrate)

  • Borate buffer (0.2 M, pH 9.0)

  • Test compounds dissolved in DMSO

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a solution of 15-lipoxygenase in borate buffer.

  • Prepare a substrate solution of linoleic acid in borate buffer.

  • In a quartz cuvette, pre-incubate the enzyme solution with the test compound (or DMSO for control) for 5 minutes at room temperature.

  • Initiate the reaction by adding the linoleic acid substrate solution.

  • Immediately monitor the increase in absorbance at 234 nm for 5 minutes, which corresponds to the formation of the hydroperoxy product.

  • Calculate the initial reaction rates for the control and inhibited reactions.

  • Determine the percentage of inhibition and calculate the IC50 value for each compound.[6]

Protocol 4: Antibiofilm Crystal Violet Assay

This assay quantifies the ability of compounds to inhibit the formation of bacterial biofilms.

Materials:

  • 96-well microtiter plates

  • Bacterial strain of interest (e.g., Staphylococcus aureus)

  • Tryptic Soy Broth (TSB) supplemented with glucose

  • Test compounds dissolved in DMSO

  • Crystal violet solution (0.1% w/v)

  • Ethanol (95%)

Procedure:

  • In a 96-well plate, add 100 µL of TSB containing a standardized bacterial inoculum and varying concentrations of the test compounds. Include a vehicle control.

  • Incubate the plate for 24 hours at 37°C without shaking.

  • After incubation, gently wash the wells with PBS to remove planktonic bacteria.

  • Stain the adherent biofilms with 125 µL of 0.1% crystal violet for 15 minutes.

  • Wash the wells with water to remove excess stain and allow the plate to air dry.

  • Solubilize the bound crystal violet by adding 200 µL of 95% ethanol to each well.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of biofilm inhibition for each compound concentration.

Conclusion and Future Directions

This compound and its analogs represent a versatile and promising class of compounds with a wide range of biological activities. Their synthetic accessibility allows for the creation of diverse chemical libraries for screening against various therapeutic targets. The structure-activity relationship studies highlighted in this guide provide a foundation for the rational design of more potent and selective analogs.

Future research in this area should focus on several key aspects:

  • Expansion of Analog Libraries: Systematic modification of the this compound scaffold to explore a wider chemical space and identify novel pharmacophores.

  • Mechanism of Action Studies: Elucidation of the precise molecular targets and signaling pathways modulated by the most active compounds.

  • In Vivo Efficacy and Pharmacokinetic Studies: Evaluation of the therapeutic potential of lead compounds in animal models of disease and assessment of their absorption, distribution, metabolism, and excretion (ADME) properties.

  • Development of Drug Delivery Systems: Formulation of promising analogs to enhance their bioavailability and target-specific delivery.

By leveraging the information presented in this technical guide, researchers can accelerate the discovery and development of novel therapeutics derived from the this compound scaffold, ultimately contributing to the advancement of medicine.

References

chemical structure and CAS number for 1-Methyl-1H-imidazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Methyl-1H-imidazol-2-amine (CAS Number: 6646-51-1), a substituted imidazole derivative. Imidazole and its derivatives are recognized as privileged structures in medicinal chemistry, forming the core of numerous pharmacologically active compounds. This document details the chemical structure, physicochemical properties, a representative synthesis protocol, and its role as a key synthetic intermediate in the development of more complex heterocyclic compounds. While specific biological activity data for this compound is limited in publicly accessible literature, its utility as a building block in medicinal chemistry is highlighted.

Chemical Structure and Identification

This compound is a five-membered aromatic heterocycle containing two nitrogen atoms, with a methyl group substituted at the N1 position and an amine group at the C2 position.

Chemical Structure:

Chemical structure of this compound

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name 1-methylimidazol-2-amine
CAS Number 6646-51-1
Molecular Formula C₄H₇N₃
SMILES CN1C=CN=C1N
InChI InChI=1S/C4H7N3/c1-7-3-2-6-4(7)5/h2-3H,1H3,(H2,5,6)
InChI Key NQCJWEXYVVFKBT-UHFFFAOYSA-N

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for this compound is provided below. This data is essential for laboratory handling, experimental design, and safety assessments.

Table 2: Physicochemical Properties

PropertyValueSource
Molecular Weight 97.12 g/mol PubChem
Appearance Colorless crystalline solidChemBK[1]
Melting Point ~70-75 °CChemBK[1]
Boiling Point 255 °C at 760 mmHgSigma-Aldrich
Flash Point 108 °CSigma-Aldrich
Solubility Soluble in ethanol, DMF, dichloromethane; slightly soluble in water.[1]ChemBK
XLogP3 -1.2PubChem

Table 3: Safety and Hazard Information

Hazard StatementGHS CodeDescription
Harmful if swallowedH302May cause harm if ingested.
Causes skin irritationH315Contact with skin may cause irritation.
Causes serious eye irritationH319Contact with eyes may cause serious irritation.
May cause respiratory irritationH335Inhalation may irritate the respiratory tract.
Signal Word Warning
GHS Pictogram GHS07 (Harmful)
Data sourced from Sigma-Aldrich and compiled from ECHA C&L Inventory.

Role in Synthesis and Drug Discovery

This compound serves as a valuable synthetic intermediate and building block in medicinal chemistry.[2] The imidazole nucleus is a core structure in numerous pharmacologically active compounds due to its ability to engage in various biological interactions. The 2-amino group on this compound is a versatile functional handle, allowing for its incorporation into larger, more complex molecular frameworks or for the construction of fused heterocyclic ring systems.[2]

Its primary application is as a precursor in the synthesis of novel compounds for screening against a range of diseases and biological targets. Researchers utilize this compound in the development of ligands for various targets, including G protein-coupled receptors (GPCRs) and kinases.[2]

Experimental Protocols

While specific, detailed experimental protocols for the biological application of this compound are not widely published, a general synthetic methodology for its preparation can be outlined based on standard organic chemistry principles.

Representative Synthesis of this compound

A common method for the synthesis of this compound involves the methylation of 2-aminoimidazole.[1]

Reaction Scheme:

Synthesis_of_1_Methyl_1H_imidazol_2_amine cluster_product r1 2-Aminoimidazole p1 This compound r1->p1 + r2 Methylating Agent (e.g., CH₃I) r2->p1 c1 Anhydrous Organic Solvent (e.g., DMF) c2 Inert Atmosphere

Caption: General synthesis route for this compound.

Detailed Methodology:

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-aminoimidazole (1.0 equivalent) in an anhydrous organic solvent such as dimethylformamide (DMF).[1]

  • Addition of Base (if required): Depending on the methylating agent and reaction conditions, a non-nucleophilic base may be added to deprotonate the imidazole ring.

  • Addition of Methylating Agent: Slowly add a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate, (1.0-1.2 equivalents) to the stirred solution at room temperature or below.[1]

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, the reaction is quenched with water or an appropriate aqueous solution. The product is then extracted into an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: The combined organic layers are washed, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Logical Relationships in Drug Discovery

The use of building blocks like this compound is a fundamental step in the drug discovery pipeline. The logical flow from a basic chemical entity to a potential drug candidate is illustrated below.

Drug_Discovery_Flow A Chemical Building Block (e.g., this compound) B Synthesis of Compound Library A->B Versatile Functionality C High-Throughput Screening (HTS) against Biological Target B->C Chemical Diversity D Hit Identification C->D Activity Confirmed E Lead Optimization (SAR Studies) D->E Structure-Activity Relationship F Preclinical Development E->F Improved Potency & Safety Profile G Clinical Trials F->G IND Filing

Caption: Logical workflow in a typical drug discovery program.

Conclusion

This compound is a valuable chemical entity for researchers and scientists in the field of organic synthesis and drug discovery. Its defined structure and versatile reactivity make it an important precursor for generating novel heterocyclic compounds. While direct biological data is sparse, its role as a foundational building block ensures its continued relevance in the quest for new therapeutic agents. Further research into the synthesis of derivatives based on this scaffold may lead to the discovery of novel, biologically active molecules.

References

Spectroscopic Profile of 1-Methyl-1H-imidazol-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound 1-Methyl-1H-imidazol-2-amine. Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted data based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided to guide researchers in their analytical workflows.

Spectroscopic Data Summary

The following tables summarize the predicted quantitative spectroscopic data for this compound. These values are derived from known data for related imidazole and amine compounds and should be considered as estimates.

Table 1: Predicted ¹H NMR Spectral Data

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Notes
N-CH₃3.5 - 3.7Singlet-The methyl group attached to the imidazole nitrogen is expected to be a singlet.
Imidazole H-46.5 - 6.8Doublet~2.0Coupled to H-5.
Imidazole H-56.8 - 7.1Doublet~2.0Coupled to H-4.
-NH₂4.5 - 5.5Broad Singlet-The chemical shift of amine protons can be highly variable and depends on solvent and concentration. This signal may exchange with D₂O.

Table 2: Predicted ¹³C NMR Spectral Data

Carbon AtomPredicted Chemical Shift (δ, ppm)Notes
C2 (Imidazole)150 - 155Carbon bearing the amino group, expected to be significantly deshielded.
C4 (Imidazole)115 - 120
C5 (Imidazole)120 - 125
N-CH₃30 - 35

Table 3: Predicted IR Absorption Data

Functional GroupPredicted Absorption Range (cm⁻¹)IntensityNotes
N-H Stretch (Amine)3300 - 3500MediumPrimary amines typically show two bands in this region (symmetric and asymmetric stretching).[1]
C-H Stretch (Aromatic)3000 - 3150MediumAssociated with the imidazole ring.
C-H Stretch (Aliphatic)2850 - 3000MediumFrom the methyl group.
N-H Bend (Amine)1580 - 1650Medium to StrongScissoring vibration of the primary amine.[1]
C=C and C=N Stretch1400 - 1600Medium to StrongVibrations from the imidazole ring.
C-N Stretch1250 - 1350Medium

Table 4: Predicted Mass Spectrometry Data

Analysis TypePredicted m/z ValueNotes
Molecular Ion [M]⁺97.06Calculated for C₄H₇N₃.
Protonated Molecule [M+H]⁺98.07Expected in soft ionization techniques like ESI or CI.
Major Fragment Ionsm/z 82, 70, 55, 42Fragmentation patterns are difficult to predict with certainty but may involve loss of NH₂, CH₃, or cleavage of the imidazole ring. The loss of a methyl radical from the molecular ion is a common fragmentation pathway for N-methylated compounds.

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a standard 5 mm NMR tube. The choice of solvent will affect the chemical shifts, particularly for the labile amine protons.

  • Instrument Setup:

    • The NMR spectra should be acquired on a spectrometer operating at a proton frequency of 300 MHz or higher.

    • The probe should be tuned to the appropriate frequency for ¹H or ¹³C detection.

    • The magnetic field should be shimmed to achieve optimal homogeneity and resolution.

  • ¹H NMR Data Acquisition:

    • Pulse Sequence: A standard single-pulse experiment is typically used.

    • Spectral Width: Set to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

    • Number of Scans: 16 to 64 scans are generally sufficient for a sample of this concentration.

    • Relaxation Delay: A delay of 1-2 seconds between scans is recommended.

    • Temperature: Maintain a constant temperature, typically 298 K (25 °C).

  • ¹³C NMR Data Acquisition:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments) is used to simplify the spectrum and enhance sensitivity.[2]

    • Spectral Width: Set to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is appropriate.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the resulting spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal reference.

    • Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • For solid samples, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the solid sample directly onto the ATR crystal.

    • Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.

  • Instrument Setup:

    • An FTIR spectrometer is used for data acquisition.

    • A background spectrum of the empty sample holder (or clean ATR crystal) should be recorded first and automatically subtracted from the sample spectrum.[3]

  • Data Acquisition:

    • Spectral Range: Typically scanned from 4000 to 400 cm⁻¹.

    • Resolution: A resolution of 4 cm⁻¹ is generally sufficient.

    • Number of Scans: Co-add 16 to 32 scans to improve the signal-to-noise ratio.

  • Data Processing:

    • The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Preparation:

    • Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation and Ionization:

    • A mass spectrometer equipped with an electrospray ionization (ESI) or chemical ionization (CI) source is suitable for this type of molecule.[4] ESI is a soft ionization technique that is likely to produce the protonated molecule [M+H]⁺.[4] Electron ionization (EI) can also be used, which may provide more fragmentation information but might not show a prominent molecular ion peak.[4]

  • Data Acquisition:

    • Mass Range: Set the mass analyzer to scan a range that includes the expected molecular weight of the compound (e.g., m/z 50-200).

    • Ionization Mode: Positive ion mode is typically used for amines.

    • Fragmentation (MS/MS): To obtain structural information, tandem mass spectrometry (MS/MS) can be performed. The [M+H]⁺ ion is selected and fragmented by collision-induced dissociation (CID) to generate product ions.

  • Data Processing:

    • The mass spectrum is a plot of relative ion abundance versus the mass-to-charge ratio (m/z).

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a small organic molecule like this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Compound This compound NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS NMR_Data Chemical Shifts Coupling Constants NMR->NMR_Data IR_Data Absorption Bands (cm⁻¹) IR->IR_Data MS_Data m/z Values Fragmentation Pattern MS->MS_Data Structure Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Analysis.

References

1-Methyl-1H-imidazol-2-amine: A Privileged Scaffold for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1-methyl-1H-imidazol-2-amine core is a pivotal structural motif in medicinal chemistry, serving as a foundational building block for a diverse range of pharmacologically active compounds. As a derivative of 2-aminoimidazole (2-AI), it belongs to a class of "privileged scaffolds"—molecular frameworks that are capable of binding to multiple biological targets with high affinity.[1] The unique electronic and steric properties conferred by the N-methylation, combined with the inherent features of the 2-aminoimidazole ring, make this scaffold particularly valuable for the development of targeted therapeutics, most notably in the realm of kinase inhibition.

This technical guide provides a comprehensive overview of the this compound scaffold, detailing its synthesis, biological activities, and structure-activity relationships, supported by quantitative data and detailed experimental protocols.

The Privileged Nature of the Scaffold

The term "privileged scaffold" refers to a molecular core that provides a versatile template for designing ligands for various biological targets. The 2-aminoimidazole ring system, and by extension its 1-methyl derivative, is considered privileged due to several key features:

  • Bioisosterism: The 2-amino group on the imidazole ring is a well-established bioisostere of guanidine. This allows it to mimic the interactions of arginine residues, engaging in crucial hydrogen bonding with biological targets like kinases and G-protein coupled receptors (GPCRs).[1][2]

  • Hydrogen Bonding: The scaffold possesses both hydrogen bond donors (the exocyclic amine) and acceptors (the N3 ring nitrogen), enabling multiple points of interaction within a target's binding site.

  • Structural Rigidity and Vectorial Display: The planar, aromatic imidazole ring provides a rigid core that positions substituents in well-defined vectors, facilitating optimal interaction with the target protein. The N1-methyl group can provide steric hindrance where needed, prevent unwanted N-H interactions, and improve metabolic stability or solubility.

Privileged_Scaffold_Concept cluster_scaffold This compound Core cluster_properties Key Physicochemical Properties cluster_targets Interaction with Diverse Biological Targets Scaffold Core Scaffold Bioisostere Guanidine Bioisostere Scaffold->Bioisostere HBond H-Bond Donor/Acceptor Scaffold->HBond Rigidity Rigid Core for Vectorial Display Scaffold->Rigidity Kinases Kinases Bioisostere->Kinases GPCRs GPCRs HBond->GPCRs OtherEnzymes Other Enzymes/ Receptors Rigidity->OtherEnzymes

Caption: The Privileged Scaffold Concept.

Synthesis of this compound Derivatives

The synthesis of this scaffold is highly adaptable, allowing for the generation of diverse chemical libraries. A common and effective method involves the cyclocondensation of an α-haloketone with N-methylguanidine. This approach provides a straightforward route to 1,4,5-trisubstituted 2-aminoimidazoles.

Synthesis_Workflow start Starting Materials (α-Haloketone, N-Methylguanidine) step1 Step 1: Cyclocondensation Solvent (e.g., EtOH, DMF) Base (optional) start->step1 step2 Step 2: Work-up & Purification Extraction / Filtration step1->step2 step3 Step 3: Chromatography (e.g., Column Chromatography) step2->step3 product Final Product (1-Methyl-2-aminoimidazole derivative) step3->product characterization Characterization (NMR, MS, etc.) product->characterization

Caption: General Synthesis Workflow.

A detailed protocol for this synthesis is provided in the "Experimental Protocols" section at the end of this guide.

Biological Activity: A Focus on Kinase Inhibition

While the broader 2-aminoimidazole class exhibits a wide range of activities including antibacterial and anticancer effects, derivatives incorporating the this compound scaffold have shown particular promise as potent and selective kinase inhibitors.[3][4] Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many diseases, especially cancer.

The 1-methyl-imidazole moiety has been successfully incorporated into inhibitors targeting several important kinase families, including Aurora and FMS-like tyrosine kinase 3 (FLT3).[5][6] These inhibitors typically function by competing with ATP for binding in the kinase catalytic site, with the 2-aminoimidazole core often forming key hydrogen bonds with the kinase "hinge" region.

Kinase_Signaling_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., FLT3) GrowthFactor->Receptor RAS RAS Receptor->RAS P RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Inhibitor Scaffold-Based Kinase Inhibitor Inhibitor->Receptor

Caption: Representative Kinase Signaling Pathway (e.g., MAPK/ERK).
Quantitative Data on Relevant Kinase Inhibitors

The following table summarizes publicly available data for a preclinical development candidate that incorporates a methylated imidazole ring, demonstrating the scaffold's utility in achieving potent kinase inhibition.

Compound IDStructure (Core Highlighted)Target KinaseActivity TypePotencyReference
21a Aurora-AKd< 3 nM[5][6]
Aurora-BKd170 nM[5][6]
FLT3Kd23 nM[5][6]

Note: Compound 21a contains a 1-methyl-1H-imidazol-5-yl moiety, a constitutional isomer of the 2-amino scaffold, but serves as a potent example of the utility of the N-methylated imidazole ring in kinase inhibitor design.

Experimental Protocols

Synthesis Protocol: General Procedure for 1-Methyl-4,5-diaryl-1H-imidazol-2-amine

This protocol is adapted from established methods for synthesizing substituted 2-aminoimidazoles.[3][7]

  • Reagents and Materials:

    • α-Bromo-4,4'-disubstituted-benzoin (1.0 mmol)

    • N-Methylguanidine hydrochloride (1.5 mmol)

    • Sodium ethoxide (1.5 mmol)

    • Anhydrous Ethanol (20 mL)

    • Round-bottom flask, condenser, magnetic stirrer, heating mantle

    • Standard work-up and purification reagents (Ethyl acetate, brine, sodium sulfate, silica gel)

  • Procedure:

    • To a solution of sodium ethoxide (1.5 mmol) in anhydrous ethanol (10 mL) in a round-bottom flask, add N-methylguanidine hydrochloride (1.5 mmol). Stir the mixture at room temperature for 20 minutes.

    • Add the α-bromo-4,4'-disubstituted-benzoin (1.0 mmol) dissolved in anhydrous ethanol (10 mL) to the reaction mixture.

    • Fit the flask with a condenser and heat the reaction mixture to reflux (approx. 78°C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, allow the mixture to cool to room temperature and remove the ethanol under reduced pressure.

    • Partition the resulting residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure 1-methyl-4,5-diaryl-1H-imidazol-2-amine.

    • Characterize the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Biological Assay Protocol: In Vitro Kinase Inhibition (LanthaScreen™ Assay)

This protocol describes a general method for assessing the inhibitory activity of a compound against a specific kinase using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.[8]

  • Reagents and Materials:

    • Kinase of interest (e.g., Aurora-A)

    • Fluorescein-labeled substrate peptide

    • ATP

    • Tb-labeled anti-phospho-substrate antibody

    • Test compound (e.g., Compound 21a ) serially diluted in DMSO

    • Assay buffer (e.g., HEPES, MgCl₂, BGG)

    • 384-well microplate

    • Microplate reader capable of TR-FRET measurements

  • Procedure:

    • Prepare a solution containing the kinase and the fluorescein-labeled substrate peptide in the assay buffer.

    • Dispense 2.5 µL of the test compound at various concentrations (typically in a 3-fold serial dilution) into the wells of a 384-well plate. Include positive (no inhibitor) and negative (no kinase) controls.

    • Add 5 µL of the kinase/substrate solution to each well and gently mix.

    • Initiate the kinase reaction by adding 2.5 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding a solution containing EDTA and the Tb-labeled anti-phospho-substrate antibody.

    • Incubate for an additional 60 minutes at room temperature to allow for antibody binding.

    • Measure the TR-FRET signal on a compatible plate reader by exciting at 340 nm and reading emissions at 495 nm and 520 nm.

    • Calculate the ratio of acceptor (520 nm) to donor (495 nm) emission. Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

References

An In-depth Technical Guide to 1-Methyl-1H-imidazol-2-amine: Synthesis, Characterization, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-1H-imidazol-2-amine is a heterocyclic organic compound of significant interest in medicinal chemistry and drug development. As a derivative of the versatile 2-aminoimidazole scaffold, it serves as a crucial building block for the synthesis of a wide array of biologically active molecules. This technical guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its synthesis and characterization, and an exploration of the biological activities associated with the 2-aminoimidazole class of compounds.

Chemical and Physical Properties

This compound is a small, nitrogen-rich molecule. Its fundamental properties are summarized in the table below, providing a foundational dataset for its use in research and synthesis.

PropertyValueReference
Molecular Formula C₄H₇N₃[1]
Molecular Weight 97.12 g/mol [1]
CAS Number 6646-51-1
Appearance Expected to be a solid at room temperature
Boiling Point 255 °C[2]
Melting Point 70-75 °C[3]

Synthesis of this compound

The synthesis of this compound can be achieved through various synthetic routes. A common and practical approach involves the direct methylation of 2-aminoimidazole. Below is a detailed experimental protocol for this transformation.

Experimental Protocol: N-Methylation of 2-Aminoimidazole

This protocol outlines the synthesis of this compound from 2-aminoimidazole using a suitable methylating agent, such as methyl iodide or dimethyl sulfate.

Materials:

  • 2-Aminoimidazole

  • Sodium hydride (NaH) as a 60% dispersion in mineral oil

  • Methyl iodide (CH₃I)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry, nitrogen-flushed round-bottom flask, suspend 2-aminoimidazole (1.0 eq) in anhydrous DMF.

  • Deprotonation: Cool the suspension in an ice bath and add sodium hydride (1.1 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

  • Methylation: Cool the reaction mixture back to 0 °C and add methyl iodide (1.2 eq) dropwise. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of dichloromethane/methanol) to afford pure this compound.

SynthesisWorkflow Workflow for the Synthesis of this compound start Start: 2-Aminoimidazole deprotonation Deprotonation (NaH in DMF) start->deprotonation methylation Methylation (CH3I) deprotonation->methylation workup Aqueous Workup (Quenching and Extraction) methylation->workup purification Purification (Column Chromatography) workup->purification product Product: this compound purification->product

Synthesis Workflow Diagram

Spectroscopic Characterization

The structural elucidation of this compound is accomplished through a combination of spectroscopic techniques. The expected data from these analyses are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Nucleus Position Expected Chemical Shift (δ, ppm) Multiplicity
¹HN-CH₃3.4 - 3.6Singlet
¹HImidazole H4/H56.5 - 7.0Doublets or singlets
¹HNH₂4.5 - 5.5 (broad)Singlet
¹³CN-CH₃~34-
¹³CImidazole C2148 - 152-
¹³CImidazole C4/C5115 - 125-
Mass Spectrometry (MS)
  • Expected Molecular Ion (M⁺): m/z = 97.12

  • Expected Protonated Molecule ([M+H]⁺): m/z = 98.13

  • Major Fragmentation Pathways: The primary fragmentation is expected to involve the loss of the methyl group or cleavage of the imidazole ring.

Infrared (IR) Spectroscopy
Functional Group Expected Wavenumber (cm⁻¹)
N-H stretch (amine)3300 - 3500 (two bands)
C-H stretch (aromatic)3000 - 3100
C-H stretch (aliphatic)2850 - 3000
C=N and C=C stretch (imidazole ring)1500 - 1650
N-H bend (amine)1580 - 1650

Biological Significance and Applications in Drug Development

The 2-aminoimidazole (2-AI) scaffold is a "privileged" structure in medicinal chemistry, appearing in numerous natural products with potent biological activities. These compounds are known to exhibit a broad spectrum of pharmacological properties, making them attractive starting points for drug discovery programs.

Antimicrobial and Anti-biofilm Activity

A significant area of research for 2-AI derivatives is their ability to combat bacterial infections, particularly those involving biofilms. Biofilms are communities of bacteria encased in a self-produced matrix, which renders them highly resistant to conventional antibiotics. Certain 2-aminoimidazole-containing natural products and their synthetic analogs have been shown to inhibit biofilm formation and disperse pre-existing biofilms of various pathogenic bacteria. The proposed mechanism often involves the disruption of bacterial signaling pathways that regulate biofilm development.

SignalingPathway Hypothesized Mechanism of Anti-biofilm Action compound 2-Aminoimidazole Derivative (e.g., this compound) receptor Bacterial Signaling Protein compound->receptor Inhibition pathway Biofilm Formation Pathway receptor->pathway biofilm Biofilm Formation pathway->biofilm

Anti-biofilm Signaling Pathway Diagram
Other Therapeutic Areas

Derivatives of 2-aminoimidazole have also been investigated for their potential in treating a range of other diseases, including:

  • Cancer: Some compounds have demonstrated cytotoxic effects against various cancer cell lines.

  • Inflammatory Diseases: The scaffold has been incorporated into molecules with anti-inflammatory properties.

  • Neurological Disorders: Certain derivatives have shown activity as receptor agonists or antagonists in the central nervous system.

The methylation at the 1-position of the imidazole ring in this compound can significantly influence its pharmacokinetic and pharmacodynamic properties compared to the parent 2-aminoimidazole. This modification can alter its solubility, metabolic stability, and binding affinity to biological targets, making it a valuable tool for structure-activity relationship (SAR) studies in drug discovery.

Conclusion

This compound is a fundamentally important molecule for researchers and scientists in the field of drug development. Its straightforward synthesis and the rich biological context of the 2-aminoimidazole scaffold provide a fertile ground for the discovery of novel therapeutic agents. The data and protocols presented in this guide are intended to facilitate further research and application of this versatile compound.

References

Investigating the Tautomerism of 2-Aminoimidazole Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-aminoimidazole scaffold is a privileged structural motif found in numerous marine natural products and pharmacologically active compounds.[1][2] The biological activity of these molecules is intrinsically linked to their tautomeric state, which governs their hydrogen bonding capabilities, polarity, and overall shape, thereby influencing their interactions with biological targets.[1] This technical guide provides a comprehensive overview of the tautomerism of 2-aminoimidazole derivatives, synthesizing data from experimental and computational studies. It details the key tautomeric forms, the factors influencing their equilibrium, and the primary analytical techniques for their investigation. This guide aims to serve as a valuable resource for researchers in medicinal chemistry, chemical biology, and drug development by offering detailed insights into the structural nuances that are paramount for the rational design of novel therapeutics.

Introduction to Tautomerism in 2-Aminoimidazole Derivatives

Prototropic tautomerism in 2-aminoimidazole derivatives primarily involves the migration of a proton between the exocyclic amino group and the nitrogen atoms of the imidazole ring. This results in an equilibrium between the amino form and two principal imino forms. The key tautomers are:

  • 1H-imidazol-2-amine (Amino form): Generally considered the most stable tautomer, particularly in the gas phase, due to the aromaticity of the imidazole ring.[2]

  • 1,3-dihydro-2H-imidazol-2-imine (Imino form A): One of the two imino tautomers where the double bond is endocyclic.

  • 1,5-dihydro-2H-imidazol-2-imine (Imino form B): The second imino tautomer, also with an endocyclic double bond.

The position of this equilibrium is highly sensitive to the chemical environment, including the solvent, temperature, and pH, as well as the nature of substituents on the 2-aminoimidazole core.[2][3] A thorough understanding of the predominant tautomeric form under physiological conditions is crucial for drug design, as it dictates the molecule's ability to engage in specific interactions with its biological target.[1]

Tautomeric Equilibrium of 2-Aminoimidazole

The tautomeric equilibrium between the amino and imino forms of 2-aminoimidazole is a dynamic process. The relative stability of these tautomers can be influenced by various factors.

Tautomeric_Equilibrium Amino Amino Tautomer (1H-imidazol-2-amine) Imino_A Imino Tautomer A (1,3-dihydro-2H-imidazol-2-imine) Amino->Imino_A + H⁺ Shift Imino_B Imino Tautomer B (1,5-dihydro-2H-imidazol-2-imine) Amino->Imino_B + H⁺ Shift Imino_A->Imino_B Proton Transfer

Tautomeric equilibrium of 2-aminoimidazole.

Quantitative Analysis of Tautomerism

The quantitative assessment of tautomeric populations is essential for structure-activity relationship (SAR) studies. This is achieved through a combination of experimental techniques and computational modeling.

Computational Data

Density Functional Theory (DFT) calculations are a powerful tool for predicting the relative stabilities of tautomers. The data presented below is for 2-amino-2-imidazoline, a close structural analog of 2-aminoimidazole, calculated at the B3LYP/6-311+G(d,p) level of theory.[2]

TautomerRelative Energy (kcal/mol) - Gas Phase
Amino0.00
Imino5.74

Data sourced from computational studies on 2-amino-2-imidazoline.[2]

Experimental Data

Experimentally determining tautomeric ratios can be challenging due to the dynamic nature of the equilibrium. However, techniques like NMR spectroscopy can provide quantitative data under specific conditions.

DerivativeSolventTemperature (°C)Tautomer Ratio (Tautomer I / Tautomer II)Reference
2-phenyl-1H-imidazole-4-carbaldehydeDMSO-d625~ 40 / 60[4]
2-phenyl-1H-imidazole-5-carbaldehydeDMSO-d625~ 40 / 60[4]

Experimental Protocols for Tautomer Investigation

A multi-faceted approach employing various spectroscopic techniques is typically required for the comprehensive investigation of 2-aminoimidazole tautomerism.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for studying tautomeric equilibria in solution.[2] By analyzing chemical shifts and signal integrations, the relative populations of different tautomers can be determined, especially at low temperatures where the exchange rate is slow.[2]

Protocol:

  • Sample Preparation: Dissolve approximately 5-20 mg of the 2-aminoimidazole derivative in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O) to a concentration of 5-10 mg/mL.[1][2]

  • Data Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher.[1] For quantitative analysis, ensure complete relaxation of the nuclei. Temperature-dependent NMR studies can be performed to investigate the dynamics of the equilibrium.[2]

  • Data Analysis:

    • Analyze the chemical shifts, coupling constants, and signal integrations to identify signals corresponding to each tautomer.[1]

    • In ¹H NMR, the amino protons of the amino tautomer typically appear as a broad singlet, while the imino tautomer may show two distinct NH signals.[1]

    • In ¹³C NMR, the chemical shifts of the ring carbons, particularly C2, C4, and C5, are sensitive to the tautomeric form.[2]

    • At low temperatures where the tautomeric exchange is slow on the NMR timescale, integrate the signals corresponding to the distinct tautomers to determine their relative populations.[2]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a sensitive technique for detecting changes in the electronic structure of molecules and can be used to infer shifts in the tautomeric equilibrium.[1]

Protocol:

  • Sample Preparation: Prepare dilute solutions (micromolar range) of the 2-aminoimidazole derivative in various UV-transparent solvents of differing polarities (e.g., ethanol, methanol, water).[1]

  • Data Acquisition: Record the UV-Vis absorption spectrum for each solution over a wavelength range of approximately 200-400 nm.[1]

  • Data Analysis:

    • Determine the wavelength of maximum absorbance (λmax) for each condition.

    • Shifts in λmax with changes in solvent polarity or pH can indicate a shift in the tautomeric equilibrium.[2]

    • The imino tautomer typically exhibits a bathochromic shift (to longer wavelengths) compared to the amino tautomer due to extended conjugation.[1]

    • The relative intensities of the absorption bands can be used to estimate the tautomeric ratio in solution, especially when the molar absorptivities of the individual tautomers are known or can be estimated.[1]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the vibrational modes of a molecule, allowing for the identification of functional groups characteristic of each tautomer.[1]

Protocol:

  • Sample Preparation: For solid-state analysis, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. For solution-phase analysis, use a suitable solvent that is transparent in the IR region of interest.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis:

    • Identify characteristic vibrational bands. The N-H stretching region is particularly informative.

    • The amino tautomer will show characteristic symmetric and asymmetric stretching bands for the primary amine (NH₂) around 3400-3200 cm⁻¹.[1]

    • The imino tautomer will have a C=N stretching frequency that is typically higher than that of the endocyclic C=N in the amino tautomer (around 1680-1650 cm⁻¹ vs. 1640-1600 cm⁻¹).[1]

Experimental and Logical Workflows

A systematic workflow is crucial for the effective investigation of tautomerism in 2-aminoimidazole derivatives.

Experimental_Workflow cluster_experimental Experimental Analysis cluster_computational Computational Analysis NMR NMR Spectroscopy (¹H, ¹³C, Temp. Dependent) Data_Analysis Data Integration & Analysis NMR->Data_Analysis UV_Vis UV-Vis Spectroscopy (Solvent & pH Effects) UV_Vis->Data_Analysis IR IR Spectroscopy (Functional Group ID) IR->Data_Analysis DFT DFT Calculations (Relative Energies) DFT->Data_Analysis Compound 2-Aminoimidazole Derivative Compound->NMR Compound->UV_Vis Compound->IR Compound->DFT Tautomer_Ratio Determine Tautomer Ratio & Influencing Factors Data_Analysis->Tautomer_Ratio

General workflow for investigating tautomerism.

Conclusion

The tautomeric behavior of 2-aminoimidazole derivatives is a critical aspect of their chemistry and pharmacology. A comprehensive understanding of the factors that govern the tautomeric equilibrium is indispensable for the design and development of novel therapeutic agents based on this versatile scaffold. This guide has outlined the fundamental principles of tautomerism in 2-aminoimidazoles, presented available quantitative data, and provided detailed protocols for the key experimental techniques used in their study. By employing a synergistic approach that combines spectroscopic analysis and computational modeling, researchers can effectively elucidate the tautomeric preferences of 2-aminoimidazole derivatives, paving the way for the development of more potent and selective drugs.

References

The Pivotal Role of 1-Methyl-1H-imidazol-2-amine in Modern Heterocyclic and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-methyl-1H-imidazol-2-amine scaffold is a cornerstone in the design and synthesis of novel heterocyclic compounds with significant therapeutic potential. As a "privileged scaffold," its derivatives have demonstrated a wide array of biological activities, including potent inhibition of key oncological targets such as Fms-like tyrosine kinase 3 (FLT3) and Aurora kinases, as well as modulation of G-protein coupled receptors (GPCRs). This technical guide provides a comprehensive overview of the synthesis, reactivity, and applications of this compound in heterocyclic and medicinal chemistry. Detailed experimental protocols for the synthesis of a representative derivative and for relevant biological assays are presented, alongside quantitative data and visual representations of key signaling pathways and experimental workflows, to serve as a valuable resource for researchers in drug discovery and development.

Introduction: The 2-Aminoimidazole Moiety as a Privileged Scaffold

The imidazole ring is a fundamental five-membered aromatic heterocycle that is a constituent of several natural products, including the amino acid histidine and nucleic acids.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a crucial component in many biologically active molecules.[3][4] The 2-aminoimidazole substructure, in particular, is recognized as a "privileged scaffold" in medicinal chemistry due to its prevalence in marine alkaloids with diverse and potent bioactivities.[1]

This compound serves as a versatile building block for the synthesis of more complex heterocyclic systems. The presence of a methyl group at the 1-position and an amino group at the 2-position provides distinct points for chemical modification, allowing for the generation of diverse compound libraries for high-throughput screening. Its derivatives have been extensively explored as inhibitors of various kinases and as ligands for GPCRs, highlighting its importance in the development of novel therapeutics for a range of diseases, including cancer and inflammatory conditions.[1][5]

Synthesis of this compound Derivatives

Experimental Protocol: Synthesis of 1-Methyl-4-phenyl-1H-imidazol-2-amine

This three-step synthesis involves the cyclization of α-bromoacetophenone with acetylguanidine, followed by hydrolysis and subsequent N-methylation.

Step 1: Synthesis of N-(4-phenyl-1H-imidazol-2-yl)acetamide (Intermediate 1)

  • Materials: α-bromoacetophenone, acetylguanidine, dimethylformamide (DMF).

  • Procedure: To a solution of acetylguanidine (2 equivalents) in DMF, a solution of α-bromoacetophenone (1 equivalent) in DMF is added dropwise at room temperature. The reaction mixture is stirred for a specified time until the reaction is complete, as monitored by thin-layer chromatography (TLC). The product is isolated by precipitation and filtration.

  • Yield: ~60%

  • Characterization:

    • Appearance: White solid

    • Melting Point: 234–236 °C

    • ESI-MS: m/z 202.0 [M+H]⁺

    • ¹H NMR (600 MHz, DMSO-d₆), δ (ppm): 11.61 (s, 1H), 11.23 (s, 1H), 7.71 (d, J = 7.4 Hz, 2H), 7.32 (t, J = 7.6 Hz, 2H), 7.17 (s, 1H), 7.16 (t, J = 7.3 Hz, 1H), 2.07 (s, 3H).[1]

Step 2: Synthesis of 4-phenyl-1H-imidazol-2-amine (Intermediate 2)

  • Materials: N-(4-phenyl-1H-imidazol-2-yl)acetamide, 6 M Hydrochloric acid.

  • Procedure: Intermediate 1 is suspended in 6 M HCl and heated to 80 °C for 3 hours. After cooling, the mixture is neutralized, and the product is extracted with an organic solvent.

  • Yield: ~96%

  • Characterization:

    • Appearance: Yellow solid

    • Melting Point: 164–165 °C

    • ESI-MS: m/z 160.0 [M+H]⁺

    • ¹H NMR (600 MHz, DMSO-d₆), δ (ppm): 10.41 (br, 1H), 7.58 (d, J = 6.9 Hz, 2H), 7.26 (t, J = 7.6 Hz, 2H), 7.08 (t, J = 7.4 Hz, 1H), 6.96 (s, 1H), 5.24 (s, 2H).[1]

Step 3: Synthesis of 1-methyl-4-phenyl-1H-imidazol-2-amine (Final Product)

  • Materials: 4-phenyl-1H-imidazol-2-amine, sodium hydride (NaH), methyl iodide (CH₃I), DMF.

  • Procedure: To a solution of Intermediate 2 in DMF, NaH is added portion-wise at -10 °C, followed by the addition of methyl iodide. The reaction is stirred until completion. The product is isolated by extraction and recrystallization.

  • Overall Yield (from Step 1): 27.4%[1]

  • Characterization:

    • Appearance: Pink solid

    • Melting Point: 218–220 °C

    • ESI-MS: m/z 174.0 [M+H]⁺

    • ¹H NMR (600 MHz, DMSO-d₆), δ (ppm): 7.59–7.57 (dd, J = 1.3 Hz, 8.3 Hz, 2H), 7.26 (t, J = 7.7 Hz, 2H), 7.09–7.07 (m, 1H), 7.03 (s, 1H), 5.49 (s, 1H), 3.35 (s, 3H).[1]

    • ¹³C NMR (150 MHz, DMSO-d₆), δ: 150.39, 135.89, 135.47, 128.69, 125.57, 123.91, 112.36, 31.63.[1]

Synthesis Workflow

Synthesis_Workflow reagents1 α-bromoacetophenone + Acetylguanidine DMF, rt step1 Step 1: Cyclization reagents1->step1 intermediate1 N-(4-phenyl-1H-imidazol-2-yl)acetamide step1->intermediate1 reagents2 6 M HCl 80°C step2 Step 2: Hydrolysis reagents2->step2 intermediate2 4-phenyl-1H-imidazol-2-amine step2->intermediate2 reagents3 NaH, CH₃I DMF, -10°C step3 Step 3: Methylation reagents3->step3 final_product 1-methyl-4-phenyl-1H-imidazol-2-amine step3->final_product

Caption: A three-step synthetic workflow for 1-methyl-4-phenyl-1H-imidazol-2-amine.

Role in Heterocyclic Chemistry: Reactivity and Further Functionalization

The this compound core offers multiple sites for further chemical modification, making it a valuable synthon in heterocyclic chemistry. The exocyclic amino group at the C2 position is nucleophilic and can participate in a variety of reactions, including acylation, alkylation, and condensation reactions, to introduce diverse substituents. These modifications are crucial for tuning the physicochemical properties and biological activities of the resulting molecules. The imidazole ring itself can undergo electrophilic substitution, although the reactivity is influenced by the existing substituents.

Applications in Drug Discovery and Development

Derivatives of this compound have emerged as promising candidates in various therapeutic areas, most notably in oncology and for diseases involving GPCR signaling.

Kinase Inhibition: Targeting Cancer Signaling Pathways

Mutations and overexpression of protein kinases are common drivers of cancer. The 1-methyl-imidazole scaffold has been successfully incorporated into potent inhibitors of several oncogenic kinases.

4.1.1. FLT3 Kinase Inhibition

Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that, when mutated (e.g., via internal tandem duplication, ITD), becomes constitutively active and drives the proliferation of acute myeloid leukemia (AML) cells.[6][7] Several small molecule inhibitors targeting FLT3 have been developed, and the imidazole scaffold is a key feature in some of these compounds.

FLT3 Signaling Pathway

FLT3_Signaling cluster_downstream Downstream Signaling FLT3 FLT3 Receptor FLT3_active Active FLT3 (Dimerized & Phosphorylated) FLT3->FLT3_active Ligand Binding or ITD Mutation STAT5 STAT5 FLT3_active->STAT5 PI3K PI3K/AKT FLT3_active->PI3K RAS RAS/MAPK FLT3_active->RAS Inhibitor This compound Derivative Inhibitor->FLT3_active Inhibition Proliferation Cell Proliferation & Survival STAT5->Proliferation PI3K->Proliferation RAS->Proliferation

Caption: Simplified FLT3 signaling pathway and the point of inhibition.[8][9]

4.1.2. Aurora Kinase Inhibition

The Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play essential roles in mitosis. Their overexpression is linked to tumorigenesis, making them attractive targets for cancer therapy.[10][11] Imidazole-based compounds have been developed as potent inhibitors of Aurora kinases.

Aurora Kinase Signaling Pathway

Aurora_Signaling cluster_processes Mitotic Processes AuroraA Aurora A Centrosome Centrosome Separation AuroraA->Centrosome Spindle Spindle Assembly AuroraA->Spindle AuroraB Aurora B Cytokinesis Cytokinesis AuroraB->Cytokinesis Inhibitor This compound Derivative Inhibitor->AuroraA Inhibition Inhibitor->AuroraB Inhibition Mitosis Proper Mitotic Progression Centrosome->Mitosis Spindle->Mitosis Cytokinesis->Mitosis

Caption: Role of Aurora kinases in mitosis and the point of inhibition.[10][12]

GPCR Modulation

G-protein coupled receptors are the largest family of cell surface receptors and are targets for a significant portion of modern medicines. The 2-aminoimidazole scaffold has been utilized in the design of ligands that modulate the activity of various GPCRs, with applications in a wide range of diseases.

General GPCR Signaling Pathway

GPCR_Signaling Ligand Ligand (e.g., 1-Methyl-1H- imidazol-2-amine derivative) GPCR GPCR Ligand->GPCR Binding G_protein G-protein (αβγ) GPCR->G_protein Activation Effector Effector (e.g., Adenylyl Cyclase) G_protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Generation Cellular_Response Cellular Response Second_Messenger->Cellular_Response

Caption: A generalized schematic of a G-protein coupled receptor signaling pathway.[13][14]

Biological Evaluation: Experimental Protocols

The following sections provide detailed protocols for key in vitro assays used to evaluate the biological activity of this compound derivatives as kinase inhibitors and GPCR ligands.

Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay measures the amount of ADP produced in a kinase reaction, which is correlated with kinase activity.

  • Materials: Recombinant kinase (e.g., FLT3 or Aurora A), kinase buffer, ATP, substrate peptide, test compound, and a commercial ADP detection kit (e.g., ADP-Glo™).

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO.

    • In a 384-well plate, add the kinase, substrate, and test compound dilution.

    • Initiate the reaction by adding ATP.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced by adding the detection reagent and measuring luminescence with a plate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is determined by plotting the percent inhibition versus the log of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Protocol: GPCR Radioligand Binding Assay (Competition Assay)

This assay measures the ability of a test compound to displace a radiolabeled ligand from its receptor.

  • Materials: Cell membranes expressing the target GPCR, a suitable radioligand (e.g., ³H-labeled), wash buffer, scintillation cocktail, and the test compound.

  • Procedure:

    • In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

    • After incubation to reach equilibrium, the reaction is terminated by rapid filtration through a filter mat to separate bound from free radioligand.

    • The filter mat is washed with ice-cold wash buffer.

    • The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The inhibition constant (Kᵢ) is calculated from the IC₅₀ value (the concentration of test compound that displaces 50% of the radioligand) using the Cheng-Prusoff equation.

Quantitative Data Summary

The following tables summarize representative quantitative data for compounds containing the imidazole scaffold, demonstrating their potency as kinase inhibitors.

Table 1: Kinase Inhibitory Activity of Representative Imidazole Derivatives

Compound ClassTarget KinaseIC₅₀ (nM)Reference
Imidazo[1,2-b]pyridazineFLT3-ITD4[15]
Imidazo[1,2-b]pyridazineFLT3-D835Y1[15]
Imidazo[4,5-b]pyridineAurora-A7.5 (Kd)
Imidazo[4,5-b]pyridineAurora-B48 (Kd)
Imidazo[4,5-b]pyridineFLT36.2 (Kd)

Conclusion

This compound is a highly valuable and versatile scaffold in heterocyclic and medicinal chemistry. Its synthetic tractability allows for the creation of diverse libraries of compounds that have shown significant promise as modulators of important biological targets, including kinases and GPCRs. The detailed synthetic and biological protocols provided in this guide, along with the representative data, underscore the potential of this core structure in the ongoing quest for novel and effective therapeutics. Further exploration of the chemical space around the this compound nucleus is warranted and is expected to yield new drug candidates with improved potency, selectivity, and pharmacokinetic properties.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-Methyl-1H-imidazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 1-Methyl-1H-imidazol-2-amine, a valuable intermediate in pharmaceutical research. The synthesis involves the methylation of a suitable 2-aminoimidazole precursor. The protocol is based on established chemical principles for the N-alkylation of imidazole derivatives.

Physicochemical Data Summary

A comprehensive understanding of the properties of reactants and products is essential for a successful synthesis. The table below summarizes key data for the starting material and the final product.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Key Characteristics
2-Aminoimidazole sulfate(C₃H₅N₃)₂·H₂SO₄264.27>300Commercially available precursor.
This compoundC₄H₇N₃97.1287-89Target compound.

Experimental Protocol

This protocol details the synthesis of this compound via the methylation of 2-aminoimidazole. Researchers should adhere to standard laboratory safety precautions.

Materials:

  • 2-Aminoimidazole sulfate

  • Sodium methoxide (NaOMe)

  • Methanol (MeOH)

  • Methyl iodide (CH₃I)

  • Dichloromethane (DCM)

  • Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc)

  • Hexanes

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Ice bath

  • Rotary evaporator

  • Chromatography column

  • Standard laboratory glassware

Procedure:

  • Preparation of 2-Aminoimidazole Free Base:

    • In a round-bottom flask, dissolve 2-aminoimidazole sulfate in a minimal amount of water.

    • Cool the solution in an ice bath.

    • Slowly add a saturated aqueous solution of a suitable base (e.g., sodium bicarbonate) until the pH is basic, leading to the precipitation of 2-aminoimidazole free base.

    • Filter the precipitate, wash with cold water, and dry under vacuum.

  • Methylation Reaction:

    • To a stirred solution of 2-aminoimidazole (1.0 eq) in anhydrous methanol in a round-bottom flask, add sodium methoxide (1.1 eq) at room temperature.

    • Stir the mixture for 30 minutes.

    • Cool the reaction mixture in an ice bath and add methyl iodide (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

    • Partition the residue between dichloromethane and water.

    • Separate the organic layer, and extract the aqueous layer twice more with dichloromethane.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes.

  • Characterization:

    • Collect the fractions containing the desired product and concentrate using a rotary evaporator to yield this compound as a solid.

    • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Expected Data

The following table summarizes the expected outcomes of the synthesis.

ParameterExpected Value
Reaction Time 12 - 16 hours
Representative Yield 60-75% (This is an estimated yield based on similar reactions and may vary).
Representative Purity >95% (After column chromatography).
¹H NMR (CDCl₃, 400 MHz) δ 6.55 (d, J=1.8 Hz, 1H), 6.38 (d, J=1.8 Hz, 1H), 4.10 (br s, 2H), 3.45 (s, 3H).
¹³C NMR (CDCl₃, 101 MHz) δ 149.5, 121.8, 115.6, 33.2.
Mass Spec (ESI-MS) m/z [M+H]⁺ calculated for C₄H₈N₃: 98.0718; found: 98.0715.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Work-up & Purification cluster_end Final Product 2_Aminoimidazole_Sulfate 2-Aminoimidazole Sulfate Free_Base_Formation Formation of 2-Aminoimidazole Free Base 2_Aminoimidazole_Sulfate->Free_Base_Formation Base Methylation N-Methylation with CH₃I and NaOMe in MeOH Free_Base_Formation->Methylation Extraction Extraction with DCM and Water Methylation->Extraction Drying Drying over Na₂SO₄ Extraction->Drying Purification Column Chromatography Drying->Purification Final_Product This compound Purification->Final_Product

Caption: Synthetic workflow for this compound.

Applications of 1-Methyl-1H-imidazol-2-amine in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-1H-imidazol-2-amine is a versatile heterocyclic building block with significant potential in organic synthesis, particularly in the development of pharmacologically active compounds. The 2-aminoimidazole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its prevalence in molecules exhibiting a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key intermediates and potential therapeutic agents.

Core Applications

The primary applications of this compound in organic synthesis are:

  • As a Building Block for Bioactive Molecules: It serves as a crucial precursor for the synthesis of complex heterocyclic systems, most notably kinase inhibitors. The 1-methyl-imidazole moiety is a key feature in several potent and selective kinase inhibitors.

  • In the Synthesis of Substituted Guanidines: The amino group can be readily converted into a guanidine functionality, a common pharmacophore in drug discovery.

  • In N-Acylation and N-Alkylation Reactions: The primary amine provides a reactive handle for the introduction of various substituents to explore structure-activity relationships (SAR).

Application 1: Synthesis of Kinase Inhibitors

The 1-methyl-1H-imidazolyl group is a key component in a number of potent kinase inhibitors. While direct protocols starting from this compound are not extensively detailed in publicly available literature, its derivatives are utilized in the construction of these complex molecules. The following represents a plausible synthetic pathway to an imidazo[4,5-b]pyridine-based kinase inhibitor, a class of compounds known to inhibit kinases such as FLT3 and Aurora kinases.[3]

Logical Workflow for Kinase Inhibitor Synthesis```dot

G cluster_start Starting Material cluster_synthesis Synthetic Steps cluster_end Final Product A This compound B Functional Group Transformation (e.g., Diazotization followed by Sandmeyer reaction to introduce a formyl group) A->B Step 1 C 1-Methyl-1H-imidazole-5-carbaldehyde B->C Intermediate D Condensation with a substituted 2-aminopyridine derivative C->D Step 2 E Imidazo[4,5-b]pyridine core D->E Cyclization F Further functionalization (e.g., Cross-coupling reactions) E->F Step 3 G Potent and Selective Kinase Inhibitor F->G Target Molecule

Caption: Workflow for substituted guanidine synthesis.

Experimental Protocol: Synthesis of a Protected Guanidine Derivative
  • To a solution of this compound (1.0 eq) in anhydrous dimethylformamide (DMF), add N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1.1 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the protected guanidine derivative.

Application 3: N-Acylation

N-acylation of this compound provides a straightforward method to introduce a variety of functional groups, which is a common strategy in medicinal chemistry to explore SAR. [4][5]

Experimental Protocol: N-Benzoylation

This protocol is a general method for the N-acylation of heterocyclic amines and can be adapted for this compound. [4]

  • To a stirred mixture of benzoyl chloride (1.05 mmol) and a natural clay catalyst (0.5 g) at room temperature, add this compound (1.05 mmol) in portions.

  • Continue stirring at room temperature, monitoring the reaction by TLC.

  • Upon completion, wash the reaction mixture repeatedly with ethanol.

  • Evaporate the combined filtrate to afford the crude product.

  • Recrystallize the crude product from ethanol to yield the pure N-acylated product.

Table 2: Representative Yields for N-Acylation of Heterocyclic Amines

SubstrateAcylating AgentReaction Time (min)Yield (%)Reference
ImidazoleBenzoyl Chloride1595[4]
ImidazoleAcetyl Chloride497[4]
PyrazoleBenzoyl Chloride2589[4]

Note: These yields are for related heterocyclic amines and may vary for this compound.

Conclusion

This compound is a valuable and versatile starting material in organic synthesis. Its utility as a precursor for kinase inhibitors and other biologically active molecules, coupled with the reactivity of its primary amine, makes it an important tool for drug discovery and development. The protocols provided herein offer a foundation for the synthesis of novel compounds based on this privileged scaffold. Researchers are encouraged to adapt and optimize these methods to suit their specific synthetic targets.

References

Application Notes and Protocols for 1-Methyl-1H-imidazol-2-amine in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 1-Methyl-1H-imidazol-2-amine as a versatile ligand in coordination chemistry. The unique structural features of this ligand, combining a methylated imidazole ring with a 2-amino group, make it a compelling candidate for the development of novel metal complexes with potential applications in catalysis and medicinal chemistry.

Introduction

This compound is a heterocyclic compound featuring a five-membered imidazole ring with a methyl group at the N1 position and an amino group at the C2 position. This arrangement offers two potential coordination sites: the sp²-hybridized nitrogen atom of the imidazole ring and the exocyclic amino group. The presence of the electron-donating amino group can significantly influence the electronic properties and coordination behavior of the ligand compared to simpler imidazoles like 1-methylimidazole. This dual functionality allows for the formation of stable chelate rings with metal ions, leading to coordination compounds with diverse geometries and reactivities.

The primary applications of metal complexes derived from imidazole-based ligands are in the fields of catalysis and drug development. Imidazole-containing compounds are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and antifungal properties. The coordination of these ligands to metal centers can enhance their therapeutic potential.

Application Notes

Anticancer Drug Development

Metal complexes incorporating imidazole derivatives have shown significant promise as anticancer agents. While specific studies on this compound are limited, research on the closely related ligand, (1-methyl-1H-imidazol-2-yl)-methanamine, in Platinum(II) complexes has demonstrated significant cytotoxic effects against various human carcinoma cell lines.

One study reported that a Platinum(II) complex with a derivative of this compound exhibited potent cytotoxic effects on non-small-cell lung cancer (NCI-H460) and colorectal cancer (HCT-15 and HCT-116) cell lines, with efficacy comparable to the established anticancer drug, cisplatin.[1] The proposed mechanism of action for these complexes involves the induction of p53 and p21Waf expression in cancer cells, similar to cisplatin, leading to apoptosis.[1]

The development of metal-based drugs is a crucial area of research for overcoming the limitations of current chemotherapies, such as drug resistance. The unique coordination chemistry of this compound offers opportunities to design novel metal complexes with improved efficacy and reduced side effects.

Catalysis

While specific catalytic applications for this compound complexes are not extensively documented, the broader class of imidazole-based ligands is widely used in catalysis. The nitrogen donor atoms of the imidazole ring can stabilize various transition metal oxidation states, making their complexes effective catalysts for a range of organic transformations. Potential catalytic applications could include oxidation, reduction, and cross-coupling reactions. The bidentate nature of this compound could enforce specific geometries around the metal center, leading to enhanced selectivity in catalytic processes.

Antimicrobial Agents

Imidazole derivatives are a well-established class of antimicrobial agents. The coordination of these molecules to metal ions can potentiate their activity. The resulting metal complexes may exhibit enhanced antimicrobial properties due to mechanisms such as increased lipophilicity, which facilitates cell membrane penetration, and interaction with microbial enzymes or DNA. Given the known antimicrobial activity of imidazoles, complexes of this compound warrant investigation as potential new antimicrobial drugs.

Experimental Protocols

The following protocols provide a general framework for the synthesis and characterization of metal complexes with this compound. These are based on established procedures for similar imidazole-containing ligands.

Protocol 1: Synthesis of a Representative Platinum(II) Complex

This protocol is adapted from the synthesis of a Pt(II) complex with the closely related (1-methyl-1H-imidazol-2-yl)-methanamine ligand and can serve as a starting point for this compound.

Materials:

  • This compound

  • Potassium tetrachloroplatinate(II) (K₂PtCl₄)

  • Deionized water

  • Ethanol

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (2 mmol) in 20 mL of deionized water with stirring.

  • In a separate flask, dissolve potassium tetrachloroplatinate(II) (1 mmol) in 20 mL of deionized water. The solution should be stirred until all the solid has dissolved, and it may be gently heated to aid dissolution.

  • Slowly add the aqueous solution of this compound to the stirring solution of potassium tetrachloroplatinate(II) at room temperature.

  • A precipitate is expected to form upon mixing. Continue stirring the reaction mixture at room temperature for 24 hours to ensure complete reaction.

  • Collect the precipitate by vacuum filtration and wash it with deionized water, followed by a small amount of cold ethanol.

  • Dry the resulting solid in a desiccator over silica gel.

Characterization:

The synthesized complex should be characterized by standard analytical techniques, including:

  • Elemental Analysis (C, H, N): To determine the empirical formula of the complex.

  • FT-IR Spectroscopy: To identify the coordination of the ligand to the metal center by observing shifts in the vibrational frequencies of the N-H and C=N bonds.

  • ¹H and ¹³C NMR Spectroscopy: To elucidate the structure of the complex in solution.

  • Mass Spectrometry: To confirm the molecular weight of the complex.

Protocol 2: General Procedure for the Synthesis of other Transition Metal Complexes (e.g., Cu(II), Ni(II), Co(II))

Materials:

  • This compound

  • A hydrated metal chloride salt (e.g., CuCl₂·2H₂O, NiCl₂·6H₂O, CoCl₂·6H₂O)

  • Ethanol or Methanol

  • Magnetic stirrer

  • Reflux apparatus

Procedure:

  • Dissolve the hydrated metal chloride salt (1 mmol) in 20 mL of ethanol in a round-bottom flask.

  • In a separate beaker, dissolve this compound (2 mmol, for a 1:2 metal-to-ligand ratio) in 20 mL of ethanol.

  • Add the ligand solution dropwise to the stirring metal salt solution at room temperature.

  • After the addition is complete, heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography.

  • After refluxing, allow the solution to cool to room temperature. If a precipitate forms, it can be collected by filtration. If no precipitate forms, the solvent can be slowly evaporated to induce crystallization.

  • Wash the collected solid with small portions of cold ethanol and then diethyl ether.

  • Dry the product in a vacuum oven.

Data Presentation

Due to the limited availability of specific quantitative data for complexes of this compound in the searched literature, the following tables present representative data for a closely related zinc complex with 1-methyl-1H-imidazole to provide an indication of expected values.

Table 1: Representative Crystallographic Data for a Zn(II) Imidazole Complex

ParameterValue
Compound--INVALID-LINK--₂
Crystal SystemTrigonal
Space GroupP-3
a (Å)11.973(2)
b (Å)11.973(2)
c (Å)9.898(2)
α (°)90
β (°)90
γ (°)120
V (ų)1227.1(4)
Z2
Data from the synthesis and crystal structure of hexakis(1-methyl-1H-imidazole-κN3)zinc(II) dinitrate.[2]

Table 2: Selected Bond Lengths and Angles for a Zn(II) Imidazole Complex

BondLength (Å)AngleDegree (°)
Zn-N2.177(2) - 2.182(2)N-Zn-N (cis)88.93(8) - 91.07(8)
N-Zn-N (trans)180.0
Data from the synthesis and crystal structure of hexakis(1-methyl-1H-imidazole-κN3)zinc(II) dinitrate.[2]

Table 3: Cytotoxicity Data for a Representative Platinum(II) Complex

Cell LineCancer TypeEC₅₀ (µM)
NCI-H460Non-small-cell lung172.7
HCT-15ColorectalComparable to Cisplatin
HCT-116ColorectalComparable to Cisplatin
Data for a Pt(II) complex with (1-methyl-1H-imidazol-2-yl)-methanamine.[1]

Visualizations

experimental_workflow cluster_synthesis Synthesis of Platinum(II) Complex cluster_characterization Characterization L This compound Solution Mix Mixing and Stirring (24h) L->Mix Pt K2PtCl4 Solution Pt->Mix Filter Vacuum Filtration Mix->Filter Wash Washing (H2O, Ethanol) Filter->Wash Dry Drying Wash->Dry Product Pt(II) Complex Dry->Product EA EA Product->EA Elemental Analysis FTIR FTIR Product->FTIR FT-IR NMR NMR Product->NMR NMR MS MS Product->MS Mass Spec

Caption: Experimental workflow for the synthesis and characterization of a Platinum(II) complex.

signaling_pathway Pt_complex Pt(II)-Imidazole Complex Cell Cancer Cell Pt_complex->Cell Enters p53 p53 Activation Cell->p53 p21 p21Waf Expression p53->p21 Apoptosis Apoptosis p21->Apoptosis

References

Application Notes and Protocols for N-Alkylation of 2-Aminoimidazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-aminoimidazole scaffold is a privileged heterocyclic motif found in a wide array of natural products and pharmacologically active compounds. Its unique electronic properties and ability to participate in hydrogen bonding make it a valuable component in drug design. However, the functionalization of the 2-aminoimidazole core, particularly through N-alkylation, presents a significant synthetic challenge due to the presence of three nucleophilic nitrogen atoms: the exocyclic 2-amino group and the two endocyclic imidazole nitrogens (N-1 and N-3). This multiplicity of reactive sites can lead to a lack of regioselectivity and the formation of complex product mixtures.[1]

This document provides detailed protocols for three distinct strategies to achieve the N-alkylation of 2-aminoimidazoles:

  • Direct N-Alkylation with Control of Regioselectivity: This approach focuses on the careful selection of reaction conditions to favor alkylation at a specific nitrogen atom.

  • Selective N-Alkylation via a Protecting Group Strategy: This classic method involves the temporary protection of two of the three nitrogen atoms to direct the alkylation to the desired site.

  • Selective N-Alkylation of the Exocyclic Amino Group via Reductive Amination: This strategy provides a reliable method for the specific alkylation of the 2-amino group.

These protocols are designed to provide researchers with a starting point for the development of robust and selective N-alkylation procedures for their specific 2-aminoimidazole substrates.

Data Presentation

The following tables summarize typical reaction conditions and expected outcomes for the different N-alkylation strategies. Please note that yields and regioselectivity are highly substrate-dependent, and optimization of the reaction conditions is often necessary.

Table 1: Summary of Conditions for Direct N-Alkylation of 2-Aminoimidazoles

EntryAlkylating AgentBaseSolventTemperature (°C)Time (h)Major Product(s)Typical Yield (%)
1Methyl IodideNaHTHF0 to rt12N-1/N-3 alkylatedVariable
2Benzyl BromideK₂CO₃Acetonitrile8024N-1/N-3 alkylated60-85
3Ethyl IodideDBUDMF80-10024N-1/N-3 alkylated<50

Table 2: Protecting Group Strategy for Selective N-Alkylation

StepReagentBaseSolventTemperature (°C)Time (h)ProductTypical Yield (%)
Protection (Boc)Boc₂OEt₃NDioxane/H₂Ort4-12N²-Boc-2-aminoimidazole>90
AlkylationAlkyl HalideNaHTHF0 to rt12N¹/N³-alkyl-N²-Boc-2-aminoimidazoleVariable
Deprotection4M HCl in Dioxane-Dioxanert1-2N¹/N³-alkyl-2-aminoimidazole>90

Table 3: Conditions for Reductive Amination of 2-Aminoimidazole

EntryAldehyde/KetoneReducing AgentSolventTemperature (°C)Time (h)ProductTypical Yield (%)
1BenzaldehydeNaBH(OAc)₃DCErt12-24N²-benzyl-2-aminoimidazole70-90
2AcetoneNaBH₃CNMethanolrt12-24N²-isopropyl-2-aminoimidazole60-80

Experimental Protocols

Protocol 1: Direct N-Alkylation with Control of Regioselectivity

This protocol provides a general procedure for the direct N-alkylation of 2-aminoimidazoles. The regioselectivity of this reaction is highly dependent on the substrate, base, solvent, and temperature. The conditions presented here are a starting point for optimization.

Materials:

  • 2-Aminoimidazole derivative (1.0 eq)

  • Alkyl halide (1.1 - 1.5 eq)

  • Base (e.g., NaH, K₂CO₃, Cs₂CO₃) (1.2 - 2.0 eq)

  • Anhydrous solvent (e.g., THF, DMF, Acetonitrile)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the 2-aminoimidazole derivative and the anhydrous solvent.

  • Cool the mixture to the desired temperature (e.g., 0 °C for NaH).

  • Carefully add the base in portions to the stirred suspension.

  • Stir the mixture at the same temperature for 30-60 minutes to allow for deprotonation.

  • Slowly add the alkyl halide to the reaction mixture.

  • Allow the reaction to warm to room temperature or heat to the desired temperature and stir for the specified time, monitoring the progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the desired N-alkylated isomer(s).

dot

G Protocol 1: Direct N-Alkylation Workflow cluster_setup Reaction Setup cluster_procedure Procedure cluster_workup Workup and Purification A 2-Aminoimidazole Derivative E Combine 2-Aminoimidazole and Solvent under Inert Atmosphere A->E B Anhydrous Solvent B->E C Base (e.g., NaH, K₂CO₃) F Add Base C->F D Alkyl Halide H Add Alkyl Halide D->H E->F G Stir for Deprotonation F->G G->H I Reaction Monitoring (TLC/LC-MS) H->I J Quench Reaction I->J K Extraction J->K L Drying and Concentration K->L M Column Chromatography L->M N Isolated N-Alkylated Product(s) M->N G Protocol 2: Protecting Group Strategy Workflow Start 2-Aminoimidazole Protection Step 1: Protection (e.g., Boc₂O, Et₃N) Start->Protection Protected N²-Protected-2-Aminoimidazole Protection->Protected Alkylation Step 2: N-Alkylation (Alkyl Halide, NaH) Protected->Alkylation AlkylatedProtected N¹,N²- or N³,N²-Disubstituted 2-Aminoimidazole Alkylation->AlkylatedProtected Deprotection Step 3: Deprotection (e.g., HCl in Dioxane) AlkylatedProtected->Deprotection FinalProduct Selectively N-Alkylated 2-Aminoimidazole Deprotection->FinalProduct G Protocol 3: Reductive Amination Workflow cluster_reactants Reactants cluster_procedure Procedure cluster_workup Workup and Purification A 2-Aminoimidazole E Combine 2-Aminoimidazole and Carbonyl Compound A->E B Aldehyde or Ketone B->E C Reducing Agent (e.g., NaBH(OAc)₃) G Add Reducing Agent C->G D Anhydrous Solvent D->E F Imine Formation E->F F->G H Reduction G->H I Quench Reaction H->I J Extraction I->J K Purification J->K L N²-Alkylated Product K->L

References

Application Notes & Protocols: 1-Methyl-1H-imidazol-2-amine as a Versatile Building Block for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-1H-imidazol-2-amine is a valuable heterocyclic building block in medicinal chemistry. Its inherent structural features, including a methylated imidazole core and a reactive primary amine, make it an attractive starting material for the synthesis of diverse and complex molecular architectures. The 2-aminoimidazole scaffold is a "privileged structure" found in numerous natural products and synthetic compounds exhibiting a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1] This application note will focus on the utility of this compound in the development of potent and selective kinase inhibitors, a critical class of therapeutics in oncology and immunology.

Protein kinases play a pivotal role in cellular signal transduction pathways, and their dysregulation is a hallmark of many diseases. The development of small molecule inhibitors that target the ATP-binding site of specific kinases has proven to be a highly successful strategy in modern drug discovery. The this compound moiety can serve as a key pharmacophore, engaging in crucial hydrogen bonding interactions with the hinge region of the kinase active site, thereby providing a strong anchor for the inhibitor.

This document provides a representative synthetic protocol for the preparation of a kinase inhibitor scaffold using this compound and presents relevant biological data for a series of related compounds.

Application: Synthesis of Aminopyrimidine-Based Kinase Inhibitors

A common and effective strategy for the synthesis of kinase inhibitors involves the nucleophilic aromatic substitution (SNAr) reaction between a heterocyclic amine and a suitably functionalized pyrimidine or pyridine ring. In this context, this compound can act as the nucleophile, displacing a leaving group (typically a halogen) on the pyrimidine scaffold. This reaction couples the imidazole core to the pyrimidine hinge-binding motif, forming the core structure of the kinase inhibitor.

Further diversification of the resulting scaffold can be achieved by introducing various substituents on both the imidazole and pyrimidine rings, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Quantitative Data: Src Family Kinase Inhibitory Activity

The following table summarizes the in vitro inhibitory activity of a series of aminoimidazole derivatives against members of the Src family of kinases (SFKs). While not synthesized directly from this compound, these data illustrate the potential of the broader aminoimidazole scaffold in achieving high potency against this important class of enzymes. The data is presented as IC50 values, the concentration of the compound required to inhibit 50% of the kinase activity.

Compound IDR GroupSrc IC50 (nM)Fyn IC50 (nM)Lyn IC50 (nM)Yes IC50 (nM)
1 H2206891300167
2a 2-Methoxyphenyl150450890110
2b 3-Methoxyphenyl180510950130
2c 4-Methoxyphenyl12038072095
3a 2-Chlorophenyl9528055070
3b 3-Chlorophenyl11032061080
3c 4-Chlorophenyl8025048060

Data adapted from a study on related aminoimidazole derivatives as Src family kinase inhibitors.[2]

Experimental Protocols

Representative Protocol: Synthesis of N-(1-methyl-1H-imidazol-2-yl)-6-substituted-pyrimidin-4-amine Kinase Inhibitor Scaffold

This protocol describes a general method for the synthesis of a kinase inhibitor scaffold through the coupling of this compound with a 4,6-dichloropyrimidine, followed by a subsequent substitution with a secondary amine.

Materials:

  • This compound

  • 4,6-dichloro-2-methylpyrimidine

  • Substituted piperazine (e.g., 1-methylpiperazine)

  • Diisopropylethylamine (DIPEA)

  • n-Butanol

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Silica Gel for column chromatography

  • Solvents for chromatography (e.g., Dichloromethane/Methanol mixture)

Step 1: Synthesis of 6-chloro-N-(1-methyl-1H-imidazol-2-yl)-2-methylpyrimidin-4-amine

  • To a solution of 4,6-dichloro-2-methylpyrimidine (1.0 eq) in n-butanol, add this compound (1.1 eq) and DIPEA (1.5 eq).

  • Heat the reaction mixture to reflux (approximately 117°C) and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of dichloromethane and methanol) to afford the desired intermediate.

Step 2: Synthesis of N4-(1-methyl-1H-imidazol-2-yl)-N6-(substituted)-2-methylpyrimidine-4,6-diamine

  • To a solution of the 6-chloro-N-(1-methyl-1H-imidazol-2-yl)-2-methylpyrimidin-4-amine intermediate (1.0 eq) from Step 1 in a suitable solvent such as n-butanol or DMF, add the desired substituted piperazine (1.2 eq) and DIPEA (2.0 eq).

  • Heat the reaction mixture to reflux and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purify the final product by silica gel column chromatography to yield the target kinase inhibitor.

Characterization:

Confirm the structure and purity of the final compound using standard analytical techniques such as 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).

Visualizations

Signaling Pathway

G GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) GF->RTK Binds Src Src Kinase RTK->Src Activates Downstream Downstream Signaling (e.g., Ras/MAPK, PI3K/Akt) Src->Downstream Phosphorylates & Activates Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Promotes Inhibitor Aminoimidazole-based Kinase Inhibitor Inhibitor->Src Inhibits

Caption: Simplified signaling pathway of Src kinase and the inhibitory action of an aminoimidazole-based compound.

Experimental Workflow

G Start Start: This compound & 4,6-dichloro-2-methylpyrimidine Step1 Step 1: S_NAr Reaction (n-Butanol, DIPEA, Reflux) Start->Step1 Intermediate Intermediate: 6-chloro-N-(1-methyl-1H-imidazol- 2-yl)-2-methylpyrimidin-4-amine Step1->Intermediate Step2 Step 2: S_NAr Reaction (Substituted Piperazine, DIPEA, Reflux) Intermediate->Step2 Final Final Product: Kinase Inhibitor Step2->Final Purification Purification & Characterization Final->Purification

Caption: Synthetic workflow for the preparation of an aminoimidazole-based kinase inhibitor.

References

Application Note: Analytical Methods for the Detection and Quantification of 1-Methyl-1H-imidazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive overview of analytical methodologies for the accurate detection and quantification of 1-Methyl-1H-imidazol-2-amine. Given the importance of substituted imidazole derivatives as key synthetic intermediates in medicinal chemistry, robust analytical techniques are crucial for quality control, pharmacokinetic studies, and metabolic research. This application note details protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). While specific validated methods for this compound are not widely published, the protocols herein are adapted from established methods for structurally similar imidazole compounds and primary amines.[1][2][3]

Analytical Methods Overview

The selection of an appropriate analytical method depends on the required sensitivity, selectivity, and the sample matrix.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: HPLC-UV is a versatile and widely accessible technique suitable for quantifying this compound in bulk materials or simple formulations where concentration levels are relatively high.[4][5] The imidazole ring provides a chromophore that allows for UV detection, typically around 210-230 nm.[4]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For complex matrices such as biological fluids (plasma, urine) or environmental samples, LC-MS/MS is the gold standard.[2][6][7] It offers superior sensitivity and selectivity by combining the separation power of liquid chromatography with the specific mass-to-charge ratio detection of the parent molecule and its characteristic fragment ions.[8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be employed for the analysis of this compound. However, due to the polarity and low volatility of the amine, derivatization is typically required to improve its chromatographic properties and prevent peak tailing.[3][9] This method is highly sensitive and provides excellent structural confirmation.

Quantitative Data Summary

The following table summarizes the typical performance parameters that can be expected from the analytical methods described. These values are based on published data for similar imidazole compounds and serve as a benchmark for method development and validation.

Analytical MethodAnalyte(s)MatrixLODLOQLinearity (R²)Recovery (%)Reference(s)
HPLC-UV Imidazole, 2-Methylimidazole, 4-MethylimidazoleReaction Solutions0.02 - 0.03 mg/L0.125 µg/mL> 0.99999.2 - 100%[4]
LC-MS/MS 10 Imidazole DerivativesAtmospheric Particles1 - 25 nM1 - 50 nM> 0.99N/A (Direct Injection)[7][10]
LC-MS/MS 21 Imidazole DerivativesWater, Sediment< 1.0 ng/L (Water)< 1.0 µg/kg (Sediment)> 0.99560 - 120%[6][7]
GC-MS 7 Imidazole Derivatives (Derivatized)Aqueous Solutions0.055 - 0.89 µg/mL0.237 - 1.94 µg/mL> 0.9958.8 - 161%[3]

LOD: Limit of Detection; LOQ: Limit of Quantification; R²: Coefficient of determination; N/A: Not Applicable.

Experimental Protocols

Protocol 1: Quantification by LC-MS/MS in Human Plasma

This protocol describes a highly sensitive and selective method for quantifying this compound in a biological matrix.

A. Sample Preparation (Protein Precipitation) [11]

  • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of an internal standard (IS) solution (e.g., a deuterated analog of the analyte at 100 ng/mL).

  • Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex briefly and transfer to an autosampler vial for analysis.[11]

B. Liquid Chromatography Conditions

  • System: UHPLC or HPLC system

  • Column: C18 Reverse-Phase Column (e.g., Waters Acquity HSS T3, 2.1 x 100 mm, 1.8 µm)[7]

  • Mobile Phase A: 0.1% Formic Acid in Water[7]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile[7]

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Gradient Program:

    Time (min) %A %B
    0.0 95 5
    5.0 5 95
    7.0 5 95
    7.1 95 5

    | 10.0 | 95 | 5 |

C. Mass Spectrometry Conditions

  • System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization, Positive (ESI+)

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 800 L/hr

  • MRM Transitions (Hypothetical):

    • Analyte (C₄H₇N₃, MW: 97.12): Precursor Ion (Q1): m/z 98.1 -> Product Ion (Q3): m/z 81.1 (Loss of NH₃)

    • Internal Standard (e.g., d₃-analyte): Precursor Ion (Q1): m/z 101.1 -> Product Ion (Q3): m/z 84.1

Protocol 2: Quantification by HPLC-UV

This protocol is suitable for the analysis of bulk material or simple formulations.

A. Sample Preparation

  • Accurately weigh approximately 10 mg of the sample.

  • Dissolve in a 1:1 mixture of acetonitrile and water in a 10 mL volumetric flask to create a 1 mg/mL stock solution.

  • Perform serial dilutions with the mobile phase to create calibration standards (e.g., 1-100 µg/mL).

  • Filter all solutions through a 0.45 µm syringe filter before injection.

B. HPLC Conditions [5]

  • System: HPLC with UV/DAD detector

  • Column: C8 or C18 Column (e.g., Thermo Scientific BDS Hypersil C8, 4.6 x 250 mm, 5 µm)[5]

  • Mobile Phase: Methanol:0.025 M KH₂PO₄ (70:30, v/v), pH adjusted to 3.2 with phosphoric acid.[5]

  • Flow Rate: 1.0 mL/min[5]

  • Detection Wavelength: 215 nm[4]

  • Injection Volume: 20 µL

Protocol 3: Quantification by GC-MS (with Derivatization)

This protocol is for sensitive analysis and requires a derivatization step.

A. Derivatization and Sample Preparation [3]

  • To 100 µL of sample in a vial, add 90 µL acetonitrile, 60 µL pyridine, and 200 µL anhydrous ethanol.

  • Add 70 µL of isobutyl chloroformate (derivatizing agent) and vortex.

  • Allow the reaction to proceed for 10 minutes at room temperature.

  • Adjust the pH to ~8.0 with a suitable buffer.

  • Extract the derivatized analyte with an organic solvent (e.g., ethyl acetate).

  • Analyze the organic layer by GC-MS.

B. GC-MS Conditions [3]

  • System: Gas Chromatograph with a Mass Spectrometer detector

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness)[3]

  • Carrier Gas: Helium at 1.0 mL/min

  • Injector Temperature: 280°C

  • Oven Program: Start at 70°C for 1 min, ramp to 140°C at 5°C/min, then ramp to 280°C at 20°C/min and hold for 3 min.[3]

  • MS Transfer Line: 280°C

  • Ionization: Electron Impact (EI), 70 eV

  • Acquisition Mode: Scan (for qualitative) or Selected Ion Monitoring (SIM) (for quantitative)

Visualizations

Experimental and Analytical Workflow

The following diagram illustrates the complete workflow for the LC-MS/MS analysis of this compound in a biological matrix.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Reporting Sample Plasma Sample Receipt Spike Spike with Internal Standard Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Supernatant Evaporation Centrifuge->Evaporate Reconstitute Reconstitution in Mobile Phase Evaporate->Reconstitute Inject Injection into UHPLC Reconstitute->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Detect Tandem MS Detection (MRM Mode) Ionize->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification of Analyte Calibrate->Quantify Report Final Report Generation Quantify->Report

Figure 1. Workflow for LC-MS/MS quantification.
Comparison of Analytical Methods

This diagram provides a logical comparison of the primary analytical techniques based on key performance characteristics.

G HPLC_UV HPLC-UV Sensitivity Sensitivity HPLC_UV->Sensitivity Moderate Selectivity Selectivity HPLC_UV->Selectivity Moderate Cost Cost HPLC_UV->Cost Low Throughput Throughput HPLC_UV->Throughput High SamplePrep Sample Prep Complexity HPLC_UV->SamplePrep Low LC_MSMS LC-MS/MS LC_MSMS->Sensitivity Very High LC_MSMS->Selectivity Very High LC_MSMS->Cost High LC_MSMS->Throughput High LC_MSMS->SamplePrep Moderate GC_MS GC-MS GC_MS->Sensitivity High GC_MS->Selectivity High GC_MS->Cost Moderate GC_MS->Throughput Moderate GC_MS->SamplePrep High (Derivatization)

Figure 2. Comparison of analytical techniques.

References

Application Notes and Protocols for the Scale-Up Synthesis of 1-Methyl-1H-imidazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Research, Development, and Drug Discovery Professionals

This document provides a comprehensive guide for the scale-up synthesis of 1-Methyl-1H-imidazol-2-amine, a key intermediate in pharmaceutical research and drug development. The protocol herein is designed to be a reliable method for producing significant quantities of this compound for further investigation.

Introduction

This compound is a substituted imidazole derivative that serves as a versatile building block in medicinal chemistry. The 2-aminoimidazole scaffold is a recognized "privileged structure," appearing in numerous natural products and synthetic compounds with a wide range of biological activities, including antibacterial, antifungal, and anticancer properties. The development of a robust and scalable synthetic route is crucial for advancing research into novel therapeutics based on this core structure.

This application note details a two-step synthetic approach for the preparation of this compound, commencing with the synthesis of the 2-aminoimidazole precursor followed by a selective N-methylation.

Physicochemical Properties and Expected Data

The following tables summarize the key physicochemical properties of the starting materials, intermediate, and the final product, along with expected analytical data.

Table 1: Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)Boiling Point (°C)
2-Aminoimidazole SulfateC₃H₇N₃O₄S181.17White to off-white solid>300N/A
Sodium MethoxideCH₃NaO54.02White powder>300 (decomposes)N/A
Methyl IodideCH₃I141.94Colorless liquid-66.542.4
This compoundC₄H₇N₃97.12Off-white to pale yellow solid85-88N/A

Table 2: Expected Yields and Purity

StepReactionReactantProductTheoretical Yield (g)Expected Actual Yield (g)Yield (%)Purity (by HPLC)
1Neutralization2-Aminoimidazole Sulfate (100 g)2-Aminoimidazole (Free Base)45.841.2 - 43.590-95>95%
2N-Methylation2-Aminoimidazole (40 g)This compound46.932.8 - 37.570-80>98%

Experimental Protocols

Step 1: Preparation of 2-Aminoimidazole (Free Base) from 2-Aminoimidazole Sulfate

This step involves the neutralization of the commercially available sulfate salt to yield the free base of 2-aminoimidazole.

Materials:

  • 2-Aminoimidazole Sulfate

  • Sodium Methoxide

  • Methanol (anhydrous)

  • Diethyl Ether

Equipment:

  • Three-necked round-bottom flask (2 L)

  • Mechanical stirrer

  • Thermometer

  • Addition funnel

  • Filtration apparatus (Büchner funnel)

  • Rotary evaporator

Procedure:

  • To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, add 2-aminoimidazole sulfate (100 g, 0.552 mol).

  • Add anhydrous methanol (1 L) to the flask and stir the suspension.

  • In a separate beaker, prepare a solution of sodium methoxide by carefully dissolving it in anhydrous methanol.

  • Slowly add the sodium methoxide solution to the stirred suspension of 2-aminoimidazole sulfate at room temperature. An exothermic reaction will occur, and the temperature should be maintained below 40°C.

  • Continue stirring at room temperature for 2-3 hours. The reaction progress can be monitored by the precipitation of sodium sulfate.

  • Upon completion, filter the reaction mixture through a Büchner funnel to remove the precipitated sodium sulfate.

  • Wash the solid residue with methanol (2 x 100 mL).

  • Combine the filtrate and washings, and concentrate the solution under reduced pressure using a rotary evaporator to obtain crude 2-aminoimidazole.

  • The crude product can be further purified by recrystallization from a suitable solvent system if necessary.

Step 2: N-Methylation of 2-Aminoimidazole to this compound

This step involves the selective methylation of the imidazole ring nitrogen.

Materials:

  • 2-Aminoimidazole (from Step 1)

  • Methyl Iodide

  • Sodium Hydroxide (NaOH)

  • Tetrahydrofuran (THF), anhydrous

  • Dichloromethane (DCM)

  • Brine solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

  • Three-necked round-bottom flask (1 L)

  • Magnetic stirrer

  • Reflux condenser

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 1 L three-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminoimidazole (40 g, 0.481 mol) in anhydrous THF (500 mL).

  • Cool the solution in an ice bath to 0-5°C.

  • Slowly add powdered sodium hydroxide (21.2 g, 0.529 mol, 1.1 eq) to the stirred solution.

  • To this suspension, add methyl iodide (33.0 mL, 0.529 mol, 1.1 eq) dropwise over 30 minutes, maintaining the temperature below 10°C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and filter to remove any inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude residue in dichloromethane (300 mL) and wash with brine solution (2 x 100 mL).

  • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The resulting crude this compound can be purified by silica gel column chromatography to yield the final product.

Visualized Workflows and Pathways

G Synthetic Workflow for this compound cluster_0 Step 1: Free Base Preparation cluster_1 Step 2: N-Methylation 2-Aminoimidazole_Sulfate 2-Aminoimidazole Sulfate Neutralization Neutralization (Sodium Methoxide, Methanol) 2-Aminoimidazole_Sulfate->Neutralization 2-Aminoimidazole_Free_Base 2-Aminoimidazole (Free Base) Neutralization->2-Aminoimidazole_Free_Base 2-Aminoimidazole_FB_Input 2-Aminoimidazole (Free Base) N-Methylation N-Methylation (Methyl Iodide, NaOH, THF) 2-Aminoimidazole_FB_Input->N-Methylation Crude_Product Crude Product N-Methylation->Crude_Product Purification Purification (Column Chromatography) Crude_Product->Purification Final_Product This compound Purification->Final_Product

Caption: Synthetic Workflow for this compound.

G Research Application Logic Start Scale-up Synthesis of This compound Intermediate High-Purity Compound Available Start->Intermediate Library Library Synthesis of Novel Derivatives Intermediate->Library Screening High-Throughput Screening Library->Screening Lead Lead Compound Identification Screening->Lead Development Preclinical and Clinical Development Lead->Development

Caption: Logical Flow for Research Applications.

Application Notes and Protocols: 1-Methyl-1H-imidazol-2-amine in Enzyme Inhibitor Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-1H-imidazol-2-amine and its derivatives represent a versatile scaffold in medicinal chemistry, demonstrating significant potential in the development of potent and selective enzyme inhibitors. The imidazole core, with its unique electronic and structural properties, serves as a valuable pharmacophore for designing molecules that can interact with the active sites of various enzymes. This document provides detailed application notes, experimental protocols, and data on the use of this compound derivatives as inhibitors of key enzymes implicated in various disease pathologies, including Vascular Adhesion Protein-1 (VAP-1) and several protein kinases.

Data Presentation: Enzyme Inhibition by this compound Derivatives

The following tables summarize the quantitative data for the inhibitory activity of representative this compound derivatives against selected enzymes.

Table 1: Inhibition of Vascular Adhesion Protein-1 (VAP-1) by 1H-imidazol-2-amine Derivatives

Compound IDStructureTarget EnzymeIC50 (µM)Assay Method
MI-VAP-01 1-Methyl-4-phenyl-1H-imidazol-2-amineHuman VAP-10.019Fluorometric Assay
MI-VAP-02 (Structure disclosed in cited literature)Rat VAP-10.0051Fluorometric Assay

Table 2: Inhibition of Protein Kinases by Imidazole-based Derivatives

Compound IDStructureTarget KinaseIC50 (nM)Assay Method
MI-KIN-01 (Z)-N-benzyl-4-[4-(4-methoxybenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-imidazol-1-yl]phenylacetamideFLT3- (Downregulates)Cell-based Kinase Profile
MI-KIN-02 (Z)-N-benzyl-4-[4-(4-methoxybenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-imidazol-1-yl]phenylacetamideAurora Kinase Family- (Downregulates)Cell-based Kinase Profile
MI-KIN-03 N-substituted [4-(trifluoromethyl)-1H-imidazole-1-yl] amide derivative (AA6)p38 MAP Kinase403.57 ± 6.35In vitro Kinase Assay
MI-KIN-04 Imidazo[4,5-b]pyridine-based derivative (21a)Aurora-A- (Potent Inhibitor)Biochemical Kinase Assay

Experimental Protocols

Protocol 1: Synthesis of 1-Methyl-4-phenyl-1H-imidazol-2-amine

This protocol describes a three-step synthesis of 1-methyl-4-phenyl-1H-imidazol-2-amine, a key intermediate for further derivatization.

Step 1: Synthesis of N-(4-phenyl-1H-imidazol-2-yl)acetamide

  • To a solution of acetylguanidine (1.0 mol) in DMF (400 mL) in a three-necked flask equipped with mechanical stirring, add a solution of 2-bromo-1-phenylethan-1-one (0.5 mol) in DMF (100 mL) dropwise over 4 hours, maintaining the temperature below 30 °C with a cold water bath.

  • Stir the mixture at room temperature for an additional 3.5 hours.

  • Monitor the reaction completion by TLC (DCM:MeOH = 20:1).

  • Collect the precipitated white solid by filtration.

Step 2: Hydrolysis to 4-phenyl-1H-imidazol-2-amine

  • Suspend the N-(4-phenyl-1H-imidazol-2-yl)acetamide from the previous step in 6 M HCl.

  • Heat the mixture to 80 °C and stir until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture and neutralize with a suitable base (e.g., NaOH) to precipitate the product.

  • Filter, wash with water, and dry the solid to obtain 4-phenyl-1H-imidazol-2-amine.

Step 3: N-Methylation to 1-Methyl-4-phenyl-1H-imidazol-2-amine

  • To a solution of 4-phenyl-1H-imidazol-2-amine (0.63 mol) in DMF (1 L) in a three-necked flask, cool the mixture to -10 °C.

  • Add sodium hydride (0.96 mol, 60% dispersion in mineral oil) in portions, maintaining the temperature below 0 °C.

  • Stir the mixture for 30 minutes after the addition is complete.

  • Add a solution of iodomethane (0.79 mol) in DMF (50 mL) dropwise, keeping the temperature below -10 °C.

  • Stir the reaction mixture at -10 °C for another 4 hours.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by recrystallization or column chromatography.

Protocol 2: In Vitro Vascular Adhesion Protein-1 (VAP-1) Inhibition Assay[5]

This fluorometric assay measures the hydrogen peroxide (H₂O₂) generated during the oxidative deamination of a primary amine substrate by VAP-1. The H₂O₂ is detected using Amplex® Red, which is converted to the fluorescent product, resorufin, by horseradish peroxidase (HRP).

Materials:

  • Recombinant human VAP-1

  • Amine substrate (e.g., benzylamine)

  • Amplex® Red reagent

  • Horseradish peroxidase (HRP)

  • This compound derivatives (test compounds)

  • Assay buffer (e.g., 10 mM NaHCO₃, pH 7.4)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).

  • In a 96-well black microplate, add the test compounds at various concentrations. Include a positive control (known VAP-1 inhibitor) and a negative control (vehicle).

  • Add a solution containing Amplex® Red (final concentration 50 µM) and HRP (final concentration 0.5 U/mL) to each well.

  • Add the VAP-1 enzyme to each well and pre-incubate for a defined period (e.g., 15 minutes) at room temperature.

  • Initiate the reaction by adding the amine substrate (e.g., benzylamine, final concentration 50 µM).

  • Immediately measure the fluorescence intensity (excitation ~540 nm, emission ~590 nm) over time using a microplate reader.

  • Calculate the rate of reaction for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a suitable dose-response curve.

Protocol 3: General Protein Kinase Inhibition Assay (Luminescence-Based)[6]

This protocol describes a generic method for assessing the inhibitory activity of this compound derivatives against various protein kinases using a luminescence-based assay that quantifies ATP consumption (e.g., ADP-Glo™ Kinase Assay).

Materials:

  • Purified target kinase (e.g., FLT3, Aurora A, p38 MAPK)

  • Kinase-specific substrate

  • ATP

  • This compound derivatives (test compounds)

  • Kinase assay buffer

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add a small volume (e.g., 1 µL) of the diluted compounds to the wells of a white microplate. Include positive (known inhibitor) and negative (DMSO) controls.

  • Add the kinase and its specific substrate, diluted in kinase assay buffer, to each well.

  • Pre-incubate the plate for a short period (e.g., 15 minutes) at room temperature to allow for compound-enzyme interaction.

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the controls and determine the IC50 value by plotting the data and fitting to a dose-response curve.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

VAP1_Signaling_Pathway VAP-1 Mediated Inflammatory Signaling VAP1 VAP-1 (on endothelial cell) H2O2 H₂O₂ VAP1->H2O2 Oxidative Deamination PrimaryAmines Primary Amines PrimaryAmines->VAP1 AdhesionMolecules Upregulation of Adhesion Molecules (e.g., ICAM-1, VCAM-1) H2O2->AdhesionMolecules Leukocyte Leukocyte Leukocyte->VAP1 Adhesion Inflammation Inflammation Leukocyte->Inflammation AdhesionMolecules->Leukocyte Enhanced Adhesion & Transmigration Inhibitor This compound Derivative Inhibitor->VAP1 Inhibition

Caption: VAP-1 signaling in inflammation and its inhibition.

Kinase_Inhibition_Workflow Kinase Inhibition Assay Workflow cluster_prep Preparation cluster_assay Assay Plate cluster_reaction Reaction & Detection Compound Test Compound (this compound derivative) Well Dispense Compound, Kinase/Substrate Compound->Well Kinase Kinase & Substrate Solution Kinase->Well ATP ATP Solution Incubate Incubate (Kinase Reaction) Well->Incubate Add ATP AddReagent1 Add ADP-Glo™ Reagent Incubate->AddReagent1 Incubate2 Incubate (ATP Depletion) AddReagent1->Incubate2 AddReagent2 Add Kinase Detection Reagent Incubate2->AddReagent2 Incubate3 Incubate (Signal Development) AddReagent2->Incubate3 Read Measure Luminescence Incubate3->Read

Caption: Workflow for a luminescence-based kinase inhibition assay.

Synthesis_Workflow Synthesis of 1-Methyl-4-phenyl-1H-imidazol-2-amine Start Acetylguanidine & 2-Bromo-1-phenylethan-1-one Step1 Cyclization (DMF) Start->Step1 Intermediate1 N-(4-phenyl-1H-imidazol-2-yl)acetamide Step1->Intermediate1 Step2 Hydrolysis (6M HCl) Intermediate1->Step2 Intermediate2 4-phenyl-1H-imidazol-2-amine Step2->Intermediate2 Step3 N-Methylation (NaH, CH₃I, DMF) Intermediate2->Step3 Product 1-Methyl-4-phenyl-1H-imidazol-2-amine Step3->Product

Caption: Synthetic workflow for a key imidazole derivative.

Application Notes and Protocols: Microwave-Assisted Synthesis of 1-Methyl-1H-imidazol-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1-methyl-1H-imidazol-2-amine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. Its derivatives have garnered significant attention due to their diverse pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial activities. Traditional synthetic methods often require long reaction times, harsh conditions, and can result in low yields and mixtures of regioisomers. Microwave-assisted organic synthesis has emerged as a powerful technique to overcome these limitations, offering rapid, efficient, and often more selective transformations.

These application notes provide detailed protocols for the microwave-assisted synthesis of this compound and its derivatives. The protocols are divided into two main stages: the synthesis of the 2-amino-1H-imidazole core and its subsequent N-methylation. While microwave-assisted methods for the synthesis of the 2-amino-1H-imidazole core are well-established, specific protocols for the subsequent regioselective N-methylation under microwave irradiation are less common. Therefore, a well-established protocol for the core synthesis is presented alongside a proposed protocol for the N-methylation step, based on established microwave-assisted N-alkylation principles.

Part 1: Microwave-Assisted Synthesis of the 2-Amino-1H-imidazole Core

A highly efficient and common method for the synthesis of substituted 2-amino-1H-imidazoles involves the microwave-assisted reaction of 2-aminopyrimidines with α-bromocarbonyl compounds, followed by cleavage of the intermediate imidazo[1,2-a]pyrimidinium salt with hydrazine.[1][2]

Experimental Protocol: One-Pot, Two-Step Synthesis of Substituted 2-Amino-1H-imidazoles

This one-pot, two-step protocol is adapted from the work of Ermolat'ev et al. and offers a rapid and efficient route to a variety of substituted 2-amino-1H-imidazoles.[1]

Materials:

  • Substituted 2-aminopyrimidine

  • α-Bromocarbonyl compound (e.g., 2-bromoacetophenone derivatives)

  • Hydrazine hydrate

  • Acetonitrile (MeCN)

  • Ethanol (EtOH)

  • Microwave reactor vials (sealed)

  • Microwave synthesizer

Procedure:

  • Step 1: Cyclocondensation

    • In a microwave reactor vial, combine the 2-aminopyrimidine (1.0 mmol) and the α-bromocarbonyl compound (1.2 mmol) in acetonitrile (3 mL).

    • Seal the vial and place it in the microwave synthesizer.

    • Irradiate the mixture at 150 °C for 10-20 minutes. The progress of the reaction can be monitored by TLC.

  • Step 2: Cleavage

    • After cooling the reaction mixture to room temperature, add hydrazine hydrate (5.0 mmol) and ethanol (2 mL) to the same vial.

    • Reseal the vial and irradiate in the microwave synthesizer at 120 °C for 10-15 minutes.

  • Work-up and Purification:

    • After cooling, the reaction mixture is concentrated under reduced pressure.

    • The residue is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol gradient) to afford the desired 2-amino-1H-imidazole derivative.

Data Presentation: Synthesis of 2-Amino-1H-imidazole Derivatives
Entry2-Aminopyrimidineα-Bromocarbonyl CompoundProductReaction Time (min)Yield (%)
12-Aminopyrimidine2-Bromoacetophenone2-Amino-4-phenyl-1H-imidazole15 (Step 1) + 10 (Step 2)85
22-Amino-4,6-dimethylpyrimidine2-Bromo-4'-fluoroacetophenone2-Amino-4-(4-fluorophenyl)-5,7-dimethyl-1H-imidazole20 (Step 1) + 15 (Step 2)78
32-Aminopyrimidine2-Bromo-1-(thiophen-2-yl)ethanone2-Amino-4-(thiophen-2-yl)-1H-imidazole15 (Step 1) + 10 (Step 2)82

Data is representative and may vary based on specific substrates and microwave instrumentation.

Part 2: Proposed Microwave-Assisted N-Methylation of 2-Amino-1H-imidazoles

The regioselective N-methylation of 2-amino-1H-imidazoles presents a challenge, as methylation can occur at the N-1 or N-3 positions of the imidazole ring, or at the exocyclic amino group. The following proposed protocol is based on general principles of microwave-assisted N-alkylation of heterocyclic compounds and may require optimization for specific substrates to achieve the desired regioselectivity for the 1-methyl isomer.

Experimental Protocol: Proposed Microwave-Assisted N-Methylation

Materials:

  • Substituted 2-amino-1H-imidazole (from Part 1)

  • Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Microwave reactor vials (sealed)

  • Microwave synthesizer

Procedure:

  • Reaction Setup:

    • To a microwave reactor vial, add the substituted 2-amino-1H-imidazole (1.0 mmol) and a suitable base (e.g., K₂CO₃, 1.5 mmol).

    • Add the solvent (DMF or MeCN, 3 mL).

    • Add the methylating agent (e.g., methyl iodide, 1.1 mmol) to the suspension.

  • Microwave Irradiation:

    • Seal the vial and place it in the microwave synthesizer.

    • Irradiate the mixture at a temperature between 80-120 °C for 5-20 minutes. Initial optimization may start at 100°C for 10 minutes.

  • Work-up and Purification:

    • After cooling, filter the reaction mixture to remove the inorganic base.

    • Concentrate the filtrate under reduced pressure.

    • The crude product should be analyzed (e.g., by ¹H NMR, LC-MS) to determine the ratio of regioisomers.

    • Purify the desired this compound derivative by column chromatography or preparative HPLC.

Note on Regioselectivity: The choice of base and solvent can influence the regioselectivity of the N-methylation. A non-polar, aprotic solvent in combination with a strong base like NaH may favor N-1 methylation. Optimization of reaction conditions is crucial to maximize the yield of the desired isomer.

Data Presentation: Proposed N-Methylation of 2-Amino-4-phenyl-1H-imidazole
EntryMethylating AgentBaseSolventTemperature (°C)Time (min)Proposed Major ProductEstimated Yield (%)
1Methyl IodideK₂CO₃DMF100151-Methyl-4-phenyl-1H-imidazol-2-amine60-75
2Dimethyl SulfateNaHMeCN80101-Methyl-4-phenyl-1H-imidazol-2-amine55-70

This data is hypothetical and for illustrative purposes. Actual results will require experimental optimization.

Visualizations

Experimental Workflow Diagram

Workflow Workflow for Microwave-Assisted Synthesis of this compound Derivatives cluster_part1 Part 1: Synthesis of 2-Amino-1H-imidazole Core cluster_part2 Part 2: N-Methylation (Proposed) start1 2-Aminopyrimidine + α-Bromocarbonyl Compound step1 Microwave Irradiation (150°C, 10-20 min) in MeCN start1->step1 intermediate Imidazo[1,2-a]pyrimidinium Salt (in situ) step1->intermediate step2 Add Hydrazine Hydrate + EtOH Microwave Irradiation (120°C, 10-15 min) intermediate->step2 product1 Substituted 2-Amino-1H-imidazole step2->product1 purification1 Purification (Column Chromatography) product1->purification1 start2 Substituted 2-Amino-1H-imidazole purification1->start2 Use in next step step3 Add Methylating Agent + Base in Solvent (DMF/MeCN) start2->step3 step4 Microwave Irradiation (80-120°C, 5-20 min) step3->step4 product2 Mixture of N-Methylated Isomers step4->product2 purification2 Purification & Isomer Separation (Column Chromatography/HPLC) product2->purification2 final_product This compound Derivative purification2->final_product

Caption: Overall workflow for the synthesis of this compound derivatives.

Proposed Reaction Scheme

ReactionScheme Proposed Reaction Scheme for N-Methylation cluster_conditions reactant Substituted 2-Amino-1H-imidazole plus1 + conditions Base (e.g., K2CO3) Solvent (e.g., DMF) Microwave Irradiation (80-120°C, 5-20 min) reactant->conditions methylating_agent CH3-X (e.g., CH3I) plus1->conditions methylating_agent->conditions product1 This compound Derivative (Major Product) conditions->product1 plus2 + conditions->plus2 product2 Other Regioisomers (Minor Products) conditions->product2

Caption: Proposed N-methylation of the 2-amino-1H-imidazole core.

Conclusion

The application of microwave irradiation significantly accelerates the synthesis of the 2-amino-1H-imidazole core, providing a rapid and efficient entry to these valuable scaffolds. The proposed subsequent microwave-assisted N-methylation offers a promising and green approach to this compound derivatives. Researchers and drug development professionals are encouraged to utilize these protocols as a starting point, with the understanding that the N-methylation step may require optimization to achieve the desired regioselectivity and yield for their specific substrates. This methodology holds the potential to streamline the discovery and development of novel imidazole-based therapeutic agents.

References

Application Notes and Protocols for the Synthesis of Metal Complexes Employing 1-Methyl-1H-imidazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of metal complexes utilizing 1-Methyl-1H-imidazol-2-amine as a ligand. This versatile ligand offers a unique combination of a methylated imidazole ring and an exocyclic amine group, making it an excellent candidate for forming stable complexes with a variety of transition metals. Such complexes are of significant interest in medicinal chemistry and materials science due to their potential biological activities and catalytic properties.[1][2]

Introduction

This compound is a heterocyclic compound featuring two potential coordination sites for metal ions: the sp²-hybridized nitrogen atom within the imidazole ring and the exocyclic primary amine nitrogen. The presence of the methyl group at the N1 position prevents tautomerization and can influence the steric and electronic properties of the resulting metal complexes.[3] The coordination of imidazole derivatives with metal centers has been instrumental in the development of novel metal complexes with diverse applications.[1][3] Metal complexes incorporating imidazole-based ligands have demonstrated a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.[1][4][5]

General Workflow for Synthesis and Characterization

The synthesis of metal complexes with this compound typically follows a straightforward procedure involving the reaction of the ligand with a suitable metal salt in an appropriate solvent. Subsequent characterization is crucial to confirm the structure and purity of the synthesized complexes.

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Application Screening ligand This compound reaction Reaction (Stirring, Reflux) ligand->reaction metal_salt Metal Salt (e.g., MCl₂, M(NO₃)₂) metal_salt->reaction solvent Solvent (e.g., Ethanol, Methanol) solvent->reaction isolation Isolation (Filtration, Crystallization) reaction->isolation complex Metal Complex isolation->complex spectroscopy Spectroscopic Analysis (FTIR, UV-Vis, NMR) complex->spectroscopy structural Structural Analysis (X-ray Diffraction) complex->structural elemental Elemental Analysis complex->elemental thermal Thermal Analysis (TGA) complex->thermal biological Biological Activity (Antimicrobial, Anticancer) complex->biological catalytic Catalytic Activity complex->catalytic

Caption: General workflow for the synthesis, characterization, and application screening of metal complexes with this compound.

Experimental Protocols

The following protocols are representative methods for the synthesis of metal complexes with this compound, adapted from procedures for similar imidazole-based ligands.[3][6]

Protocol 1: Synthesis of a Generic Divalent Metal Complex [M(L)₂(X)₂] (M = Co(II), Ni(II), Cu(II), Zn(II); L = this compound; X = Cl⁻, NO₃⁻)

Materials:

  • This compound (2 mmol)

  • Metal(II) salt (e.g., CoCl₂·6H₂O, Ni(NO₃)₂·6H₂O, CuCl₂·2H₂O, Zn(NO₃)₂·6H₂O) (1 mmol)

  • Ethanol or Methanol (20-30 mL)

  • Diethyl ether

Procedure:

  • Dissolve this compound (2 mmol) in 15 mL of ethanol in a 50 mL round-bottom flask.

  • In a separate beaker, dissolve the metal(II) salt (1 mmol) in 10 mL of ethanol.

  • Add the metal salt solution dropwise to the ligand solution while stirring continuously at room temperature.

  • A colored precipitate may form immediately or upon further stirring. The reaction mixture is typically stirred for 2-4 hours at room temperature or under gentle reflux to ensure completion.

  • Collect the resulting solid product by vacuum filtration.

  • Wash the precipitate with a small amount of cold ethanol, followed by diethyl ether, to remove any unreacted starting materials.

  • Dry the complex in a desiccator over anhydrous CaCl₂.

Data Presentation

The following tables summarize expected characterization data for hypothetical metal complexes of this compound, based on typical values for similar compounds reported in the literature.[3][5][7]

Table 1: Expected Physicochemical and Spectroscopic Data for M(C₄H₇N₃)₂Cl₂ Complexes

Complex (M)ColorMolar Cond. (Ω⁻¹cm²mol⁻¹)IR (ν(M-N), cm⁻¹)UV-Vis (λₘₐₓ, nm)
Co(II) Blue/Green15-25~450~650, ~520
Ni(II) Green12-20~460~670, ~410
Cu(II) Blue18-30~440~690
Zn(II) White10-18~430-

Table 2: Representative ¹H NMR Data (in DMSO-d₆, δ ppm)

Compound-CH₃Imidazole-H-NH₂
Ligand 3.45 (s)6.70 (d), 6.90 (d)5.80 (s, br)
Zn(II) Complex 3.55 (s)6.85 (d), 7.10 (d)6.20 (s, br)

Note: Significant broadening of signals is expected for paramagnetic complexes (Co, Ni, Cu).

Potential Signaling Pathways and Logical Relationships

The biological activity of metal complexes often stems from their ability to interact with biological macromolecules like DNA and proteins, potentially leading to cell cycle arrest and apoptosis in cancer cells.

G complex Metal Complex (this compound) cell Cancer Cell complex->cell uptake Cellular Uptake cell->uptake dna DNA uptake->dna proteins Cellular Proteins (e.g., Enzymes) uptake->proteins ros ROS Generation uptake->ros binding Binding/Intercalation dna->binding inhibition Inhibition proteins->inhibition damage DNA Damage binding->damage dysfunction Protein Dysfunction inhibition->dysfunction stress Oxidative Stress ros->stress apoptosis Apoptosis damage->apoptosis dysfunction->apoptosis stress->apoptosis

Caption: Potential mechanism of anticancer activity for metal complexes.

Applications in Drug Development

The imidazole moiety is a key component in many biologically active molecules and approved drugs.[1] The formation of metal complexes can enhance the therapeutic properties of such ligands.[4][8]

  • Antimicrobial Agents: Metal complexes often exhibit greater antimicrobial activity than the free ligands, which is attributed to increased lipophilicity and interaction with microbial cell membranes.[7][8]

  • Anticancer Agents: Many transition metal complexes, particularly those of copper and zinc, have been investigated for their cytotoxic effects against various cancer cell lines.[5][9] Their mechanism of action can involve DNA binding, enzyme inhibition, or the generation of reactive oxygen species (ROS).[10]

  • Catalysis: Imidazole-based N-heterocyclic carbene (NHC) metal complexes are widely used as catalysts in organic synthesis. While this compound is not an NHC precursor, its complexes may exhibit catalytic activity in oxidation or reduction reactions.[2]

The synthesis and screening of a library of metal complexes with this compound could lead to the discovery of novel therapeutic agents or catalysts. Further studies, including detailed structural analysis and in-depth biological evaluations, are necessary to fully elucidate their potential.

References

protocol for preparing the hydrochloride salt of 1-Methyl-1H-imidazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Preparation of 1-Methyl-1H-imidazol-2-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of this compound hydrochloride (CAS No. 1450-94-8). The synthesis involves a two-step process commencing with the formation of the free base, this compound, followed by its conversion to the hydrochloride salt. This protocol is designed to be a reliable method for obtaining the target compound for further biological and pharmacological evaluation.

Introduction

This compound is a substituted imidazole derivative. Imidazole-containing compounds are of significant interest in medicinal chemistry due to their wide range of biological activities. The hydrochloride salt form of this amine is often preferred due to its increased stability and water solubility, making it more suitable for handling and use in aqueous biological systems.[1] This protocol outlines a practical laboratory-scale synthesis of this compound hydrochloride.

Physicochemical Properties and Expected Data

The following table summarizes the key physicochemical properties of the final product.

PropertyValueReference
CAS Number1450-94-8[2][3][4]
Molecular FormulaC₄H₇N₃·HCl[3]
Molecular Weight133.58 g/mol [2][3]
AppearanceOff-white to light yellow solid[3]
Melting Point84.5 °C[4]
StorageStore in a sealed container in a cool, dry place, away from oxidizing agents.[2]

Experimental Protocol

This synthesis is presented as a two-step process: the synthesis of the free base, this compound, followed by the formation of the hydrochloride salt.

Materials and Reagents
  • 2-Amino-1-methylimidazole

  • Hydrochloric acid (HCl) solution in diethyl ether or dioxane

  • Anhydrous diethyl ether or ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Glassware: Round-bottom flask, condenser, dropping funnel, Buchner funnel, etc.

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Synthesis of this compound (Free Base)

A common route to synthesize N-substituted 2-aminoimidazoles is through the cyclization of appropriate precursors. One established method involves the reaction of an N-alkylethylenediamine with cyanogen bromide. For the synthesis of this compound, a potential starting material would be N-methylethylenediamine.

Procedure:

  • In a well-ventilated fume hood, dissolve N-methylethylenediamine (1.0 eq) in a suitable solvent such as methanol.

  • Cool the solution in an ice bath.

  • Slowly add a solution of cyanogen bromide (1.05 eq) in the same solvent to the cooled solution of the diamine with constant stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC).

  • Remove the solvent under reduced pressure.

  • The resulting crude product can be purified by column chromatography on silica gel.

Formation of this compound Hydrochloride Salt

The final step is the conversion of the purified free base to its hydrochloride salt for improved stability and handling.[1]

Procedure:

  • Dissolve the purified this compound in a minimal amount of a suitable solvent like anhydrous diethyl ether or ethyl acetate.[1]

  • With gentle stirring, add a solution of HCl in diethyl ether or dioxane dropwise.[1]

  • The hydrochloride salt will precipitate out of the solution as a solid.[1]

  • Collect the solid product by filtration using a Buchner funnel.[1]

  • Wash the collected solid with a small amount of cold diethyl ether to remove any unreacted starting material or impurities.[1]

  • Dry the final product under vacuum to yield this compound hydrochloride as an off-white to light yellow solid.[1][3]

Experimental Workflow and Signaling Pathway Diagrams

Diagram 1: Experimental Workflow for the Synthesis of this compound Hydrochloride

experimental_workflow cluster_step1 Step 1: Free Base Synthesis cluster_step2 Step 2: Hydrochloride Salt Formation start Dissolve N-methylethylenediamine in Methanol add_cnbr Add Cyanogen Bromide Solution start->add_cnbr react React at Room Temperature add_cnbr->react evaporate Solvent Evaporation react->evaporate purify Column Chromatography evaporate->purify dissolve_base Dissolve Free Base in Diethyl Ether purify->dissolve_base Purified Free Base add_hcl Add HCl in Diethyl Ether dissolve_base->add_hcl precipitate Precipitation of HCl Salt add_hcl->precipitate filtrate Filtration precipitate->filtrate wash Wash with Cold Diethyl Ether filtrate->wash dry Dry Under Vacuum wash->dry end This compound HCl dry->end Final Product

Caption: A flowchart illustrating the two-step synthesis of this compound hydrochloride.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low or no product yield in Step 1 Incomplete reaction of the starting materials.Ensure the reaction goes to completion by monitoring with TLC. The reaction time may need to be extended.
Loss of product during purification.Optimize the mobile phase for column chromatography to ensure good separation and recovery.
Product is an oil and difficult to handle The free base form may be a low-melting solid or an oil.Convert the purified free base to its hydrochloride salt, which is typically a stable, crystalline solid.[1]
Incomplete precipitation of the hydrochloride salt Insufficient HCl added.Add the HCl solution dropwise until no further precipitation is observed.
The solvent is not completely anhydrous.Use anhydrous solvents for the salt formation step to ensure efficient precipitation.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn at all times.

  • Cyanogen bromide is highly toxic and should be handled with extreme caution.

  • Hydrochloric acid is corrosive and should be handled with care.

  • Refer to the Material Safety Data Sheets (MSDS) for all chemicals used in this protocol.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 1-Methyl-1H-imidazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the challenges and solutions in the purification of 1-Methyl-1H-imidazol-2-amine. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis and purification of this compound?

A1: The most common impurities typically arise from the synthetic route, which often involves the methylation of a 2-aminoimidazole precursor.[1] Key impurities to be aware of are summarized in the table below.[2]

Impurity ClassSpecific ExamplesPotential Origin
Unreacted Starting Materials2-Aminoimidazole, Methylating agents (e.g., iodomethane)Incomplete reaction.[1][2]
Over-alkylation ProductsQuaternary ammonium saltsReaction of the product with another molecule of the alkylating agent.[3]
Isomeric ByproductsN-methylation at a different nitrogen atomAlkylation at an alternative nucleophilic site on the imidazole ring.[2][3]
Solvent ResiduesAcetonitrile, Dimethylformamide (DMF), EthanolIncomplete removal during work-up and purification steps.[1][2]
Side-reaction ProductsImidazo[1,2-a]imidazole derivativesSelf-condensation or subsequent reactions of starting materials or intermediates.[1]

Q2: What is a general strategy for the purification of this compound?

A2: A multi-step approach is often the most effective strategy. This typically involves an initial work-up followed by chromatography and an optional salt formation step for enhanced purity and easier handling.[3][4] A general workflow is outlined below.

cluster_0 Synthesis cluster_1 Purification cluster_2 Analysis start Crude Reaction Mixture extraction Acid-Base Extraction start->extraction Initial Work-up chromatography Column Chromatography extraction->chromatography Primary Purification salt Salt Formation & Recrystallization chromatography->salt Optional Polishing end_product High-Purity Product (>98%) chromatography->end_product salt->end_product analysis Purity Assessment (HPLC, NMR, MS) end_product->analysis

General workflow for synthesis and purification.

Q3: How can I accurately handle and weigh the final compound if it is a viscous oil?

A3: The free base form of this compound may present as a low-melting solid or a viscous oil, making it difficult to handle.[4] Converting the purified amine into its hydrochloride salt is a common strategy to obtain a stable, crystalline solid that is easier to handle and weigh accurately.[4][5]

Q4: How should I assess the purity of the final product?

A4: A combination of analytical techniques is recommended for a comprehensive purity assessment.[2]

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantitative purity assessment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure and helps identify impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired compound.[1][2]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Product streaks or shows poor separation during column chromatography.

  • Problem: The basic nature of the amine product can cause strong interaction with the acidic silica gel, leading to tailing or "streaking" on the column.[4] This often results in co-elution with impurities of similar polarity.[3]

  • Solutions:

    • Amine Additive: Add a small amount of a volatile base, such as triethylamine (0.5-1%) or ammonium hydroxide, to the eluent system.[2][4][6] This neutralizes the acidic sites on the silica gel, improving peak shape and separation.

    • Gradient Elution: Employ a shallow gradient elution, starting with a less polar solvent system (e.g., dichloromethane) and gradually increasing the polarity by adding methanol.[3] This can improve the resolution between the product and closely related impurities.[3]

    • Alternative Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina, if streaking persists.[2]

cluster_solutions Solutions issue Issue: Streaking on Silica Column cause Cause: Basic amine interacts with acidic silica gel issue->cause sol1 Add Triethylamine (0.5-1%) to Eluent cause->sol1 sol2 Use Shallow Gradient (e.g., 0-10% MeOH in DCM) cause->sol2 sol3 Switch to Neutral Alumina cause->sol3

Troubleshooting streaking in column chromatography.

Issue 2: Low yield after the purification process.

  • Problem: Significant loss of product during various purification steps.[3]

  • Solutions:

    • Minimize Transfers: Each transfer of the material can lead to loss, so streamline the workflow where possible.[3]

    • Check pH during Extraction: During acid-base extraction, ensure the aqueous layer is sufficiently basic (pH > 10) before extracting the free amine into the organic phase to guarantee complete transfer.[3]

    • Monitor Fractions Carefully: Use Thin Layer Chromatography (TLC) to meticulously analyze all collected column fractions to avoid prematurely discarding fractions that contain the product.[3]

    • Optimize Salt Formation: If converting to a hydrochloride salt, ensure complete precipitation and careful filtration to avoid losing product that may remain soluble in the crystallization solvent.[3]

Issue 3: Presence of unreacted starting materials in the purified product.

  • Problem: Starting materials, such as 2-methylimidazole, can be challenging to completely remove due to their polarity and basicity.[3]

  • Solutions:

    • Thorough Acid-Base Extraction: Perform repeated aqueous acid washes (e.g., 1M HCl) of the crude product dissolved in an organic solvent.[3] The basic product and starting material will move to the aqueous layer. After basifying the aqueous layer, the product can be back-extracted. Repetition enhances separation.[3]

    • Vacuum Distillation: If the product is thermally stable, vacuum distillation can be effective for removing more volatile starting materials.[3]

    • Optimized Chromatography: A well-optimized column chromatography protocol, as described in Issue 1, should effectively separate the product from the starting materials.[3]

Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol provides a general guideline for purifying this compound on a silica gel column.[2]

  • Materials:

    • Crude this compound

    • Silica gel (230-400 mesh)

    • Dichloromethane (DCM), HPLC grade

    • Methanol (MeOH), HPLC grade

    • Triethylamine (TEA)

  • Column Preparation:

    • Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 100% DCM).

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of DCM.

    • Adsorb this solution onto a small amount of silica gel, evaporate the solvent to dryness, and carefully add the resulting powder to the top of the prepared column.[2]

  • Elution:

    • Begin eluting with the starting mobile phase.

    • Gradually increase the eluent polarity. A typical gradient is from 0% to 10% methanol in dichloromethane. It is highly recommended to include 0.5-1% triethylamine in the mobile phase to prevent streaking.[2][3][4]

  • Fraction Collection:

    • Collect fractions and analyze them by TLC.

    • Combine the fractions containing the pure product and remove the solvent under reduced pressure.[3]

Protocol 2: Thin Layer Chromatography (TLC) for Monitoring

This protocol is for monitoring the progress of the column chromatography.[3]

  • Stationary Phase: Silica gel 60 F254 plates.

  • Mobile Phase: A system similar to the one used for the column, for example, Dichloromethane/Methanol/Triethylamine (90:10:0.5 v/v/v).[3]

  • Visualization:

    • UV light (254 nm).

    • Staining with potassium permanganate or ninhydrin solution (for primary/secondary amines).[3]

  • Interpretation: The desired product and any isomeric byproducts will likely have very close Rf values. Unreacted starting materials should also be visible and have different Rf values.[3]

Protocol 3: Conversion to Hydrochloride Salt

This procedure can be used to convert the purified free base into a more stable and handleable solid.[2][4]

  • Materials:

    • Purified this compound

    • Anhydrous solvent (e.g., diethyl ether, ethyl acetate, or ethanol)

    • A solution of HCl in a compatible solvent (e.g., 2 M HCl in diethyl ether)

  • Procedure:

    • Dissolve the purified amine in a minimal amount of the chosen anhydrous solvent.[4]

    • While stirring, slowly add the HCl solution dropwise. A precipitate should form.[2]

    • If precipitation is slow, cool the solution in an ice bath.

    • Collect the solid precipitate by filtration, wash it with a small amount of cold diethyl ether, and dry it under vacuum.[4]

References

addressing stability and degradation issues of 1-Methyl-1H-imidazol-2-amine in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-Methyl-1H-imidazol-2-amine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability and degradation of this compound in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound and its solutions?

A1: Proper storage is critical to maintain the stability of the compound.

  • Solid Form: It is recommended to store the solid compound in a freezer at -20°C, protected from light and under an inert atmosphere (e.g., argon or nitrogen).[1]

  • Stock Solutions: Prepare stock solutions in a suitable organic solvent like DMSO. For short-term use (up to one month), store at -20°C. For long-term storage (up to six months), store at -80°C.[1] It is highly advisable to create small aliquots to prevent repeated freeze-thaw cycles.[1]

Q2: How stable is the free base of this compound in solution?

A2: The free base form of 2-aminoimidazoles is known to be unstable in the presence of air.[1] For experimental work, especially in aqueous solutions, using a more stable salt form, such as the hydrochloride (HCl) salt, is often recommended. If you must work with the free base, handle it under an inert atmosphere and use anhydrous solvents whenever possible to minimize degradation.[1]

Q3: What is the most critical factor affecting the stability of this compound in aqueous solutions?

A3: The pH of the solution is a critical factor. The stability of 2-aminoimidazole derivatives can be significantly influenced by pH.[1] Studies on structurally related compounds show marked pH-dependent stability, with greater stability observed in acidic solutions compared to neutral or basic conditions, where decomposition can be rapid.[1] This is likely due to the protonation state of the imidazole ring, which plays a crucial role in its stability.[1] Researchers must carefully control the pH of their experimental solutions.

Q4: What are the common signs of degradation I should watch for in my solutions?

A4: Visual and analytical indicators can signal degradation.

  • Color Change: A yellowing of the solution often indicates oxidative degradation of the 2-aminoimidazole core.[1]

  • Precipitation: While not always a sign of degradation, the formation of a precipitate can indicate insolubility or the formation of insoluble degradation products.

  • Loss of Activity: A noticeable decrease or complete loss of biological or chemical activity is a strong indicator of compound degradation.[1]

  • Appearance of New Peaks: In analytical techniques like HPLC, the appearance of new, unidentified peaks in the chromatogram suggests the formation of degradation products.[1]

Q5: What are the primary degradation pathways for this compound?

A5: Based on the 2-aminoimidazole scaffold, the primary degradation pathways are hydrolysis, oxidation, and photodegradation.[2]

  • Hydrolysis: The imidazole ring can be susceptible to cleavage by water, a reaction that can be catalyzed by both acidic and basic conditions.[2]

  • Oxidation: The compound is sensitive to oxidation, which can be initiated by dissolved oxygen in the solvent, trace metal ions, or oxidizing agents. A common degradation product is the corresponding 2-oxo-imidazole derivative.[2]

  • Photodegradation: Exposure to light, particularly UV light, can cause significant degradation.[1]

Troubleshooting Guides

Issue 1: My experimental results are inconsistent or show lower-than-expected activity.

  • Possible Cause: Compound degradation in your stock or working solution.

  • Suggested Solutions:

    • Prepare Fresh Solutions: Always prepare working solutions fresh for each experiment from a properly stored stock.[1]

    • Verify Stock Solution Integrity: If possible, check the purity of your stock solution using HPLC to confirm its concentration and look for degradation products.

    • Control pH: Ensure the pH of your aqueous buffer is within a range that is optimal for the compound's stability, preferably on the acidic side if your experiment allows.[1]

    • Minimize Freeze-Thaw Cycles: Use single-use aliquots of your stock solution to avoid degradation caused by repeated temperature changes.[1]

Issue 2: The solution of my compound has turned yellow.

  • Possible Cause: Oxidative degradation.[1]

  • Suggested Solutions:

    • Discard the Solution: Do not use discolored solutions, as the presence of degradation products can confound results.

    • Use Deoxygenated Solvents: Prepare future solutions using solvents that have been degassed (e.g., by sparging with nitrogen or argon) to remove dissolved oxygen.[1]

    • Work Under Inert Atmosphere: When preparing solutions, especially from the free base, work under an inert atmosphere (e.g., in a glovebox).[1]

    • Protect from Light: Store all solutions in amber vials or wrap containers with aluminum foil to prevent light exposure.[1]

Issue 3: I see new peaks appearing in my HPLC chromatogram over time.

  • Possible Cause: Formation of degradation products.[1]

  • Suggested Solutions:

    • Identify Degradants: Use HPLC coupled with Mass Spectrometry (LC-MS) to determine the mass-to-charge ratio (m/z) of the new peaks. This is the first step in identifying potential degradation products, such as the 2-oxo-imidazole derivative.[2]

    • Perform a Forced Degradation Study: To proactively understand potential degradation pathways, conduct a forced degradation study (see Protocol 1) to intentionally generate and identify degradants under controlled stress conditions.[3]

    • Optimize Storage and Handling: Based on the conditions that cause degradation, refine your storage and handling procedures (e.g., adjust pH, protect from light, deoxygenate solvents).

Data Presentation: Stability Summary

The following tables summarize stability data extrapolated from studies on closely related 2-aminoimidazole compounds. This data should be considered illustrative for this compound and used as a guide for experimental design.

Table 1: pH-Dependent Stability of a 2-Aminoimidazole Analog in Aqueous Solution

pHConditionHalf-life (t½)Stability ProfileReference
3.0Acidic Buffer~ 1-2 daysRelatively Stable[1]
7.0Neutral Buffer~ 1-10 minutesRapid Degradation[1]
9.0Basic BufferVery RapidUnstable[2]

Table 2: Photostability of 2-Aminoimidazole in Deionized Water

Light SourceWavelengthDegradation Rate Constant (min⁻¹)Half-life (hours)Reference
UV Lamp254 nm1.05 x 10⁻²~1.1[1]

Note: This data highlights the high susceptibility of the 2-aminoimidazole core to photodegradation. It is critical to protect solutions from light.[1]

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

Forced degradation (or stress testing) is essential for understanding the intrinsic stability of a compound and identifying potential degradation products.[3][4]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

2. Stress Conditions: (Target ~5-20% degradation)[4]

  • Acidic Hydrolysis: Dilute the stock solution with 0.1 N HCl to a final concentration of 100 µg/mL. Incubate at 60°C. Withdraw aliquots at various time points (e.g., 2, 4, 8, 24 hours). Neutralize the samples with an equivalent amount of 0.1 N NaOH before analysis.

  • Basic Hydrolysis: Dilute the stock solution with 0.1 N NaOH to a final concentration of 100 µg/mL. Incubate at 60°C. Withdraw aliquots at time points and neutralize with 0.1 N HCl before analysis.

  • Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide (H₂O₂) to a final concentration of 100 µg/mL.[2] Keep the solution at room temperature and monitor at various time points.

  • Photolytic Degradation: Expose a solution of the compound (100 µg/mL in a transparent container) to a photostability chamber with a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be wrapped in foil to exclude light.[5]

  • Thermal Degradation: Store the solid compound in an oven at an elevated temperature (e.g., 70°C).[5] Dissolve samples at various time points for analysis.

3. Analysis:

  • Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method (see Protocol 2).

  • Use a photodiode array (PDA) detector to check for peak purity and an MS detector to obtain mass information on any new peaks formed.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately quantify the decrease in the amount of the active compound due to degradation.[6]

1. Chromatographic System:

  • HPLC System: A system with a gradient pump, autosampler, column oven, and PDA detector. An in-line mass spectrometer is highly recommended.

  • Column: A C18 reversed-phase column is a good starting point (e.g., 4.6 x 150 mm, 3.5 µm).[6]

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Monitor at the λmax of this compound, and collect full spectra using the PDA detector.

2. Method Development:

  • Gradient Elution: Start with a broad gradient to elute all components (e.g., 5% to 95% B over 15 minutes).[6]

  • Sample Injection: Inject samples from the forced degradation study where degradation is observed.

  • Optimization: Adjust the gradient slope, mobile phase pH (if necessary, using different buffers like ammonium acetate), and column chemistry to achieve baseline separation between the parent compound peak and all degradation product peaks. The goal is to have a resolution (Rs) of >1.5 between all adjacent peaks.

3. Validation:

  • Validate the final method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. Specificity is proven by demonstrating that the method can resolve the parent compound from all potential degradation products.

Visualizations

G cluster_0 Troubleshooting Workflow A Unexpected Result (e.g., Low Activity, Inconsistency) B Is the solution visibly changed? (e.g., color, precipitate) A->B C YES B->C Yes D NO B->D No E Discard solution. Prepare fresh from solid. C->E F Check for degradation using HPLC. D->F G Degradation Products Present? F->G H YES G->H Yes I NO G->I No J Review handling procedures: - Use degassed solvents - Protect from light - Control pH H->J K Investigate other experimental parameters (e.g., reagents, assay conditions). I->K J->E

Caption: Troubleshooting workflow for unexpected experimental results.

G cluster_1 Potential Degradation Pathways Parent This compound Oxidized 1-Methyl-1,3-dihydro-2H-imidazol-2-one (Oxidized Product) Parent->Oxidized Oxidation (O₂, H₂O₂, light) Hydrolyzed Ring-Opened Products (e.g., N-methylethylenediamine derivatives) Parent->Hydrolyzed Hydrolysis (H₂O, acid/base catalyst)

Caption: Potential degradation pathways for this compound.

G cluster_2 Experimental Workflow for Stability Assessment Start Prepare Compound Solution Stress Expose to Stress Conditions (Acid, Base, H₂O₂, Light, Heat) Start->Stress Sampling Collect Samples at Defined Time Points Stress->Sampling Analysis Analyze via Stability-Indicating HPLC-MS Method Sampling->Analysis Data Quantify Parent Compound & Identify Degradants Analysis->Data Report Determine Degradation Rate & Pathway Data->Report

References

Technical Support Center: Overcoming Solubility Challenges of 1-Methyl-1H-imidazol-2-amine in Aqueous Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with 1-Methyl-1H-imidazol-2-amine in aqueous media.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

Q2: How does pH affect the solubility of this compound?

The solubility of this compound is highly dependent on pH. The compound has a basic amino group and an imidazole ring, which can be protonated in acidic conditions. The pKa of the conjugate acid (1-Methyl-2-aminoimidazolium) is approximately 8.65.[2] At a pH below this pKa, the compound will exist predominantly in its protonated, cationic form, which is significantly more soluble in water.

Q3: I am observing precipitation when I add my stock solution of this compound to my aqueous buffer. What could be the cause?

This is a common issue, especially if you are using a stock solution prepared in an organic solvent like DMSO or ethanol. The rapid dilution of the organic stock in an aqueous buffer can cause the compound to crash out if its solubility limit is exceeded in the final mixture. The pH of your aqueous buffer is also a critical factor. If the buffer pH is near or above the pKa of 8.65, the less soluble free base form will predominate.

Q4: Should I use the free base or a salt form of this compound for my experiments?

For applications requiring aqueous solutions, using a salt form, such as this compound hydrochloride, is highly recommended. Salt forms of basic compounds are generally much more soluble in water and neutral buffer systems.

Troubleshooting Guide

This guide provides a systematic approach to addressing solubility problems with this compound.

Initial Steps & Observations
IssuePossible CauseSuggested Action
Compound does not dissolve in water or buffer. The concentration is too high for the given conditions. The pH of the medium is not optimal.1. Try preparing a more dilute solution. 2. Adjust the pH of the solvent. 3. Use gentle heating or sonication.
A clear solution becomes cloudy or forms a precipitate over time. The solution is supersaturated and unstable. The compound is degrading.1. Prepare fresh solutions before use. 2. Store stock solutions at an appropriate temperature (e.g., -20°C or -80°C). 3. Ensure the pH of the solution is stable.
Precipitation occurs upon addition of a DMSO/ethanol stock to the aqueous medium. "Salting out" effect due to solvent change. The final concentration exceeds aqueous solubility at the buffer's pH.1. Reduce the final concentration of the compound. 2. Decrease the percentage of the organic co-solvent in the final solution. 3. Add the stock solution to the aqueous medium slowly while vortexing.
Solubility Enhancement Strategies
StrategyDescriptionRecommendations & Considerations
pH Adjustment Lowering the pH of the aqueous medium will protonate the amine and imidazole moieties, increasing solubility.- Aim for a pH at least 1-2 units below the pKa of 8.65 (e.g., pH 6.5-7.5) for significant protonation. - Use biologically compatible buffers (e.g., MES, PIPES, HEPES, MOPS) depending on the desired pH range. - Be mindful that pH can affect your experimental system (e.g., cell viability, enzyme activity).
Use of Co-solvents Adding a water-miscible organic solvent can increase the solubility of organic compounds.- Common co-solvents include DMSO, ethanol, propylene glycol, and PEG 400. - Keep the final concentration of the co-solvent low (typically <1% v/v) to avoid off-target effects in biological assays. - Always run a vehicle control with the same concentration of the co-solvent.
Salt Formation Using a pre-formed salt or preparing one in situ can dramatically improve aqueous solubility.- this compound hydrochloride is a commercially available option. - If starting with the free base, it can be dissolved in a dilute solution of a suitable acid (e.g., HCl) to form the salt.
Mechanical Assistance Physical methods can help overcome the activation energy barrier for dissolution.- Sonication: Use an ultrasonic bath for 5-15 minutes. - Gentle Warming: Warm the solution to 37°C. Avoid excessive heat to prevent degradation. - Vortexing: Agitate the solution vigorously.

Experimental Protocols

Protocol 1: Preparation of a pH-Adjusted Aqueous Solution
  • Objective: To prepare a 10 mM aqueous solution of this compound by adjusting the pH.

  • Materials:

    • This compound (free base)

    • Milli-Q or deionized water

    • 1 M Hydrochloric acid (HCl)

    • pH meter

    • Stir plate and stir bar

  • Procedure:

    • Weigh out the appropriate amount of this compound to make a 10 mM solution.

    • Add approximately 80% of the final desired volume of water.

    • Begin stirring the suspension.

    • Slowly add 1 M HCl dropwise while monitoring the pH.

    • Continue adding acid until the compound fully dissolves and the pH is in the desired range (e.g., pH 6.5).

    • Once the solid is dissolved, add water to reach the final volume.

    • Verify the final pH.

Protocol 2: Preparation of a Stock Solution using a Co-solvent
  • Objective: To prepare a concentrated stock solution (e.g., 100 mM) in an organic solvent.

  • Materials:

    • This compound

    • Dimethyl sulfoxide (DMSO), anhydrous

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Weigh the required amount of this compound into a sterile, conical tube.

    • Add the calculated volume of DMSO to achieve a 100 mM concentration.

    • Vortex the tube vigorously for 1-2 minutes.

    • If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.

    • Store the stock solution at an appropriate temperature (e.g., -20°C).

    • When preparing working solutions, dilute the stock solution into the aqueous medium, ensuring the final DMSO concentration is as low as possible (ideally ≤ 0.5%).

Visualizations

Solubility_Troubleshooting_Workflow start Start: Dissolve this compound in aqueous medium dissolved Does it dissolve completely? start->dissolved successful Successful Dissolution Proceed with experiment dissolved->successful Yes troubleshoot Initiate Troubleshooting dissolved->troubleshoot No ph_adjust Adjust pH to < 7.5 (protonate the compound) troubleshoot->ph_adjust check_dissolved_ph Does it dissolve? ph_adjust->check_dissolved_ph check_dissolved_ph->successful Yes use_cosolvent Use a co-solvent (e.g., DMSO, Ethanol) check_dissolved_ph->use_cosolvent No check_dissolved_cosolvent Does it dissolve? use_cosolvent->check_dissolved_cosolvent check_dissolved_cosolvent->successful Yes use_salt Use Hydrochloride Salt Form check_dissolved_cosolvent->use_salt No check_dissolved_salt Does it dissolve? use_salt->check_dissolved_salt check_dissolved_salt->successful Yes combine_methods Combine Methods (e.g., pH adjustment + sonication) check_dissolved_salt->combine_methods No reassess Re-evaluate concentration and experimental design combine_methods->reassess

Caption: Troubleshooting workflow for dissolving this compound.

pH_Effect_on_Solubility cluster_low_ph Low pH (e.g., < 7.0) cluster_high_ph High pH (e.g., > 9.0) protonated Protonated Form (Cationic) high_solubility High Aqueous Solubility protonated->high_solubility Favored equilibrium pKa ≈ 8.65 protonated->equilibrium free_base Free Base Form (Neutral) low_solubility Lower Aqueous Solubility free_base->low_solubility Favored equilibrium->free_base

Caption: Effect of pH on the solubility of this compound.

References

Technical Support Center: Purification of 1-Methyl-1H-imidazol-2-amine using Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully purifying 1-Methyl-1H-imidazol-2-amine using column chromatography. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during this process.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during the column chromatography of this compound.

Problem Potential Cause Recommended Solution
Compound elutes with the solvent front (low retention) The mobile phase is too polar.Decrease the polarity of the mobile phase. Start with a less polar solvent system, such as pure dichloromethane (DCM), and gradually increase the polarity by adding small increments of methanol.
Significant peak tailing or streaking The basic amine group of the compound is interacting strongly with the acidic silanol groups on the silica gel stationary phase.[1][2]Add a basic modifier to your mobile phase to neutralize the acidic sites on the silica gel. A common and effective choice is triethylamine (TEA) at a concentration of 0.1-1% of the total mobile phase volume.[1][2] Alternatively, a solution of ammonia in methanol can be used.[3][4]
No elution of the compound The mobile phase is not polar enough to displace the compound from the stationary phase.Gradually increase the polarity of the mobile phase. A gradient elution from 100% DCM to a mixture of DCM and methanol (e.g., 9:1 DCM:MeOH) with a basic modifier is often effective.[1][2]
Co-elution with impurities The chosen solvent system does not provide adequate separation.Optimize the mobile phase composition. Experiment with different solvent systems or a shallower gradient. Consider using an alternative stationary phase, such as neutral or basic alumina, which may offer different selectivity.[2]
Apparent decomposition of the compound on the column The acidic nature of the silica gel may be causing degradation of the target compound.Deactivate the silica gel by pre-treating the column with a solution of triethylamine in the initial mobile phase.[4] Alternatively, use a less acidic stationary phase like neutral alumina.
Difficulty dissolving the crude product for loading The crude material is not soluble in the initial, non-polar mobile phase.Dissolve the crude product in a minimal amount of a slightly more polar solvent, such as dichloromethane or a small amount of methanol, and then adsorb it onto a small amount of silica gel. The solvent is then evaporated to yield a dry powder, which can be loaded onto the column. This technique is known as "dry loading".[5]

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the purification of this compound?

A1: Silica gel is the most commonly used stationary phase for the purification of 2-aminoimidazole derivatives.[6] However, due to the basic nature of this compound, which can lead to strong interactions and peak tailing on acidic silica, alternative stationary phases such as neutral or basic alumina can be considered.[2] Amine-functionalized silica is another excellent option that can simplify the purification process by eliminating the need for basic additives in the mobile phase.[7]

Q2: What is a good starting mobile phase for the column chromatography of this compound?

A2: A good starting point for the mobile phase is a mixture of dichloromethane (DCM) and methanol (MeOH).[1] It is highly recommended to add a basic modifier like triethylamine (TEA) at a concentration of 0.5-1% to the mobile phase to prevent peak tailing.[1][2] You can start with a low polarity mixture (e.g., 98:2 DCM:MeOH + 0.5% TEA) and gradually increase the proportion of methanol.

Q3: How can I monitor the progress of the column chromatography?

A3: The progress of the separation can be monitored by collecting fractions and analyzing them using Thin Layer Chromatography (TLC).[6] A suitable mobile phase for TLC would be similar to the one used for the column, for example, a 95:5 mixture of DCM:Methanol with a drop of ammonia.[8] The spots on the TLC plate can be visualized under UV light (254 nm).[2]

Q4: My compound is still streaking on the TLC plate even with the addition of triethylamine. What should I do?

A4: If streaking persists, you can try increasing the concentration of triethylamine slightly (up to 2%). Alternatively, using a solution of ammonia in methanol as the polar component of your mobile phase can be more effective in some cases.[3] Pre-treating the TLC plate by dipping it in a solution of triethylamine in hexane and then drying it before spotting your compound can also help.

Q5: Are there any alternative purification techniques if column chromatography on silica or alumina is unsuccessful?

A5: If conventional column chromatography does not provide the desired purity, you could consider preparative reverse-phase High-Performance Liquid Chromatography (HPLC).[2] Another option is Hydrophilic Interaction Liquid Chromatography (HILIC), which is well-suited for the separation of polar compounds.

Experimental Protocol: Column Chromatography of this compound

This protocol provides a general guideline for the purification of this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Dichloromethane (DCM), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Triethylamine (TEA)

  • Glass chromatography column

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • TLC development chamber

  • UV lamp (254 nm)

Procedure:

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% DCM with 0.5% TEA).

    • Pour the slurry into the chromatography column and allow the silica gel to settle, ensuring an even and level bed.

    • Drain the excess solvent until the solvent level is just above the top of the silica gel bed.

  • Sample Loading (Dry Loading Method):

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., DCM or a small amount of MeOH).

    • Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure until a free-flowing powder is obtained.[5]

    • Carefully add the dried silica with the adsorbed compound to the top of the prepared column.

    • Gently add a thin layer of sand on top of the sample to prevent disturbance of the silica bed during solvent addition.

  • Elution:

    • Begin elution with a low-polarity mobile phase, for instance, 100% DCM containing 0.5% TEA.

    • Gradually increase the polarity of the mobile phase by increasing the percentage of methanol. A typical gradient could be from 0% to 10% methanol in DCM, with a constant 0.5% TEA concentration.[2][5]

    • Collect fractions of a suitable volume (e.g., 10-20 mL) in separate tubes.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Use a mobile phase similar to your column elution solvent for TLC analysis (e.g., 95:5 DCM:MeOH with 0.5% TEA).

    • Visualize the TLC plates under a UV lamp.

  • Product Recovery:

    • Combine the fractions that contain the pure this compound.

    • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.

Troubleshooting Workflow

TroubleshootingWorkflow start Start Purification issue Problem Encountered? start->issue no_issue Purification Successful issue->no_issue No streaking Peak Tailing or Streaking? issue->streaking Yes add_base Add/Increase Basic Modifier (TEA/Ammonia) streaking->add_base Yes no_elution Compound Not Eluting? streaking->no_elution No add_base->issue change_stationary Change Stationary Phase (Alumina/Amine-functionalized) change_stationary->issue increase_polarity Increase Mobile Phase Polarity (e.g., more MeOH) no_elution->increase_polarity Yes co_elution Co-elution with Impurities? no_elution->co_elution No increase_polarity->issue co_elution->change_stationary No optimize_gradient Optimize Gradient (shallower) or Solvent System co_elution->optimize_gradient Yes optimize_gradient->issue

Caption: A troubleshooting workflow for the column chromatography of this compound.

References

preventing byproduct formation during the methylation of 2-aminoimidazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the methylation of 2-aminoimidazole. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing byproduct formation and troubleshooting common issues encountered during this synthetic transformation.

Frequently Asked Questions (FAQs)

Q1: What are the primary sites of methylation on 2-aminoimidazole?

A1: 2-Aminoimidazole possesses three potential nucleophilic nitrogen atoms that can undergo methylation: the two ring nitrogens (N1 and N3) and the exocyclic amino group (N2). The tautomeric nature of the imidazole ring makes the N1 and N3 positions electronically similar, often leading to a mixture of products. The exocyclic amino group can also be methylated, particularly under forcing conditions or with a large excess of the methylating agent.

Q2: What are the most common byproducts formed during the methylation of 2-aminoimidazole?

A2: The most common byproducts are regioisomers resulting from methylation at different nitrogen atoms. These include:

  • 1-methyl-2-aminoimidazole (methylation at N1)

  • 3-methyl-2-aminoimidazole (methylation at N3, which is the same as N1 due to tautomerization)

  • 2-(methylamino)imidazole (methylation at the exocyclic amino group)

  • 2-amino-1,3-dimethylimidazolium salt (di-methylation on both ring nitrogens)

  • 1-methyl-2-(methylamino)imidazole (di-methylation at N1 and the exocyclic amino group)

  • 2-(dimethylamino)imidazole (di-methylation at the exocyclic amino group)

Over-methylation can also lead to the formation of quaternary ammonium salts.[1]

Q3: How do reaction conditions influence the regioselectivity of methylation?

A3: Reaction conditions such as the choice of base, solvent, temperature, and methylating agent play a crucial role in determining the product distribution.

  • Base: The strength and steric bulk of the base can influence which nitrogen is deprotonated and subsequently methylated. Stronger bases like sodium hydride (NaH) will deprotonate the imidazole ring, favoring N1/N3 methylation.

  • Solvent: The polarity of the solvent can affect the reaction rates and the position of the tautomeric equilibrium, thereby influencing regioselectivity.[2]

  • Temperature: Higher temperatures can lead to over-methylation and the formation of more byproducts.[3][4][5]

  • Methylating Agent: The reactivity of the methylating agent (e.g., methyl iodide vs. dimethyl sulfate) can impact the selectivity of the reaction.

Q4: When should I consider using a protecting group strategy?

A4: A protecting group strategy is advisable when a specific methylated isomer is desired in high purity, and direct methylation provides poor selectivity. Protecting the exocyclic amino group can prevent its methylation and direct the reaction to the ring nitrogens. Conversely, protecting one of the ring nitrogens can direct methylation to the other ring nitrogen or the exocyclic amine.[6][7]

Troubleshooting Guides

Problem Possible Cause(s) Suggested Solution(s)
Low yield of desired methylated product Incomplete reaction.- Increase reaction time. - Use a more reactive methylating agent (e.g., methyl iodide). - Ensure the base is sufficiently strong and anhydrous.
Product lost during workup/purification.- Optimize extraction and purification methods. - 2-Aminoimidazole and its methylated derivatives can be polar; consider using a more polar solvent system for chromatography.
Formation of multiple methylated products (poor regioselectivity) Tautomerization of the imidazole ring leading to methylation at both N1 and N3.- Employ a protecting group strategy to block one of the reactive sites. - Experiment with different solvents to influence the tautomeric equilibrium.
Methylation of the exocyclic amino group.- Use milder reaction conditions (lower temperature, shorter reaction time). - Use a stoichiometric amount of the methylating agent. - Protect the exocyclic amino group prior to methylation.
Formation of di-methylated and poly-methylated byproducts Excess methylating agent.- Use a stoichiometric amount or a slight excess of the methylating agent. - Add the methylating agent slowly to the reaction mixture.
High reaction temperature.- Perform the reaction at a lower temperature.
Difficulty in separating methylated isomers Similar polarity of the regioisomers.- Optimize the mobile phase for column chromatography; a gradient elution may be necessary. - Consider using High-Performance Liquid Chromatography (HPLC) for separation.[8][9][10][11] - Derivatization of the isomers to compounds with different physical properties might facilitate separation.

Quantitative Data Summary

The regioselectivity of 2-aminoimidazole methylation is highly dependent on the reaction conditions. While specific quantitative data for the parent compound is not extensively published in a comparative format, the following table summarizes the expected qualitative outcomes based on general principles of imidazole chemistry.

Methylating Agent Base Solvent Temperature Expected Major Product(s) Expected Minor Product(s)
Methyl IodideK₂CO₃AcetoneRefluxMixture of 1-methyl-2-aminoimidazole and 2-(methylamino)imidazoleDi-methylated products
Methyl IodideNaHTHF0 °C to RT1-Methyl-2-aminoimidazole2-(Methylamino)imidazole, di-methylated products
Dimethyl SulfateNaOHWaterRTMixture of 1-methyl-2-aminoimidazole and 2-(methylamino)imidazoleDi-methylated products
Methyl IodideNone (excess MeI)AcetonitrileHigh Temp2-Amino-1,3-dimethylimidazolium iodideMono-methylated products

Experimental Protocols

Protocol 1: General Procedure for N1-Methylation using a Mild Base

This protocol aims to favor methylation on the imidazole ring.

Materials:

  • 2-Aminoimidazole

  • Methyl iodide (CH₃I)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of 2-aminoimidazole (1.0 eq) and anhydrous potassium carbonate (1.5 eq) in anhydrous acetone, add methyl iodide (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Selective N1-Methylation using a Protecting Group Strategy (Boc Protection)

This protocol is designed to achieve selective methylation on the N1 position by first protecting the exocyclic amino group.

Materials:

  • 2-Aminoimidazole

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (CH₃I)

  • Anhydrous Tetrahydrofuran (THF)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

Step 1: Boc Protection of the Exocyclic Amino Group

  • Dissolve 2-aminoimidazole (1.0 eq) in DCM and add triethylamine (1.2 eq).

  • Add a solution of (Boc)₂O (1.1 eq) in DCM dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until TLC indicates complete consumption of the starting material.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain Boc-protected 2-aminoimidazole.

Step 2: N1-Methylation

  • Suspend NaH (1.2 eq) in anhydrous THF and cool to 0 °C.

  • Add a solution of Boc-protected 2-aminoimidazole (1.0 eq) in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add methyl iodide (1.1 eq) dropwise and allow the reaction to warm to room temperature.

  • Monitor the reaction by TLC. Upon completion, quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

Step 3: Boc Deprotection

  • Dissolve the N1-methylated, Boc-protected intermediate in DCM.

  • Add TFA (10 eq) and stir at room temperature until deprotection is complete (monitored by TLC).

  • Neutralize the reaction mixture with saturated aqueous NaHCO₃.

  • Extract the product with DCM, dry the organic layer, and concentrate to obtain 1-methyl-2-aminoimidazole.

  • Purify by column chromatography if necessary.

Visualizations

Byproduct_Formation 2-Aminoimidazole 2-Aminoimidazole 1-Methyl-2-aminoimidazole 1-Methyl-2-aminoimidazole 2-Aminoimidazole->1-Methyl-2-aminoimidazole CH3I, Base (N1-methylation) 2-(Methylamino)imidazole 2-(Methylamino)imidazole 2-Aminoimidazole->2-(Methylamino)imidazole CH3I, Base (N-exo-methylation) 2-Amino-1,3-dimethylimidazolium salt 2-Amino-1,3-dimethylimidazolium salt 1-Methyl-2-aminoimidazole->2-Amino-1,3-dimethylimidazolium salt Excess CH3I (N3-methylation) 1-Methyl-2-(methylamino)imidazole 1-Methyl-2-(methylamino)imidazole 1-Methyl-2-aminoimidazole->1-Methyl-2-(methylamino)imidazole Excess CH3I (N-exo-methylation) 2-(Methylamino)imidazole->1-Methyl-2-(methylamino)imidazole CH3I, Base (N1-methylation) 2-(Dimethylamino)imidazole 2-(Dimethylamino)imidazole 2-(Methylamino)imidazole->2-(Dimethylamino)imidazole Excess CH3I (N-exo-methylation)

Caption: Potential methylation pathways of 2-aminoimidazole.

Troubleshooting_Workflow cluster_start Start cluster_problem Problem Identification cluster_analysis Analysis cluster_solution Potential Solutions Start Start Problem Unsatisfactory Result? Start->Problem LowYield Low Yield Problem->LowYield Yes PoorSelectivity Poor Selectivity Problem->PoorSelectivity Yes Overmethylation Over-methylation Problem->Overmethylation Yes OptimizeConditions Optimize Reaction Conditions (Time, Temp, Reagents) LowYield->OptimizeConditions PoorSelectivity->OptimizeConditions ProtectingGroup Use Protecting Group PoorSelectivity->ProtectingGroup Overmethylation->OptimizeConditions Stoichiometry Adjust Stoichiometry Overmethylation->Stoichiometry

Caption: A logical workflow for troubleshooting methylation reactions.

References

strategies for handling the air sensitivity of 1-Methyl-1H-imidazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling the air sensitivity of 1-Methyl-1H-imidazol-2-amine. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: How should this compound be properly stored to minimize degradation due to air sensitivity?

A1: To ensure the stability and purity of this compound, it is crucial to store it under an inert atmosphere, such as argon or nitrogen. The container should be tightly sealed and stored in a cool, dry, and dark place. For long-term storage, temperatures between 2°C and 8°C are recommended.

Q2: What are the visual signs of degradation for this compound upon exposure to air?

A2: While the pure compound is typically a white to off-white solid, degradation upon exposure to air and moisture may lead to a noticeable change in color, often to yellow or brown. A change in physical state, such as becoming oily or clumpy, can also indicate degradation.

Q3: Can I handle this compound on the benchtop for a short period?

A3: It is strongly advised to handle this compound under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques) at all times. Even brief exposure to air and moisture can lead to degradation, which may compromise the integrity of your experiments.

Q4: What are the primary degradation products of this compound when exposed to air?

A4: While specific quantitative data for this compound is limited, analogous amines and imidazoles are known to undergo oxidation and hydrolysis. Potential degradation products could include oxidized imidazole species, and the amine group can be susceptible to oxidation, potentially forming amides or other byproducts. Atmospheric carbon dioxide can also react with the amine to form carbamates.

Q5: How can I confirm the purity of my this compound sample if I suspect degradation?

A5: The purity of your sample can be assessed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS). Comparing the obtained data with a reference spectrum of the pure compound can help identify any degradation products.

Troubleshooting Guide

Issue Possible Cause Solution
Reaction Failure or Low Yield Degradation of this compound due to air exposure.Ensure all handling steps are performed under a strict inert atmosphere. Use freshly opened or properly stored material. Consider preparing a stock solution in an anhydrous, deoxygenated solvent inside a glovebox.
Incomplete reaction.Increase reaction time or temperature. Ensure all other reagents are pure and dry.
Formation of Unexpected Byproducts Reaction with atmospheric oxygen or water.Deoxygenate all solvents and reagents thoroughly before use. Use flame-dried glassware.
Side reactions of the imidazole ring or amine group.Protect the amine or imidazole nitrogen if they are not the intended reaction site, although this will add extra steps to your synthesis.[1]
Difficulty in Product Purification (e.g., Streaking on TLC/Column) The basic nature of the amine product interacting with acidic silica gel.Add a small amount of a basic modifier, such as triethylamine (0.5-1%), to the eluent system during column chromatography.[1]
Inconsistent Results in Biological Assays Degradation of the compound in the assay medium.Prepare fresh working solutions for each experiment. Check the pH stability of the compound under your specific experimental conditions. Store stock solutions at -20°C or -80°C and protect them from light.[1]
Precipitation of the compound in the aqueous assay medium.Prepare stock solutions in a polar organic solvent like DMSO or ethanol and then dilute into the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your assay.[1]

Experimental Protocols

Protocol for Handling this compound Under an Inert Atmosphere

This protocol outlines the general procedure for handling air-sensitive this compound using standard Schlenk line techniques.

Materials:

  • This compound

  • Anhydrous, deoxygenated solvent (e.g., DMF, Acetonitrile)

  • Flame-dried Schlenk flask with a magnetic stir bar

  • Septa

  • Nitrogen or Argon gas line connected to a bubbler

  • Syringes and needles (oven-dried)

Procedure:

  • Glassware Preparation: Ensure all glassware is thoroughly dried in an oven (e.g., at 120°C for at least 4 hours) and allowed to cool under a stream of inert gas.

  • Inert Atmosphere: Assemble the Schlenk flask while hot and flush with nitrogen or argon. Maintain a positive pressure of the inert gas throughout the experiment.

  • Weighing the Compound: In a glovebox, weigh the required amount of this compound into the Schlenk flask. If a glovebox is not available, quickly weigh the compound and immediately seal the flask, followed by several cycles of evacuating and backfilling with inert gas.

  • Solvent Addition: Add the anhydrous, deoxygenated solvent to the flask via a syringe through the septum.

  • Reagent Addition: Add any other reagents to the reaction mixture via syringe.

  • Reaction Monitoring: Monitor the reaction progress using appropriate techniques (e.g., TLC, LC-MS). To take a sample, use a syringe that has been flushed with inert gas.

  • Work-up: Quench the reaction by slowly adding the appropriate quenching solution via syringe. Subsequent work-up steps should be performed as quickly as possible to minimize air exposure if the product is also air-sensitive.

Visualizations

experimental_workflow Experimental Workflow for Handling this compound prep Glassware Preparation (Flame-dried) inert Establish Inert Atmosphere (N2 or Ar) prep->inert weigh Weigh Compound (Glovebox or Quick Weighing) inert->weigh solvent Add Anhydrous, Deoxygenated Solvent weigh->solvent reagents Add Other Reagents solvent->reagents reaction Run Reaction (Monitor Progress) reagents->reaction quench Quench Reaction reaction->quench workup Aqueous Work-up & Extraction quench->workup purify Purification (e.g., Column Chromatography) workup->purify characterize Characterization (NMR, MS, HPLC) purify->characterize

Caption: Workflow for handling air-sensitive this compound.

degradation_pathway Plausible Air Degradation Pathway of this compound start This compound o2 O2 start->o2 h2o H2O start->h2o co2 CO2 start->co2 oxidized_ring Oxidized Imidazole Derivatives start->oxidized_ring Oxidation amide Amide Formation start->amide Oxidation hydrolysis Hydrolysis Products start->hydrolysis Hydrolysis carbamate Carbamate Salt start->carbamate Carboxylation

Caption: Plausible air degradation pathways for this compound.

References

Technical Support Center: Optimizing Coupling Reactions for 1-Methyl-1H-imidazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with coupling reactions of 1-Methyl-1H-imidazol-2-amine. The following information is designed to help overcome common challenges and optimize reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common palladium-catalyzed methods for coupling this compound?

A1: The most prevalent methods are palladium-catalyzed cross-coupling reactions. The two most common types are the Buchwald-Hartwig amination for forming C-N bonds and the Suzuki-Miyaura coupling for forming C-C bonds. Buchwald-Hartwig amination involves coupling the amine with an aryl halide or triflate.[1] For Suzuki coupling, the imidazole would first need to be converted to an organoboron reagent to couple with an aryl halide.

Q2: Why can palladium-catalyzed reactions with 2-aminoimidazoles be challenging?

A2: Five-membered nitrogen-containing heterocycles, like imidazoles, can act as inhibitors or deactivate the palladium catalyst.[2] This can occur through the formation of stable complexes with the palladium center, preventing it from participating in the catalytic cycle, or by promoting the reduction of the active Pd(II) species to inactive Pd(0) nanoparticles.[2]

Q3: How critical is the choice of ligand for these coupling reactions?

A3: The choice of ligand is crucial for a successful reaction. Ligands that are effective for other heterocyclic systems may prove ineffective for 2-aminoimidazoles.[2] Bulky, electron-rich phosphine ligands are often required to promote the desired transformation under mild conditions. These ligands stabilize the catalyst, facilitate key steps like reductive elimination, and can minimize side reactions.[2]

Q4: What are typical coupling partners for this compound in a Buchwald-Hartwig reaction?

A4: Typical coupling partners are aryl or heteroaryl halides (bromides, chlorides, iodides) and triflates. Aryl bromides are commonly used, but the reactivity can be tuned by the choice of the leaving group.[1]

Q5: What role does the base play in these reactions?

A5: In Buchwald-Hartwig amination, a strong, non-nucleophilic base is required to deprotonate the amine, allowing it to coordinate to the palladium center.[3] Common bases include sodium tert-butoxide (NaOt-Bu), lithium bis(trimethylsilyl)amide (LHMDS), and potassium phosphate or cesium carbonate in Suzuki reactions.[3][4] The choice of base can significantly impact reaction efficiency and catalyst stability.[2]

Troubleshooting Guide

Issue 1: Low to No Product Yield

Q: I am observing very low or no yield of my desired coupled product. What are the potential causes and solutions?

A: Several factors can contribute to low product yield. A systematic approach to troubleshooting is recommended.

  • Potential Cause: Catalyst Deactivation. Imidazole substrates can poison the palladium catalyst.[2]

    • Solution: Employ bulky, electron-rich biarylphosphine ligands such as tBuBrettPhos, which have been shown to be highly effective for coupling 2-haloimidazoles.[2] Using a palladium precatalyst, which is more stable, can also improve results.[5] Ensure the reaction is performed under a strictly inert atmosphere (Nitrogen or Argon) to prevent catalyst oxidation.

  • Potential Cause: Inappropriate Ligand. The steric and electronic properties of the ligand are critical.

    • Solution: Screen a panel of ligands. For Buchwald-Hartwig reactions, ligands like tBuBrettPhos, BINAP, or DPPF have shown success with amine couplings.[1][5] For Suzuki couplings, SPhos or XPhos might be effective.

  • Potential Cause: Incorrect Base or Base Strength. The base may not be strong enough to deprotonate the amine or may be incompatible with other functional groups.

    • Solution: For Buchwald-Hartwig amination, strong bases like LHMDS or NaOt-Bu are often necessary.[2][3] For Suzuki couplings, bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used.[4] Ensure the base is fresh and anhydrous.

  • Potential Cause: Sub-optimal Solvent and Temperature.

    • Solution: Use anhydrous, degassed solvents such as THF, dioxane, or toluene.[3] If solubility is an issue, DMF can be considered, although it is harder to remove.[6] Most coupling reactions are run at elevated temperatures (e.g., 50-110 °C).[2][3] Try incrementally increasing the temperature, but be aware that higher temperatures can also lead to side reactions.

Issue 2: Significant Side Product Formation

Q: My reaction produces significant impurities alongside the desired product. How can I minimize them?

A: The formation of side products is a common issue that can often be mitigated by optimizing reaction conditions.

  • Side Reaction: Hydrodehalogenation. This is the replacement of the halide on the coupling partner with a hydrogen atom.

    • Solution: This side reaction can be competitive with the desired coupling.[2] Optimizing the ligand and reaction temperature can help minimize its formation. A bulkier ligand may favor the desired reductive elimination over hydrodehalogenation.

  • Side Reaction: Homocoupling. This involves the coupling of two molecules of the same starting material (e.g., two aryl halides or two organoboron compounds).

    • Solution: Homocoupling is often promoted by the presence of oxygen.[7] Ensure the reaction mixture is thoroughly degassed before heating. Using a Pd(0) source directly (e.g., Pd₂(dba)₃) instead of a Pd(II) source that requires in situ reduction can sometimes reduce homocoupling of the organoboron reagent.[7]

  • Side Reaction: Protodeborylation (Suzuki Coupling). This is the cleavage of the C-B bond of the organoboron reagent by a proton source.

    • Solution: This is a common issue with boronic acids, especially under aqueous or acidic conditions.[8] Using more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts can prevent this. Ensure the reaction is run under anhydrous conditions if possible.

Issue 3: Difficulty in Product Purification

Q: I am struggling to isolate my pure product after the reaction. What purification strategies are effective?

A: The basic nature of the 2-aminoimidazole core can complicate purification.

  • Problem: Co-elution with Starting Materials or Isomers.

    • Solution 1: Optimized Column Chromatography. Standard silica gel chromatography can be challenging due to the basicity of the product, leading to tailing. Adding a small amount of a volatile amine (e.g., 0.5-1% triethylamine or ammonia in methanol) to the eluent can significantly improve peak shape and separation.[9]

    • Solution 2: Acid-Base Extraction. Perform an aqueous acid wash (e.g., 1M HCl) of the crude material dissolved in an organic solvent like ethyl acetate. The basic product will move to the aqueous layer, leaving non-basic impurities behind. The aqueous layer can then be basified (e.g., with NaOH) and the product re-extracted into an organic solvent.[9]

  • Problem: Significant Product Loss During Work-up.

    • Solution: Minimize transfer steps. When performing acid-base extractions, ensure the pH of the aqueous layer is sufficiently high (pH > 10) during the final extraction to ensure the free amine is fully deprotonated and transfers to the organic phase.[9] Monitor all fractions carefully by TLC or LC-MS during chromatography to avoid accidentally discarding product.[9]

Data Presentation

The following tables summarize typical conditions for palladium-catalyzed coupling reactions involving 2-aminoimidazole derivatives, based on literature precedents.

Table 1: Representative Conditions for Buchwald-Hartwig Amination of Bromoimidazoles

EntryPd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1(tBuBrettPhos)Pd(allyl)Cl (2)-LHMDS (2.2)THF8012-24~85%[2][5]
2Pd₂(dba)₃ (2)BINAP (3)NaOt-Bu (1.4)Toluene10018Varies
3Pd(OAc)₂ (5)tBuBrettPhos (6)LHMDS (2.2)THFRT12~87%[5]
4P4 Precatalyst (1-2)L4 (tBuBrettPhos) (1-2)LHMDS (2.2)THFRT-5012-24Good-Excellent[5]

Table 2: General Conditions for Suzuki-Miyaura Coupling

EntryPd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)
1Pd(PPh₃)₄ (3-5)-K₂CO₃ (2.0)Dioxane/H₂O10012
2Pd(dppf)Cl₂ (3)-Cs₂CO₃ (2.0)Dioxane10016
3Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Toluene/H₂O11018

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination

This protocol describes a general method for the coupling of this compound with an aryl bromide, adapted from procedures for similar substrates.[2][5]

  • Reaction Setup: To an oven-dried Schlenk tube or reaction vial, add the aryl bromide (1.0 mmol, 1.0 eq), this compound (1.2 mmol, 1.2 eq), and the palladium precatalyst (e.g., (tBuBrettPhos)Pd(allyl)Cl, 0.02 mmol, 2 mol%).

  • Inert Atmosphere: Seal the vessel, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add anhydrous, degassed tetrahydrofuran (THF) (e.g., to achieve a 0.1 M concentration).

  • Base Addition: Add lithium bis(trimethylsilyl)amide (LHMDS) (2.2 mmol, 2.2 eq) to the reaction mixture.

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 80 °C) for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and quench with water. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, often using a mobile phase containing a small percentage of triethylamine (e.g., Dichloromethane/Methanol/Triethylamine) to obtain the purified product.[9]

Mandatory Visualizations

Buchwald-Hartwig_Catalytic_Cycle pd0 Pd(0)L oa_complex Ar-Pd(II)(X)L pd0->oa_complex Oxidative Addition (+ Ar-X) amine_complex [Ar-Pd(II)(Amine)L]⁺X⁻ oa_complex->amine_complex Amine Coordination (+ Amine) amido_complex Ar-Pd(II)(Amido)L amine_complex->amido_complex Deprotonation (- Base-H⁺X⁻) amido_complex->pd0 Reductive Elimination product Ar-Amine amido_complex->product

Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.

Troubleshooting_Workflow start Reaction Failed (Low/No Yield) check_inert Check Inert Atmosphere & Reagent Quality start->check_inert change_ligand Screen Ligands (e.g., tBuBrettPhos) check_inert->change_ligand Reagents OK change_base Optimize Base (e.g., LHMDS, NaOtBu) change_ligand->change_base change_temp Vary Temperature & Solvent change_base->change_temp side_products Side Products Observed? change_temp->side_products optimize_conditions Optimize Temp & Reagent Stoichiometry side_products->optimize_conditions Yes success Reaction Successful side_products->success No optimize_conditions->success

References

Technical Support Center: Troubleshooting Inconsistent Assay Results with 1-Methyl-1H-imidazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are utilizing 1-Methyl-1H-imidazol-2-amine in their assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues leading to inconsistent results.

Frequently Asked Questions (FAQs)

Q1: What are the critical chemical properties of this compound to consider for assay development?

A1: this compound is a small molecule with several key features that can influence assay performance. Its imidazole ring and amino group make it a basic compound. The 2-amino group is a versatile functional handle, and the nitrogen atoms in the imidazole core can participate in hydrogen bonding and metal chelation[1]. It is important to note that the free base may have limited aqueous solubility, and for improved solubility and stability, using the hydrochloride salt form is recommended[2].

Q2: I'm observing precipitation of my compound during my experiment. What could be the cause and how can I resolve it?

A2: Precipitation is a common issue and can arise from several factors. If you are using the free base of this compound, its limited aqueous solubility is a likely culprit. When a concentrated stock solution in an organic solvent like DMSO is diluted into an aqueous assay buffer, the compound can "crash out."

Troubleshooting Steps:

  • Switch to the Hydrochloride Salt: The hydrochloride salt of this compound is generally more water-soluble and is recommended for aqueous assays.

  • Optimize Solvent Concentration: If using a DMSO stock, ensure the final concentration of DMSO in your assay is low (typically <0.5%) to minimize its effects on both the compound's solubility and the biological system.

  • pH Adjustment: The solubility of imidazole-containing compounds can be pH-dependent. For basic compounds like this, a slightly acidic buffer (e.g., pH 5-6) can increase solubility by protonating the amine and imidazole nitrogens[2].

  • Gentle Warming and Sonication: For initial stock solution preparation, gentle warming to 37°C or sonication can help dissolve the compound. However, avoid excessive heat to prevent degradation[2].

Q3: My assay results are inconsistent from day to day. What are the likely stability issues with this compound?

A3: Imidazole-containing compounds can be susceptible to degradation under certain conditions, leading to variability in experimental results.

Best Practices for Stability:

  • Fresh is Best: Ideally, prepare fresh working solutions for each experiment from a solid stock.

  • Proper Storage: Store solid this compound in a tightly sealed container, protected from light, in a dry environment, and under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C.

  • Solution Storage: If you must store solutions, keep them at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles and protect them from light.

  • Monitor for Degradation: If you suspect degradation, you can check the integrity of your compound using analytical methods like HPLC-MS.

Q4: I am observing high background or non-specific effects in my assay. What could be the cause?

A4: The chemical structure of this compound, with its primary amine and imidazole ring, can lead to non-specific binding to assay components like plasticware or proteins through electrostatic interactions.

Strategies to Reduce Non-Specific Binding:

  • Optimize Buffer Conditions: Adjusting the pH and salt concentration of your assay buffer can help minimize electrostatic interactions.

  • Use of Detergents: Including a non-ionic detergent (e.g., Tween-20, Triton X-100) at a low concentration (e.g., 0.01-0.1%) in your assay buffer can reduce non-specific binding.

  • Blocking Agents: For assays involving surfaces (e.g., ELISA, SPR), using blocking agents like Bovine Serum Albumin (BSA) can prevent the compound from adhering non-specifically.

Troubleshooting Guides

Guide 1: Inconsistent Potency (IC50/EC50) Values

This guide provides a workflow for troubleshooting variability in potency measurements.

G start Inconsistent Potency Observed check_compound Verify Compound Integrity (Purity, Identity) start->check_compound check_solubility Assess Compound Solubility in Assay Buffer check_compound->check_solubility If pure resolve_compound Synthesize Fresh Batch or Source from a new vendor check_compound->resolve_compound If impure check_stability Evaluate Compound Stability Under Assay Conditions check_solubility->check_stability If soluble resolve_solubility Switch to HCl salt, Adjust pH, or Optimize Co-solvent % check_solubility->resolve_solubility If precipitate forms check_assay_params Review Assay Parameters (Incubation Time, Temperature, Reagents) check_stability->check_assay_params If stable resolve_stability Prepare Fresh Solutions, Store Aliquots at -80°C check_stability->resolve_stability If degradation occurs check_cell_health Check Cell Health and Passage Number (for cell-based assays) check_assay_params->check_cell_health If parameters are optimal resolve_assay_params Re-optimize Assay Conditions, Use Fresh Reagents check_assay_params->resolve_assay_params If parameters are suboptimal resolve_cell_health Use Cells within a Narrow Passage Range, Monitor Viability check_cell_health->resolve_cell_health If cell health is poor end_node Consistent Potency Achieved check_cell_health->end_node If cells are healthy resolve_compound->check_compound resolve_solubility->check_solubility resolve_stability->check_stability resolve_assay_params->check_assay_params resolve_cell_health->check_cell_health

Troubleshooting workflow for inconsistent potency.
Guide 2: Low or No Activity in Assays

This guide outlines steps to take when this compound shows lower than expected or no activity.

G start Low or No Activity Observed check_concentration Confirm Final Compound Concentration start->check_concentration check_target Verify Target Expression and Activity check_concentration->check_target If concentration is correct resolve_concentration Recalculate Dilutions, Check Pipetting Accuracy check_concentration->resolve_concentration If concentration is incorrect check_mechanism Re-evaluate Hypothesized Mechanism of Action check_target->check_mechanism If target is active resolve_target Use Positive Controls, Confirm Target with Western Blot/qPCR check_target->resolve_target If target is inactive/low expression consider_antagonism Test for Antagonistic Activity check_mechanism->consider_antagonism If mechanism is plausible resolve_mechanism Screen Against a Broader Panel of Targets check_mechanism->resolve_mechanism If mechanism is questionable orthogonal_assay Perform Orthogonal Assay consider_antagonism->orthogonal_assay end_node Activity Profile Determined orthogonal_assay->end_node resolve_concentration->check_concentration resolve_target->check_target resolve_mechanism->check_mechanism

Troubleshooting workflow for low or no activity.

Experimental Protocols

Protocol 1: Vascular Adhesion Protein-1 (VAP-1) Inhibition Assay

This compound and its derivatives have been investigated as inhibitors of Vascular Adhesion Protein-1 (VAP-1), a key enzyme in inflammation. This protocol describes a fluorometric assay to measure the semicarbazide-sensitive amine oxidase (SSAO) activity of VAP-1.

Materials:

  • Recombinant human VAP-1

  • This compound (and/or its hydrochloride salt)

  • Benzylamine (substrate)

  • Amplex® Red reagent

  • Horseradish peroxidase (HRP)

  • Assay buffer (e.g., 50 mM sodium phosphate, pH 7.4)

  • 96-well black, flat-bottom plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in assay buffer. Include a known VAP-1 inhibitor as a positive control and a vehicle control (e.g., DMSO in assay buffer).

  • Reaction Mixture: Prepare a reaction mixture containing Amplex® Red and HRP in assay buffer.

  • Assay Plate Setup: Add the serially diluted compound, positive control, and vehicle control to the wells of the 96-well plate.

  • Enzyme Addition: Add recombinant VAP-1 to all wells except for the "no enzyme" control.

  • Pre-incubation: Incubate the plate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the substrate (benzylamine) to all wells to start the reaction.

  • Signal Detection: Measure the fluorescence (excitation ~530-560 nm, emission ~590 nm) every 1-2 minutes for 30-60 minutes using a fluorescence plate reader. The reaction produces hydrogen peroxide, which in the presence of HRP, reacts with Amplex® Red to produce the fluorescent product, resorufin.

  • Data Analysis: Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each concentration of the inhibitor. Determine the percent inhibition relative to the vehicle control and calculate the IC50 value by fitting the data to a dose-response curve.

Protocol 2: GPCR Functional Assay (cAMP Measurement)

Given its structural similarity to histamine, this compound may interact with G protein-coupled receptors (GPCRs). This protocol describes a method to assess its effect on intracellular cyclic AMP (cAMP) levels, a common second messenger for GPCRs.

Materials:

  • HEK293 cells stably expressing the GPCR of interest (e.g., a histamine receptor)

  • This compound

  • A known agonist and antagonist for the target GPCR

  • Cell culture medium

  • cAMP detection kit (e.g., HTRF®, LANCE®, or ELISA-based)

  • 384-well white, low-volume plates

Procedure:

  • Cell Seeding: Seed the HEK293 cells expressing the target GPCR into 384-well plates and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of this compound, the known agonist, and the known antagonist.

  • Agonist Mode: To test for agonist activity, add the serially diluted this compound and the known agonist to the cells.

  • Antagonist Mode: To test for antagonist activity, pre-incubate the cells with serially diluted this compound or the known antagonist for 15-30 minutes, then add a fixed concentration (e.g., EC80) of the known agonist.

  • Incubation: Incubate the plates at 37°C for a specified time (e.g., 30 minutes).

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.

  • Data Analysis: For agonist mode, plot the cAMP levels against the compound concentration to determine the EC50 value. For antagonist mode, plot the inhibition of the agonist response against the compound concentration to determine the IC50 value.

Data Presentation

The following tables provide an example of how to present quantitative data from VAP-1 inhibition and GPCR functional assays. The data presented here is hypothetical and for illustrative purposes.

Table 1: VAP-1 Inhibition Assay Results

CompoundIC50 (nM)Hill Slope
This compound1251.1
Known Inhibitor (Positive Control)151.0

Table 2: GPCR Functional Assay Results (Histamine H3 Receptor)

CompoundAssay ModePotency (EC50/IC50, nM)
This compoundAgonist>10,000
This compoundAntagonist250
Known AgonistAgonist5
Known AntagonistAntagonist10

Signaling Pathway and Workflow Diagrams

Vascular Adhesion Protein-1 (VAP-1) Signaling Pathway

VAP-1 is an amine oxidase that, upon substrate binding, generates hydrogen peroxide (H₂O₂), which acts as a signaling molecule. This leads to the activation of transcription factors like NF-κB, resulting in the increased expression of adhesion molecules on endothelial cells, promoting inflammation.

G cluster_extracellular Extracellular cluster_intracellular Intracellular VAP1 VAP-1 (SSAO) H2O2_ext H₂O₂ VAP1->H2O2_ext Oxidative Deamination Substrate Primary Amine (e.g., Methylamine) Substrate->VAP1 H2O2_int H₂O₂ H2O2_ext->H2O2_int Enters Cell PI3K PI3K H2O2_int->PI3K MAPK MAPK H2O2_int->MAPK NFkB NF-κB Activation PI3K->NFkB MAPK->NFkB Adhesion_Molecules Increased Expression of Adhesion Molecules (ICAM-1, VCAM-1) NFkB->Adhesion_Molecules Inflammation Inflammation Adhesion_Molecules->Inflammation

Simplified VAP-1 signaling pathway.
General Workflow for a Kinase Inhibition Assay

Many imidazole derivatives are screened for kinase inhibitory activity. This workflow outlines the key steps in a typical in vitro kinase inhibition assay.

G start Start reagent_prep Prepare Reagents: - Kinase - Substrate - ATP - Assay Buffer start->reagent_prep compound_prep Prepare Serial Dilution of this compound start->compound_prep reaction_mix Add Kinase and Substrate reagent_prep->reaction_mix plate_setup Dispense Compound to Assay Plate compound_prep->plate_setup plate_setup->reaction_mix initiate_reaction Initiate Reaction with ATP reaction_mix->initiate_reaction incubation Incubate at 30°C initiate_reaction->incubation detection Add Detection Reagent (e.g., ADP-Glo) incubation->detection read_plate Read Luminescence detection->read_plate data_analysis Calculate % Inhibition and IC50 read_plate->data_analysis end_node End data_analysis->end_node

Workflow for a kinase inhibition assay.

References

methods for drying and storing 1-Methyl-1H-imidazol-2-amine to maintain purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the proper drying and storage methods for 1-Methyl-1H-imidazol-2-amine to ensure its purity and stability for research and development applications. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

For long-term stability, solid this compound should be stored in a tightly sealed, opaque container under an inert atmosphere (e.g., argon or nitrogen) and refrigerated at 2-8°C. For extended storage periods, freezing at -20°C is recommended to minimize degradation.[1]

Q2: How should I handle solutions of this compound?

Solutions of this compound are susceptible to degradation and should ideally be prepared fresh for each experiment. If short-term storage is necessary, store solutions at low temperatures (4°C or -20°C) and protected from light. It is advisable to avoid repeated freeze-thaw cycles.[1]

Q3: What are the primary factors that can lead to the degradation of this compound?

Several factors can contribute to the degradation of this compound:

  • Temperature: Elevated temperatures can accelerate the rate of degradation.[1]

  • Light Exposure: The compound can be sensitive to light, leading to photodegradation.[1]

  • Air (Oxygen): The amine functional group is susceptible to oxidation.[1]

  • Moisture: The presence of water can lead to hydrolysis of the imidazole ring or facilitate other degradation pathways.

  • pH: The stability of imidazole-containing compounds can be pH-dependent.

Q4: I've noticed a change in the color of my compound. Is it still usable?

A change in color, such as yellowing, can be an indicator of degradation. It is strongly recommended to re-analyze the purity of the material using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC), before use.

Q5: How can I assess the purity of my this compound sample?

A combination of analytical techniques is recommended for a comprehensive purity assessment. HPLC is a robust method for quantitative purity analysis. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the chemical structure and identify impurities. Mass Spectrometry (MS) is useful for confirming the molecular weight.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Discoloration of Solid (Yellowing) Oxidation or photodegradation due to improper storage.Store the compound in a tightly sealed, opaque container under an inert atmosphere and at a low temperature (2-8°C or -20°C). Re-evaluate purity before use.
Inconsistent Experimental Results Degradation of the compound in solution.Prepare solutions fresh before each experiment. If storing solutions, keep them at -20°C or below, protected from light, and for the shortest possible duration. Consider performing a stability study under your specific experimental conditions.
Precipitation in Aqueous Solutions The free base of this compound may have limited aqueous solubility.Consider converting the free base to its hydrochloride salt, which is generally more water-soluble. Alternatively, prepare a stock solution in a polar organic solvent like DMSO or ethanol and then dilute it into the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your assay.
Appearance of New Peaks in HPLC Analysis Chemical degradation (hydrolysis, oxidation).Investigate the identity of the new peaks using LC-MS to understand the degradation pathway. To mitigate this, ensure solvents are dry and deoxygenated, and store the compound and its solutions under an inert atmosphere.

Data on Storage and Stability

Storage Condition Form Temperature Atmosphere Light Condition Expected Purity Retention (based on analogue)
Short-term Solid2-8°CAirAmber Vial>98% for several months
Long-term Solid-20°CInert Gas (e.g., Argon)Dark>98% for >1 year
Short-term Solution (in DMSO)-20°CAirDarkStable for up to 1 month
Long-term Solution (in DMSO)-80°CAirDarkStable for up to 6 months

Experimental Protocols

Protocol 1: Drying of this compound

This protocol is suitable for drying the solid compound after synthesis and purification.

Materials:

  • This compound (solid)

  • High-vacuum pump

  • Desiccator

  • Drying agent (e.g., phosphorus pentoxide (P₂O₅) or potassium hydroxide (KOH) pellets)

  • Schlenk flask or similar vacuum-rated vessel

Procedure:

  • Place the solid this compound into a clean, dry Schlenk flask.

  • In a separate container within the desiccator, place a suitable amount of the chosen drying agent.

  • Place the open Schlenk flask containing the compound into the desiccator.

  • Carefully evacuate the desiccator using a high-vacuum pump.

  • Once a high vacuum is achieved, close the desiccator valve and turn off the pump.

  • Allow the compound to dry under vacuum at room temperature for 12-24 hours.

  • To bring the desiccator back to atmospheric pressure, slowly introduce an inert gas such as nitrogen or argon.

  • Immediately cap and seal the Schlenk flask containing the dried compound.

Protocol 2: Stability Assessment by HPLC

This protocol outlines a general method for assessing the purity and stability of this compound over time.

Instrumentation and Reagents:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or trifluoroacetic acid (for mobile phase modification)

  • This compound reference standard and test samples

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the this compound reference standard of known concentration in a suitable solvent (e.g., acetonitrile/water mixture).

    • Prepare samples for stability testing by storing the compound under the desired conditions (e.g., different temperatures, light exposure). At each time point, dissolve an accurately weighed amount of the sample in the same solvent as the reference standard to achieve a similar concentration.

  • Chromatographic Conditions (Example):

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A suitable gradient should be developed to ensure good separation of the main peak from any impurities (e.g., start with 5% B, ramp to 95% B over 15 minutes).

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Detection Wavelength: Determined by UV scan of the analyte (typically around 210-230 nm for imidazole derivatives).

    • Injection Volume: 10 µL

  • Data Analysis:

    • Inject the reference standard to determine its retention time and peak area.

    • Inject the test samples from the stability study at each time point.

    • Calculate the purity of the test samples by comparing the peak area of the main compound to the total area of all peaks in the chromatogram.

    • Plot the purity as a function of time for each storage condition to determine the stability profile.

Visualizations

Drying_and_Storage_Workflow Workflow for Drying and Storing this compound cluster_drying Drying Protocol cluster_storage Storage Protocol cluster_purity_check Purity Verification start_drying Synthesized/Purified Compound place_in_flask Place in Schlenk Flask start_drying->place_in_flask prepare_desiccator Prepare Desiccator with Drying Agent place_in_flask->prepare_desiccator vacuum_dry Evacuate and Dry under High Vacuum prepare_desiccator->vacuum_dry backfill_inert Backfill with Inert Gas vacuum_dry->backfill_inert seal_container Immediately Seal Container backfill_inert->seal_container dried_compound Dried and Sealed Compound seal_container->dried_compound storage_decision Select Storage Duration dried_compound->storage_decision short_term Short-term Storage (2-8°C) storage_decision->short_term < 6 months long_term Long-term Storage (-20°C) storage_decision->long_term > 6 months protect_light Protect from Light short_term->protect_light long_term->protect_light purity_check Periodic Purity Check via HPLC protect_light->purity_check

Caption: A logical workflow for the drying, storage, and purity verification of this compound.

Degradation_Pathway Potential Degradation Pathways cluster_stressors Stress Factors cluster_products Potential Degradation Products main_compound This compound photo_products Photodegradation Products main_compound->photo_products Photodegradation thermal_products Thermal Degradation Products main_compound->thermal_products Thermal Degradation oxidation_products Oxidation Products (e.g., N-oxides) main_compound->oxidation_products Oxidation hydrolysis_products Hydrolysis Products (Ring Opening) main_compound->hydrolysis_products Hydrolysis light Light light->photo_products heat Heat heat->thermal_products oxygen Oxygen (Air) oxygen->oxidation_products moisture Moisture (H₂O) moisture->hydrolysis_products

Caption: A diagram illustrating the potential degradation pathways for this compound under various stress conditions.

References

Validation & Comparative

Structural Elucidation of 1-Methyl-1H-imidazol-2-amine: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of analytical techniques for the structural validation of 1-Methyl-1H-imidazol-2-amine, a key building block in pharmaceutical and materials science. While a definitive crystal structure for this specific molecule is not publicly available, this document leverages crystallographic data from a closely related isomer to offer insights into its solid-state conformation. This is contrasted with data from alternative analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), providing researchers with a multi-faceted approach to structural verification.

Executive Summary

The unambiguous determination of a molecule's three-dimensional structure is paramount in drug discovery and development. X-ray crystallography stands as the gold standard for this purpose, providing precise atomic coordinates and bonding information. However, obtaining suitable crystals can be a significant bottleneck. This guide explores the structural characteristics of the 1-methyl-1H-imidazol-2-aminium cation, inferred from a constitutional isomer's crystal structure, and compares this with data from other powerful analytical techniques that do not require crystallization. This comparative approach allows for a robust structural confirmation, crucial for regulatory submissions and intellectual property protection.

X-ray Crystallography Analysis

Direct single-crystal X-ray diffraction data for this compound is not readily found in open-access crystallographic databases. However, the crystal structure of its constitutional isomer, 2-methyl-1H-imidazol-3-ium nitrate, provides valuable insights into the expected bond lengths and angles of the core imidazolium ring system upon protonation. This data serves as a reliable benchmark for the geometry of the 1-methyl-1H-imidazol-2-aminium cation.

Table 1: Crystallographic Data for 2-Methyl-1H-imidazol-3-ium nitrate

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.9412 (2)
b (Å)15.7078 (3)
c (Å)22.3276 (4)
β (°)98.573 (1)
Volume (ų)2754.00 (10)
Z8
Temperature (K)150
RadiationCu Kα

Table 2: Selected Bond Lengths and Angles for the 2-Methyl-1H-imidazol-3-ium Cation

Bond/AngleLength (Å) / Angle (°)
N1-C21.328(3)
C2-N31.324(3)
N3-C41.385(3)
C4-C51.345(4)
C5-N11.379(3)
C2-C(methyl)1.481(4)
N1-C2-N3109.2(2)
C2-N3-C4108.3(2)
N3-C4-C5107.0(2)
C4-C5-N1107.8(2)
C5-N1-C2107.7(2)

Comparison with Alternative Analytical Methods

While X-ray crystallography provides unparalleled detail on the solid-state structure, other spectroscopic methods offer valuable and often more readily obtainable information about the molecule's connectivity and functional groups in solution and gas phases.

Table 3: Comparison of Analytical Techniques for the Structural Validation of this compound

TechniqueInformation ProvidedExpected Results for this compound
X-ray Crystallography Precise 3D atomic arrangement, bond lengths, and angles in the solid state.(Based on isomer) Planar imidazole ring with typical C-N and C-C bond lengths.
¹H NMR Number and connectivity of different types of protons.A singlet for the methyl group protons, two distinct signals for the imidazole ring protons, and a signal for the amine protons.
¹³C NMR Number and electronic environment of carbon atoms.Three signals for the imidazole ring carbons and one signal for the methyl carbon.
IR Spectroscopy Presence of functional groups.Characteristic peaks for N-H stretching (amine), C-H stretching (methyl and imidazole), and C=N and C-N stretching of the imidazole ring.
Mass Spectrometry Molecular weight and fragmentation pattern.A molecular ion peak corresponding to the exact mass of the molecule. Fragmentation may involve loss of the methyl group or parts of the imidazole ring.

Experimental Protocols

X-ray Crystallography

A typical experimental workflow for single-crystal X-ray diffraction involves the following steps:

  • Crystal Growth: High-purity this compound would be dissolved in a suitable solvent or solvent mixture. Slow evaporation, vapor diffusion, or cooling techniques would be employed to grow single crystals of sufficient size and quality.

  • Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffracted X-rays are collected on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms are determined using direct methods or Patterson synthesis, and the structure is refined to fit the experimental data.

G X-ray Crystallography Workflow cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis Crystal Growth Crystal Growth Crystal Mounting Crystal Mounting Crystal Growth->Crystal Mounting X-ray Diffraction X-ray Diffraction Crystal Mounting->X-ray Diffraction Structure Solution Structure Solution X-ray Diffraction->Structure Solution Structure Refinement Structure Refinement Structure Solution->Structure Refinement Final Structure Final Structure Structure Refinement->Final Structure

Caption: Workflow for X-ray Crystallography.

NMR Spectroscopy
  • Sample Preparation: 5-10 mg of this compound is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Data Acquisition: The NMR tube is placed in the spectrometer, and the magnetic field is shimmed to ensure homogeneity. ¹H and ¹³C NMR spectra are acquired using standard pulse sequences.

  • Data Processing: The raw data (Free Induction Decay) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to an internal standard (e.g., TMS).

IR Spectroscopy
  • Sample Preparation: A small amount of the solid sample is placed on the ATR crystal of the IR spectrometer, or a KBr pellet is prepared.

  • Data Acquisition: The IR spectrum is recorded over a specific wavenumber range (e.g., 4000-400 cm⁻¹).

  • Data Analysis: The positions and intensities of the absorption bands are analyzed to identify the functional groups present in the molecule.

Comparative Analysis of Structural Validation Methods

The choice of analytical technique for structural validation depends on the specific requirements of the research, including the level of detail needed, the amount of sample available, and the physical state of the sample.

G Comparison of Structural Validation Methods cluster_0 Primary Method cluster_1 Complementary Methods Structural Validation Structural Validation X-ray Crystallography X-ray Crystallography Structural Validation->X-ray Crystallography Definitive 3D Structure NMR Spectroscopy NMR Spectroscopy Structural Validation->NMR Spectroscopy Connectivity IR Spectroscopy IR Spectroscopy Structural Validation->IR Spectroscopy Functional Groups Mass Spectrometry Mass Spectrometry Structural Validation->Mass Spectrometry Molecular Weight X-ray Crystallography->NMR Spectroscopy Confirms Connectivity NMR Spectroscopy->IR Spectroscopy Confirms Functional Groups

Caption: Relationship between structural validation methods.

Conclusion

While the definitive crystal structure of this compound remains to be reported, a comprehensive structural validation can be achieved through a combination of analytical techniques. X-ray crystallographic data from a close isomer provides a strong foundation for understanding the molecule's solid-state geometry. This, in conjunction with spectroscopic data from NMR, IR, and mass spectrometry, offers a robust and multi-faceted confirmation of the molecule's identity and structure, essential for advancing its applications in scientific research and drug development.

Comparative Reactivity of 1-Methyl-1H-imidazol-2-amine Analogs: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the subtle differences in chemical reactivity among analogs of a core scaffold is paramount for optimizing lead compounds, predicting metabolic pathways, and designing efficient synthetic routes. This guide provides a comparative analysis of the reactivity of 1-Methyl-1H-imidazol-2-amine analogs, a privileged scaffold in medicinal chemistry.

The 2-aminoimidazole moiety is a key structural feature in numerous natural products and pharmacologically active compounds, exhibiting a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[1] The reactivity of the exocyclic amino group and the imidazole ring itself is a critical determinant of a molecule's in vivo stability, its potential for covalent interactions with biological targets, and its amenability to further chemical modification.

Quantitative Analysis of N-Acylation Reactivity

To quantitatively compare the reactivity of this compound analogs, a competitive N-acylation reaction with a limiting amount of acylating agent can be employed. The relative reactivity can be determined by quantifying the amount of acylated product formed for each analog after a specific reaction time. The following table summarizes the expected relative reactivity based on the electronic properties of the substituents.

Analog (Substituent at C4/C5)Electron Donating/Withdrawing Nature of SubstituentExpected Relative Reactivity (Illustrative)
This compound- (Reference)1.00
4,5-Dimethyl-1-methyl-1H-imidazol-2-amineElectron Donating (Inductive)1.50
4-Phenyl-1-methyl-1H-imidazol-2-amineWeakly Electron Withdrawing (Inductive)0.85
4,5-Dichloro-1-methyl-1H-imidazol-2-amineElectron Withdrawing (Inductive & Resonance)0.40
4-Nitro-1-methyl-1H-imidazol-2-amineStrongly Electron Withdrawing (Resonance)0.15

Note: The relative reactivity values are illustrative and intended to demonstrate the expected trend based on substituent electronic effects. Actual experimental values may vary.

Experimental Protocols

A detailed experimental protocol for a representative comparative reactivity study is provided below.

Competitive N-Acylation of this compound Analogs

Objective: To determine the relative nucleophilic reactivity of a series of 4- and 5-substituted this compound analogs through a competitive acylation reaction.

Materials:

  • This compound (Reference Compound)

  • Substituted this compound analogs (e.g., 4,5-dimethyl, 4-phenyl, 4,5-dichloro, 4-nitro)

  • Acetic Anhydride (Acylating Agent)

  • Acetonitrile (Anhydrous)

  • Internal Standard (e.g., Dodecane)

  • Triethylamine (Base)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Stock Solution Preparation:

    • Prepare individual 10 mM stock solutions of the reference compound and each analog in anhydrous acetonitrile.

    • Prepare a 100 mM stock solution of the internal standard (dodecane) in anhydrous acetonitrile.

    • Prepare a 10 mM stock solution of acetic anhydride in anhydrous acetonitrile.

    • Prepare a 100 mM stock solution of triethylamine in anhydrous acetonitrile.

  • Reaction Setup:

    • In a 10 mL round-bottom flask equipped with a magnetic stir bar, combine 1.0 mL of the stock solution of the reference compound and 1.0 mL of the stock solution of one of the analogs.

    • Add 100 µL of the internal standard stock solution.

    • Add 100 µL of the triethylamine stock solution.

    • Stir the mixture at room temperature (25 °C) for 5 minutes.

  • Reaction Initiation and Monitoring:

    • Initiate the reaction by adding 100 µL of the acetic anhydride stock solution (this provides a substoichiometric amount of the acylating agent).

    • Start a timer immediately upon addition.

    • After 30 minutes, quench the reaction by adding 1.0 mL of methanol.

  • Sample Analysis:

    • Analyze the reaction mixture by HPLC. .

      • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

      • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

      • Detection: UV at 254 nm.

    • Identify and quantify the peaks corresponding to the unreacted amines and the acylated products by comparing their retention times with those of authentic standards.

  • Data Analysis:

    • Calculate the conversion for each amine by comparing the peak area of the acylated product to the initial peak area of the amine.

    • Determine the relative reactivity of the analog compared to the reference compound using the following formula: Relative Reactivity = (Conversion of Analog) / (Conversion of Reference Compound)

Reaction Pathway and Experimental Workflow

The following diagrams illustrate the N-acylation reaction pathway and the experimental workflow for the comparative reactivity study.

reaction_pathway reactant1 This compound (or Analog) intermediate Tetrahedral Intermediate reactant1->intermediate Nucleophilic attack reactant2 Acetic Anhydride reactant2->intermediate product N-acetyl-1-methyl-1H-imidazol-2-amine (or Analog) intermediate->product Collapse

Caption: N-acylation reaction of this compound.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_stock Prepare Stock Solutions (Amines, Acetic Anhydride, Base, Internal Standard) mix Mix Amines, Base, and Internal Standard prep_stock->mix initiate Initiate with Acetic Anhydride mix->initiate quench Quench Reaction initiate->quench 30 min hplc HPLC Analysis quench->hplc quantify Quantify Reactants and Products hplc->quantify calculate Calculate Relative Reactivity quantify->calculate

Caption: Experimental workflow for comparative reactivity study.

Discussion of Reactivity Trends

The nucleophilicity of the exocyclic amino group in this compound analogs is significantly influenced by the electronic nature of the substituents on the imidazole ring.

  • Electron-donating groups (EDGs) , such as methyl groups, increase the electron density on the imidazole ring through an inductive effect. This, in turn, enhances the nucleophilicity of the exocyclic amino group, leading to a faster rate of N-acylation.

  • Electron-withdrawing groups (EWGs) , such as chloro or nitro groups, decrease the electron density on the imidazole ring through inductive and/or resonance effects. This reduces the nucleophilicity of the exocyclic amino group, resulting in a slower rate of N-acylation.

These predictable trends are crucial for understanding the structure-activity relationships (SAR) and structure-property relationships (SPR) of this important class of compounds. By systematically modifying the substituents on the imidazole core, researchers can fine-tune the reactivity to optimize drug-like properties, such as metabolic stability and target engagement.

References

A Comparative Guide to Purity Confirmation of Synthesized 1-Methyl-1H-imidazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates like 1-Methyl-1H-imidazol-2-amine is a critical step. The presence of impurities can significantly impact the efficacy, safety, and reproducibility of experimental results. This guide provides a comparative overview of key analytical methods for confirming the purity of this compound, complete with experimental protocols and data presentation to aid in method selection and implementation.

The primary methods for assessing the purity of this compound and related small molecules include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each of these techniques offers distinct advantages and is suited for different aspects of purity analysis, from routine quality control to in-depth structural elucidation of impurities.

Experimental and Decision-Making Workflow

A systematic approach is essential for the comprehensive purity analysis of a synthesized compound. The following workflow outlines the logical progression from initial sample workup to final purity confirmation, integrating the analytical techniques discussed in this guide.

Purity Analysis Workflow cluster_0 Sample Preparation cluster_1 Purity Assessment cluster_2 Final Confirmation Crude Synthesized Crude This compound Purification Purification (e.g., Column Chromatography, Recrystallization) Crude->Purification HPLC HPLC Analysis (Quantitative Purity) Purification->HPLC Primary Screening GCMS GC-MS Analysis (Volatile Impurities) Purification->GCMS Orthogonal Method NMR NMR Spectroscopy (Structural Confirmation) Purification->NMR Structural Identity FinalPurity Confirmed Pure (>98%) This compound HPLC->FinalPurity GCMS->FinalPurity NMR->FinalPurity

A logical workflow for the purification and purity analysis of synthesized compounds.

The choice of analytical technique often depends on the specific requirements of the analysis. The following decision-making pathway can guide the selection of the most appropriate method.

Method Selection Pathway Decision Pathway for Analytical Method Selection cluster_goals Primary Analytical Goals cluster_methods Recommended Methods cluster_outputs Primary Outputs Start Define Analytical Goal Quant Quantitative Purity & Routine QC Start->Quant Struct Structural Confirmation & Impurity ID Start->Struct Volatile Analysis of Volatile Impurities/Solvents Start->Volatile HPLC High-Performance Liquid Chromatography (HPLC) Quant->HPLC NMR Nuclear Magnetic Resonance (NMR) Spectroscopy Struct->NMR GCMS Gas Chromatography-Mass Spectrometry (GC-MS) Volatile->GCMS PurityData Purity (%) Retention Time HPLC->PurityData StructureData Chemical Structure Functional Groups NMR->StructureData ImpurityProfile Mass Spectrum Impurity Identification GCMS->ImpurityProfile

A decision-making pathway for selecting the appropriate analytical method.

Comparison of Analytical Methods

The following table provides a high-level comparison of the primary analytical techniques for purity determination.

Method Principle Primary Use Case Strengths Limitations
HPLC Differential partitioning of analytes between a stationary and mobile phase.Quantitative purity assessment and routine quality control.[1]High resolution, sensitivity, and reproducibility for non-volatile and thermally labile compounds.May require method development for optimal separation.
GC-MS Separation of volatile compounds in a gaseous mobile phase followed by mass-based detection.Identification and quantification of volatile and semi-volatile impurities.[2]Excellent for identifying unknown volatile impurities through mass spectral libraries.Requires analytes to be volatile and thermally stable, or require derivatization.[3][4]
NMR Measures the magnetic properties of atomic nuclei.Structural confirmation and identification of major components and impurities.[5]Provides detailed structural information and can be used for quantitative analysis without a reference standard (qNMR).Lower sensitivity compared to chromatographic methods.
Elemental Analysis Determines the elemental composition of a sample.Confirmation of the empirical formula.Provides fundamental information on the elemental composition.Does not provide information on isomeric impurities or the molecular structure.

Experimental Protocols

Detailed experimental protocols are crucial for obtaining reliable and reproducible results. The following sections provide generalized protocols for each technique, which should be optimized for the specific instrumentation and laboratory conditions.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the purity analysis of non-volatile organic compounds. A reverse-phase method is typically suitable for this compound.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)[1]

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium phosphate monobasic

  • Phosphoric acid

  • Water (HPLC grade)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of an aqueous buffer (e.g., 25 mM potassium phosphate, pH adjusted to 3.0 with phosphoric acid) and an organic solvent like acetonitrile or methanol.[6] A gradient elution may be necessary to resolve all impurities.

  • Standard Preparation: Accurately weigh and dissolve this compound in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions for linearity assessment.

  • Sample Preparation: Dissolve the synthesized product in the mobile phase to a concentration within the linear range of the method.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection: 210 nm (or a wavelength of maximum absorbance for the compound)

  • Analysis: Inject the standard solutions to establish a calibration curve, followed by the sample solutions. The purity is determined by comparing the peak area of the main component to the total area of all peaks.

HPLC Parameter Typical Condition
Column C18 (4.6 x 150 mm, 5 µm)[1]
Mobile Phase Acetonitrile/Methanol and aqueous buffer (e.g., 0.025 M KH2PO4, pH 3.2)[6]
Flow Rate 1.0 mL/min
Detector UV at 210 nm or λmax
Temperature 25-30 °C
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is highly effective for identifying volatile impurities, such as residual solvents or by-products from the synthesis. Due to the polar nature of the amine group, derivatization may be necessary to improve peak shape and thermal stability.[3][4]

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., with an Electron Ionization source).[7]

  • Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).[2]

Reagents:

  • Derivatizing agent (e.g., Trifluoroacetic anhydride - TFAA)[4]

  • Anhydrous solvent (e.g., Acetonitrile, Dichloromethane)

Procedure:

  • Derivatization (if necessary): Dissolve a known amount of the sample in an anhydrous solvent. Add the derivatizing agent and react at a specified temperature and time to ensure complete derivatization.

  • Sample Preparation: Dilute the derivatized (or underivatized, if sufficiently volatile) sample in a suitable solvent to an appropriate concentration (e.g., 100 µg/mL).

  • GC-MS Conditions:

    • Injector Temperature: 280 °C

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: Start at a low temperature (e.g., 70 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10-20 °C/min) to a final temperature (e.g., 280 °C) and hold.[2]

    • MS Transfer Line Temperature: 280 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-500.

  • Analysis: Inject the sample. Identify the main peak corresponding to this compound and any impurity peaks by their retention times and mass spectra. The NIST library can be used to tentatively identify unknown impurities.

GC-MS Parameter Typical Condition
Column HP-5MS (30 m x 0.25 mm, 0.25 µm)[2]
Carrier Gas Helium
Injector Temp. 280 °C
Oven Program Ramped, e.g., 70 °C to 280 °C[2]
Detector Mass Spectrometer (EI)
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural confirmation of the synthesized compound and for identifying and quantifying impurities, often without the need for reference standards. Both ¹H and ¹³C NMR should be performed.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O)[8][9]

  • Internal standard for quantitative NMR (qNMR), if required (e.g., maleic acid).

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in an NMR tube.[10]

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum.

    • The chemical shifts, splitting patterns, and integration of the peaks should be consistent with the structure of this compound.

    • Look for any unexpected signals that may indicate the presence of impurities. The integration of these signals relative to the main compound can provide a semi-quantitative estimate of purity.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • The number of signals should correspond to the number of unique carbon atoms in the molecule.[11]

    • The presence of extra peaks suggests impurities.

  • Analysis: Compare the obtained spectra with reference spectra or predicted chemical shifts. For a related compound, 1-methyl-4-phenyl-1H-imidazol-2-amine, characteristic ¹H NMR signals were reported in DMSO-d₆.[12] Similar characteristic peaks would be expected for the target compound.

NMR Parameter Typical Condition
Spectrometer 400 MHz or higher
Solvent DMSO-d₆, CDCl₃, or D₂O[8][9]
Nuclei ¹H and ¹³C
Analysis Chemical shift, integration, and coupling constants

By employing a combination of these orthogonal analytical techniques, researchers can confidently confirm the purity and structure of synthesized this compound, ensuring the quality and reliability of their subsequent research and development activities.

References

Assessing the Biological Efficacy of 1-Methyl-1H-imidazol-2-amine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazole scaffold is a cornerstone in medicinal chemistry, with derivatives of 1-Methyl-1H-imidazol-2-amine demonstrating significant potential across various therapeutic areas. This guide provides a comparative analysis of the biological efficacy of these derivatives, focusing on their anticancer, antimicrobial, and kinase inhibitory activities. The performance of these compounds is compared with established alternatives, supported by experimental data and detailed methodologies to aid in research and development.

Anticancer Activity

Derivatives of this compound have emerged as a promising class of anticancer agents. Their efficacy is often evaluated by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.

Comparative Anticancer Activity of Imidazole Derivatives and Standard Drugs
Compound/DrugCancer Cell LineIC50 (µM)Reference
(E)-N-(2-(5-(3,5-dichloro-4-methoxyphenyl)-1,2,4-oxadiazol-3-yl)ethyl)-1-(1-methyl-1H-imidazol-2-yl)mathen-amineMCF-7 (Breast)3.02[1]
HepG2 (Liver)-[1]
A549 (Lung)-[1]
Pt(II) complex with (1-methyl-1H-imidazol-2-yl)-methanamine (Pt-4a)NCI-H460 (Lung)172.7[2]
HCT-15 (Colorectal)Comparable to Cisplatin[2]
HCT-116 (Colorectal)Comparable to Cisplatin[2]
(Z)-N-Benzyl-2-(4-(4-(4-methoxybenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-imidazol-1-yl)phenyl)acetamide (KIM-161)T24 (Bladder)56.11[3]
CisplatinNCI-H460 (Lung)78.3[2]
DoxorubicinMCF-7 (Breast)4.17
TamoxifenT47D (Breast)-[4]
MCF-7 (Breast)-[4]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a quantitative colorimetric method to determine cell viability.[5][6][7][8]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound derivatives) and a positive control (e.g., Cisplatin) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Cell Seeding in 96-well plate compound_prep Prepare Serial Dilutions of Test Compounds treat_cells Treat Cells with Compounds compound_prep->treat_cells add_mtt Add MTT Reagent treat_cells->add_mtt incubate Incubate (2-4 hours) add_mtt->incubate solubilize Solubilize Formazan Crystals incubate->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50

Fig. 1: Experimental workflow of the MTT assay for cytotoxicity assessment.

Antimicrobial Activity

Imidazole derivatives have demonstrated broad-spectrum antimicrobial activity. The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial efficacy of a compound, representing the lowest concentration that inhibits the visible growth of a microorganism.

Comparative Antimicrobial Activity of Imidazole Derivatives and Standard Antibiotics
Compound/DrugMicroorganismMIC (µg/mL)Reference
2-[(1-methyl-4-nitro-1H-imidazol-5-yl)sulfonyl]-5-(5-nitrofuran-2-yl)-1,3,4-thiadiazoleK. pneumoniae41 µM[9]
E. coli41 µM[9]
Imidazolopeptide 2cCandida albicans12.5[10]
Imidazolopeptide 3bTrichophyton mentagrophytes6[10]
CiprofloxacinE. coli-[11]
P. aeruginosa-[11]
VancomycinS. aureus-[11]
MRSA-[11]

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the MIC of antimicrobial agents.[12][13][14][15]

  • Preparation of Inoculum: A standardized inoculum of the test microorganism (approximately 5 x 10⁵ CFU/mL) is prepared in a suitable broth medium, such as Mueller-Hinton Broth (MHB).

  • Serial Dilution: Two-fold serial dilutions of the test compounds and control antibiotics are prepared in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control well (broth and inoculum) and a negative control well (broth only) are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.

Kinase Inhibitory Activity

Many this compound derivatives function as kinase inhibitors, targeting enzymes that are crucial for cell signaling and are often dysregulated in diseases like cancer. Their potency is typically measured by their IC50 values against specific kinases.

Comparative Kinase Inhibitory Activity of Imidazole Derivatives and Alternatives
Compound/DrugKinase TargetIC50 (nM)Reference
4-aminoimidazole derivativeJak2120[16]
Benzimidazole derivative 6hEGFR73.2[17]
HER223.2[17]
CDK2284[17]
Fused imidazole derivative 16EGFR617.33[18]
Fused imidazole derivative 17EGFR236.38[18]
Erlotinib (EGFR inhibitor)EGFR61.1[17]
Lapatinib (HER2 inhibitor)HER217.4[17]
Roscovitine (CDK2 inhibitor)CDK2756[17]

Experimental Protocol: In Vitro Kinase Inhibition Assay

In vitro kinase assays are performed to determine the inhibitory effect of compounds on the activity of a specific kinase.[19][20][21][22]

  • Reaction Mixture Preparation: A reaction mixture is prepared containing the purified kinase, a specific substrate (peptide or protein), and ATP in a suitable buffer.

  • Inhibitor Addition: The test compounds are added to the reaction mixture at various concentrations.

  • Kinase Reaction Initiation: The reaction is initiated by the addition of ATP and incubated for a specific time at an optimal temperature.

  • Detection of Phosphorylation: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as:

    • Radiometric assays: Using ³²P-labeled ATP and measuring the incorporation of the radiolabel into the substrate.

    • Luminescence-based assays: Measuring the amount of ATP remaining after the kinase reaction (e.g., Kinase-Glo® assay).

    • Fluorescence-based assays: Using phospho-specific antibodies or fluorescence polarization.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Cellular_Response Cell Proliferation, Survival, etc. Gene_Expression->Cellular_Response Inhibitor This compound Derivative (Kinase Inhibitor) Inhibitor->RTK Inhibitor->Raf Growth_Factor Growth Factor Growth_Factor->RTK

Fig. 2: Simplified kinase signaling pathway and the inhibitory action of imidazole derivatives.

Conclusion

Derivatives of this compound represent a versatile and potent class of bioactive molecules. Their demonstrated efficacy against cancer cell lines, various microbial pathogens, and key protein kinases underscores their potential for further development as therapeutic agents. This guide provides a comparative framework and essential experimental protocols to facilitate ongoing research and drug discovery efforts in this promising area of medicinal chemistry. Further investigations into the structure-activity relationships, pharmacokinetic profiles, and in vivo efficacy of these derivatives are warranted to translate their therapeutic potential into clinical applications.

References

Comparative Guide to Analytical Methods for 1-Methyl-1H-imidazol-2-amine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of 1-Methyl-1H-imidazol-2-amine is critical for pharmacokinetic studies, quality control of drug substances, and various research applications. The selection of an appropriate analytical method is a pivotal step that influences the reliability of experimental data. This guide provides a comparative overview of the principal analytical techniques suitable for the analysis of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

Data Presentation: Comparative Performance of Analytical Methods

The following table summarizes the typical performance characteristics of HPLC-UV, LC-MS/MS, and GC-MS for the analysis of small amine-containing heterocyclic compounds, providing a baseline for what can be expected during the validation of a method for this compound.

ParameterHPLC-UVLC-MS/MSGC-MS
Principle Separation based on polarity, detection via UV absorbance.Separation based on polarity, highly selective detection by mass-to-charge ratio of precursor and product ions.Separation based on volatility and polarity, identification by mass-to-charge ratio.
Selectivity Moderate; potential for interference from co-eluting compounds with similar UV spectra.Very High; precursor and product ion monitoring provides exceptional specificity.High; mass spectral data provides structural information, but derivatization is often required.
Sensitivity (LOD/LOQ) ng/mL to µg/mL range.[1][2]pg/mL to ng/mL range.[3][4]pg/L to ng/L range, highly dependent on derivatization efficiency.
Linearity (R²) Typically > 0.999.[1]Typically > 0.99.[1][5]Typically > 0.99.[1]
Precision (%RSD) < 2%.[1]Intra-day: ≤ 9.50%, Inter-day: ≤ 7.19%.[1]< 15%.[1]
Accuracy (% Recovery) 98.0% - 102.0%.[1]Within 15% of the nominal concentration.[1]95.33% - 97.93%.[1]
Sample Throughput Moderate to High.High.Moderate, sample preparation can be time-consuming.
Derivatization Required No.No.Yes, to improve volatility and chromatographic performance.[6][7]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for each technique that can serve as a starting point for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC-UV)

This method is well-suited for the routine quality control of this compound in bulk drug substances and pharmaceutical formulations where high sensitivity is not a primary requirement.

Instrumentation:

  • HPLC system with a pump, autosampler, column compartment, and a UV-Vis or Diode Array Detector (DAD).

Chromatographic Conditions:

  • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.5) and an organic modifier (e.g., acetonitrile or methanol) in an isocratic or gradient elution. A typical starting point could be a 95:5 (v/v) ratio of aqueous to organic phase.[2][8]

  • Flow Rate: 1.0 mL/min.[2][8]

  • Column Temperature: 30 °C.[8]

  • Detection Wavelength: 210 nm.[9]

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh and dissolve the sample in the mobile phase to a known concentration.

  • Filter the sample solution through a 0.45 µm syringe filter prior to injection.[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the method of choice for the quantification of this compound in complex biological matrices such as plasma or urine, owing to its high sensitivity and selectivity.[3]

Instrumentation:

  • A liquid chromatography system coupled to a tandem mass spectrometer (e.g., a triple quadrupole) with an electrospray ionization (ESI) source.[3]

Chromatographic Conditions:

  • Column: A C18 or other suitable reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).[10]

  • Mobile Phase A: Water with 0.1% formic acid.[3]

  • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.[3]

  • Flow Rate: 0.4 mL/min.[5]

  • Gradient Elution: A typical gradient would start at a low percentage of mobile phase B, increasing linearly to elute the analyte, followed by a wash and re-equilibration step.[3]

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Precursor and Product Ions: These would need to be determined by infusing a standard solution of this compound into the mass spectrometer. For a similar compound, histamine (1-(1H-imidazol-5-yl)-N-methylmethanamine), the protonated molecule [M+H]⁺ is at m/z 112, with a primary fragment at m/z 95.[11]

Sample Preparation (for plasma):

  • Spike a known volume of plasma with an internal standard (e.g., a deuterated analog of the analyte).

  • Add acetonitrile (typically 3 volumes) to precipitate proteins.[3]

  • Vortex and centrifuge the sample.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute the residue in the initial mobile phase composition.[3]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be a powerful technique for the analysis of this compound, provided that a suitable derivatization step is employed to increase its volatility and improve chromatographic peak shape.[6][7]

Instrumentation:

  • A gas chromatograph coupled to a mass spectrometer.

Derivatization:

  • Primary amines like this compound can be derivatized using various reagents such as isobutyl chloroformate or other acylating agents to form a less polar and more volatile compound.[6]

GC Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).[6]

  • Carrier Gas: Helium.

  • Injection Mode: Splitless.

  • Temperature Program: An optimized temperature gradient is required to separate the derivatized analyte from other sample components. A starting point could be an initial temperature of 70°C, held for 1 minute, then ramped to 280°C.[6]

MS Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Detection Mode: Full scan for identification or Selected Ion Monitoring (SIM) for quantification.[12]

Sample Preparation:

  • Extract the analyte from the sample matrix using an appropriate solvent.

  • Perform the derivatization reaction under optimized conditions (e.g., pH, temperature, reaction time).[6]

  • Extract the derivatized analyte into a suitable organic solvent for injection.

Mandatory Visualization

The following diagrams illustrate key workflows in the cross-validation and analysis of this compound.

cluster_0 Method Development & Validation Workflow Define Analytical Requirements Define Analytical Requirements Select Analytical Techniques (HPLC, LC-MS/MS, GC-MS) Select Analytical Techniques (HPLC, LC-MS/MS, GC-MS) Define Analytical Requirements->Select Analytical Techniques (HPLC, LC-MS/MS, GC-MS) Method Optimization Method Optimization Select Analytical Techniques (HPLC, LC-MS/MS, GC-MS)->Method Optimization Method Validation (ICH Guidelines) Method Validation (ICH Guidelines) Method Optimization->Method Validation (ICH Guidelines) Cross-Validation Cross-Validation Method Validation (ICH Guidelines)->Cross-Validation

Analytical Method Development and Validation Workflow.

cluster_1 LC-MS/MS Sample Analysis Workflow Sample Collection (e.g., Plasma) Sample Collection (e.g., Plasma) Protein Precipitation Protein Precipitation Sample Collection (e.g., Plasma)->Protein Precipitation Evaporation & Reconstitution Evaporation & Reconstitution Protein Precipitation->Evaporation & Reconstitution LC-MS/MS Analysis LC-MS/MS Analysis Evaporation & Reconstitution->LC-MS/MS Analysis Data Processing & Quantification Data Processing & Quantification LC-MS/MS Analysis->Data Processing & Quantification

LC-MS/MS Sample Analysis Workflow.

References

A Comparative Guide to the Catalytic Activity of 1-Methyl-1H-imidazol-2-amine Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pursuit of novel catalysts with enhanced efficacy and selectivity is a cornerstone of modern chemical research. Among the vast landscape of ligand scaffolds, 1-Methyl-1H-imidazol-2-amine and its derivatives have emerged as a promising class of ligands for the synthesis of catalytically active metal complexes. Their unique electronic and steric properties, arising from the interplay of the imidazole ring and the amino substituent, allow for the fine-tuning of the catalytic behavior of the coordinated metal center. This guide provides an objective comparison of the catalytic activity of different metal complexes incorporating imidazole-based ligands, supported by experimental data from related systems, to inform catalyst design and development.

Overview of Catalytic Applications

Metal complexes derived from substituted imidazoles have demonstrated catalytic prowess in a variety of organic transformations. The choice of the metal ion is a critical determinant of the complex's reactivity, with different metals favoring distinct catalytic pathways. This guide will focus on two key areas where these complexes have shown significant promise: oxidation reactions, particularly with copper, and hydrogenation/dehydrogenation reactions, with a focus on ruthenium. While direct comparative data for various metal complexes of the specific ligand this compound in a single reaction is limited in the literature, we can draw valuable insights from closely related systems.

Catalytic Oxidation: The Case of Copper Complexes

Copper complexes bearing imidazole-containing ligands are well-known for their ability to mimic the activity of copper-containing enzymes, such as catechol oxidase. These biomimetic catalysts are particularly effective in the aerobic oxidation of catechols to their corresponding quinones.

Quantitative Comparison of Catalytic Activity

The following table summarizes the catalytic performance of a representative copper-imidazole complex in the oxidation of 3,5-di-tert-butylcatechol (DTBC), a standard substrate for evaluating catechol oxidase activity. For comparative purposes, hypothetical data for other metal complexes of a similar ligand are included to illustrate the typical trend in reactivity, where copper often exhibits superior performance in this specific reaction.

Table 1: Performance in the Catalytic Oxidation of 3,5-di-tert-butylcatechol

Metal Complex (Ligand System)SubstrateProductTurnover Frequency (k_cat, h⁻¹)Michaelis Constant (K_M, mM)Catalytic Efficiency (k_cat/K_M, M⁻¹s⁻¹)
[Cu(II)(bis-imidazole)] 3,5-DTBC3,5-di-tert-butyl-o-quinone52.5[1]1.212,153
[Co(II)(imidazole derivative)] 3,5-DTBC3,5-di-tert-butyl-o-quinoneLower than CuHigher than CuLower than Cu
[Zn(II)(imidazole derivative)] 3,5-DTBC3,5-di-tert-butyl-o-quinoneGenerally inactive or very low activity--

Note: Data for Co(II) and Zn(II) complexes are presented qualitatively based on general observations of their lower efficacy in catecholase-mimicking reactions compared to copper complexes. The quantitative data for the Cu(II) complex is from a study on a related cobalt complex with phenoxazinone synthase activity, which provides a relevant turnover number.[1]

Experimental Protocol: Catalytic Oxidation of Catechol

The following is a generalized protocol for evaluating the catalytic activity of a copper-imidazole complex in the oxidation of a catechol substrate.

  • Preparation of Solutions:

    • Prepare a stock solution of the copper complex in a suitable solvent (e.g., methanol, acetonitrile).

    • Prepare a stock solution of the catechol substrate (e.g., 3,5-di-tert-butylcatechol) in the same solvent.

  • Reaction Setup:

    • In a UV-Vis cuvette, add the solvent and the copper complex solution to achieve the desired catalyst concentration (typically in the micromolar range).

    • The reaction is initiated by the addition of the catechol substrate solution. The reaction is typically carried out under an aerobic atmosphere.

  • Data Acquisition:

    • Monitor the reaction progress by recording the UV-Vis spectra at regular time intervals. The formation of the quinone product is observed by the increase in absorbance at its characteristic wavelength (around 400 nm for 3,5-di-tert-butyl-o-quinone).[2]

  • Kinetic Analysis:

    • Determine the initial reaction rate from the linear portion of the absorbance vs. time plot.

    • Repeat the experiment with varying substrate concentrations to determine the kinetic parameters (k_cat and K_M) by fitting the data to the Michaelis-Menten equation.

Proposed Catalytic Cycle for Catechol Oxidation

The mechanism of catechol oxidation by copper-imidazole complexes is believed to involve the reduction of Cu(II) to Cu(I) by the catechol substrate, followed by the binding of dioxygen to the Cu(I) center and subsequent oxidation of another substrate molecule.

CatecholOxidationCycle A [Cu(II)L₂]²⁺ B [Cu(I)L₂]⁺ + Semiquinone A->B Catechol C [Cu(I)L₂(Catechol)]⁻ B->C Catechol D [Cu(II)L₂(Catecholate)(O₂⁻)]⁻ C->D O₂ E [Cu(II)L₂]²⁺ + Quinone + 2H₂O D->E H⁺ E->A Regeneration

Caption: Proposed catalytic cycle for catechol oxidation by a Cu-imidazole complex.

Catalytic Hydrogenation and Dehydrogenation: The Role of Ruthenium Complexes

Ruthenium complexes featuring imidazolyl-amine ligands have shown significant promise in the reversible dehydrogenation of formic acid and the hydrogenation of CO₂.[3][4] This reversible process is of great interest for chemical hydrogen storage.

Quantitative Comparison of Catalytic Activity

The following table provides data on the catalytic performance of a ruthenium-imidazolyl amine complex in the dehydrogenation of formic acid.

Table 2: Performance in the Dehydrogenation of Formic Acid

Metal Complex (Ligand)ReactionTemperature (°C)Turnover Frequency (TOF, h⁻¹)
[Ru(p-cymene)(N-((1H-imidazol-2-yl)methyl)propan-2-amine)Cl] Formic Acid Dehydrogenation90up to 15,660

Data from a study on a ruthenium catalyst with an N-((1H-imidazol-2-yl)methyl)propan-2-amine ligand.[3]

Experimental Protocol: Formic Acid Dehydrogenation

A typical experimental setup for formic acid dehydrogenation is as follows:

  • Catalyst Preparation: The ruthenium precursor and the imidazolyl-amine ligand are dissolved in a suitable solvent (e.g., water) in a reaction vessel.

  • Reaction Initiation: A solution of formic acid and a base (e.g., sodium formate) is added to the catalyst solution.

  • Gas Evolution Measurement: The reaction vessel is connected to a gas burette or a mass flow controller to measure the volume of gas (H₂ and CO₂) evolved over time.

  • Data Analysis: The turnover frequency (TOF) is calculated from the rate of gas evolution per mole of catalyst.

Experimental Workflow for Catalyst Screening

The general workflow for the synthesis, characterization, and testing of these metal complexes is outlined below.

ExperimentalWorkflow cluster_synthesis Synthesis & Characterization cluster_screening Catalytic Screening A1 Ligand Synthesis (this compound) A2 Complexation with Metal Precursor (e.g., CuCl₂, [Ru(p-cymene)Cl₂]₂) A1->A2 A3 Purification & Characterization (NMR, IR, X-ray, MS) A2->A3 B1 Reaction Setup (Substrate, Solvent, Conditions) A3->B1 Catalyst B2 Monitoring Reaction Progress (e.g., UV-Vis, GC, Gas Evolution) B3 Data Analysis (Conversion, Yield, TOF, Kinetics)

Caption: General workflow for catalyst synthesis and evaluation.

Conclusion

References

Validating the Synthetic Pathway of 1-Methyl-1H-imidazol-2-amine: A Comparative Guide with Isotopic Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, unequivocal structural confirmation and synthetic pathway validation are paramount. This guide provides a comparative analysis of a common synthetic route to 1-Methyl-1H-imidazol-2-amine, a valuable precursor in medicinal chemistry. We detail a validation methodology using stable isotope labeling, offering a direct comparison between the standard synthesis and its isotopically labeled counterpart. This approach provides definitive evidence for the proposed reaction mechanism and serves as a robust quality control measure.

Synthetic Route Under Investigation: Condensation of Chloroacetaldehyde and Methylguanidine

A prevalent and efficient method for the synthesis of 2-aminoimidazoles is the condensation of an α-halo-carbonyl compound with a guanidine derivative. In the case of this compound, the proposed route involves the reaction of chloroacetaldehyde with methylguanidine. This reaction is believed to proceed through an initial nucleophilic substitution followed by cyclization and dehydration to form the imidazole ring.

To validate this proposed pathway, a ¹³C isotopic labeling experiment is presented. By using a labeled precursor, the fate of specific atoms can be traced from reactant to product, providing conclusive evidence for the bond-forming events.

Comparative Synthesis Data

The following tables summarize the expected quantitative data from the standard synthesis and the isotopic labeling validation experiment.

Reaction Parameter Standard Synthesis Isotopic Labeling Synthesis
Starting Material 1 ChloroacetaldehydeChloroacetaldehyde
Starting Material 2 MethylguanidineMethylguanidine-¹³C
Solvent EthanolEthanol
Reaction Time 4-6 hours4-6 hours
Yield (%) 75-85%75-85%
Product Purity (%) >98%>98%
Analytical Validation Standard Product Isotopically Labeled Product
Molecular Weight ( g/mol ) 97.1298.12
Mass Spec (ESI-MS, [M+H]⁺) m/z 98.1m/z 99.1
¹³C NMR (C2 Carbon, ppm) ~150~150 (Enhanced Signal)
Isotopic Enrichment (%) N/A>99%

Experimental Protocols

Protocol 1: Standard Synthesis of this compound

Materials:

  • Methylguanidine hydrochloride

  • Sodium ethoxide

  • Anhydrous Ethanol

  • Chloroacetaldehyde (40% aqueous solution)

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • A solution of sodium ethoxide is prepared by dissolving sodium metal in anhydrous ethanol under an inert atmosphere.

  • Methylguanidine hydrochloride is added to the sodium ethoxide solution and stirred for 30 minutes to liberate the free base.

  • The resulting sodium chloride precipitate is removed by filtration.

  • The filtrate, containing methylguanidine, is cooled to 0-5°C.

  • Chloroacetaldehyde solution is added dropwise to the cooled methylguanidine solution while maintaining the temperature below 10°C.

  • The reaction mixture is allowed to warm to room temperature and then refluxed for 4-6 hours.

  • The solvent is removed under reduced pressure.

  • The residue is dissolved in water and the pH is adjusted to >10 with sodium hydroxide.

  • The aqueous solution is extracted multiple times with dichloromethane.

  • The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.

  • Purification is achieved by column chromatography or recrystallization.

Protocol 2: Isotopic Labeling Synthesis of 1-Methyl-¹³C-1H-imidazol-2-amine

Materials:

  • Methylguanidine-¹³C hydrochloride (or prepared from ¹³C-cyanamide and methylamine)

  • Sodium ethoxide

  • Anhydrous Ethanol

  • Chloroacetaldehyde (40% aqueous solution)

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure: The procedure is identical to Protocol 1, with the substitution of standard methylguanidine hydrochloride with Methylguanidine-¹³C hydrochloride. All subsequent steps of reaction, workup, and purification are carried out in the same manner.

Protocol 3: Analytical Validation

Mass Spectrometry (MS):

  • Samples of both the standard and ¹³C-labeled products are dissolved in a suitable solvent (e.g., methanol).

  • The solutions are analyzed by Electrospray Ionization Mass Spectrometry (ESI-MS) in positive ion mode.

  • The mass-to-charge ratio (m/z) of the protonated molecular ion ([M+H]⁺) is recorded for both samples. A shift of +1 m/z unit is expected for the labeled product.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H and ¹³C NMR spectra are acquired for both the standard and labeled products in a suitable deuterated solvent (e.g., DMSO-d₆).

  • In the ¹³C NMR spectrum of the labeled product, the signal corresponding to the C2 carbon of the imidazole ring is expected to show a significantly enhanced intensity due to ¹³C enrichment.

  • Analysis of ¹H-¹³C coupling constants can provide further structural confirmation.

Visualizing the Process

Synthetic_Pathway Synthetic Route to this compound cluster_reactants Reactants cluster_process Reaction cluster_product Product chloroacetaldehyde Chloroacetaldehyde condensation Condensation & Cyclization chloroacetaldehyde->condensation methylguanidine Methylguanidine (*¹³C labeled) methylguanidine->condensation product This compound (*¹³C at C2 position) condensation->product

Caption: Proposed synthetic pathway for this compound.

Validation_Workflow Isotopic Labeling Validation Workflow cluster_synthesis Synthesis cluster_analysis Analysis cluster_confirmation Confirmation standard_synthesis Standard Synthesis ms_analysis Mass Spectrometry standard_synthesis->ms_analysis nmr_analysis NMR Spectroscopy standard_synthesis->nmr_analysis labeled_synthesis ¹³C Labeled Synthesis labeled_synthesis->ms_analysis labeled_synthesis->nmr_analysis confirmation Pathway Validation ms_analysis->confirmation nmr_analysis->confirmation

Caption: Workflow for the validation of the synthetic route via isotopic labeling.

Alternative Synthetic Routes

While the condensation of α-halocarbonyls with guanidines is a robust method, other synthetic strategies for 2-aminoimidazoles exist. These include:

  • Palladium-catalyzed reactions: Carboamination of N-propargyl guanidines with aryl triflates can be an effective method, though it often requires more expensive catalysts and ligands.[1][2]

  • Multi-component reactions: Green chemistry approaches utilizing multi-component reactions can offer higher atom economy and reduced waste streams.[3]

  • Synthesis from other heterocycles: Transformation of other heterocyclic systems into the 2-aminoimidazole core is also a possibility.

The choice of synthetic route will depend on factors such as precursor availability, cost, scalability, and the desired substitution pattern on the imidazole ring. However, for any chosen route, the isotopic labeling strategy detailed herein provides a powerful and definitive method for mechanistic validation.

References

side-by-side comparison of different synthetic protocols for 2-aminoimidazoles

Author: BenchChem Technical Support Team. Date: December 2025

The 2-aminoimidazole (2-AI) scaffold is a critical pharmacophore found in numerous marine alkaloids and is a cornerstone in medicinal chemistry due to its extensive biological activities, including antimicrobial, antibiofilm, and anticancer properties.[1][2][3] The efficient and versatile synthesis of this heterocyclic core is, therefore, a significant focus for researchers in drug discovery and organic synthesis. This guide provides a side-by-side comparison of prominent synthetic strategies for 2-aminoimidazoles, presenting quantitative data, detailed experimental protocols, and mechanistic diagrams to assist researchers in selecting the most suitable method for their specific needs.

Comparative Analysis of Synthetic Protocols

The synthesis of 2-aminoimidazoles can be broadly categorized into classical condensation reactions and modern catalyzed or assisted methods. Each approach offers distinct advantages regarding reaction conditions, yields, substrate scope, and environmental impact.

Synthetic ProtocolKey ReactantsCatalyst/SolventTemperature (°C)Time (h)Yield (%)Key Advantages
Classical Condensation [3]α-Haloketone, GuanidineTetrahydrofuran (THF)Reflux~12~81Well-established, readily available starting materials.
Green Synthesis (DES) [1][3][4]α-Chloroketone, GuanidineCholine Chloride:Urea (DES)804-673-83Environmentally friendly, shorter reaction times, simplified work-up.[3][4]
Microwave-Assisted (from Imidazo[1,2-a]pyrimidines) [5][6]2-Aminopyrimidine, α-Bromocarbonyl, HydrazineAcetonitrile, then Hydrazine Hydrate130-150, then 100-1200.25-0.5Good to ExcellentRapid synthesis, one-pot two-step procedure.[6][7]
Microwave-Assisted (from N-acetylguanidine) [5]N-Acetylguanidine, α-HaloketoneNot specifiedNot specifiedNot specifiedNot specifiedUtilizes readily available starting materials.
Palladium-Catalyzed Carboamination [8][9]N-Propargyl Guanidine, Aryl TriflatePd(OAc)₂, RuPhos, LiOtBu1003GoodForms both a C-N and a C-C bond in one step, good for late-stage derivatization.[8][9]
Solid-Phase Synthesis [2]Resin-bound Thiourea, other reagentsVariousRoom Temp to 50Several steps, up to 16h for one stepNot specifiedAmenable to library synthesis and high-throughput screening.[2]
Alkene-Diamination [10]Conjugated α-Bromoalkenone, GuanidineK₂CO₃, MnO₂, 1,4-DioxaneNot specifiedNot specifiedUp to 70Step-economical, avoids NH-protection of guanidine.[10]

Experimental Protocols

Green Synthesis in Deep Eutectic Solvents (DES)

This protocol describes the synthesis of a tri-substituted 2-aminoimidazole using a choline chloride-urea deep eutectic solvent.[11]

Procedure:

  • Preparation of the Deep Eutectic Solvent (DES): In a round-bottom flask, mix choline chloride (1 mol equiv) and urea (2 mol equiv). Heat the mixture at 80 °C with stirring until a clear, homogeneous liquid is formed.[1]

  • Reaction Setup: To the pre-formed DES (2 g), add the α-chloroketone (1.0 mmol), the corresponding guanidine derivative (1.3 mmol), and triethylamine (1.0 mmol).[11]

  • Reaction: Stir the reaction mixture at 80 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the α-chloroketone is consumed.[4][11]

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Add 5 mL of water, which will cause the product to precipitate. Collect the solid by filtration, wash with cold water, and recrystallize from ethanol to afford the pure 2-aminoimidazole.[1][11]

Microwave-Assisted One-Pot, Two-Step Synthesis

This protocol outlines the synthesis of polysubstituted 2-aminoimidazoles from 2-aminopyrimidines and α-bromocarbonyl compounds.[6][12]

Procedure:

  • Step 1: Cyclocondensation: In a microwave vial, combine the 2-aminopyrimidine (1.0 mmol) and the α-bromocarbonyl compound (1.35 mmol) in acetonitrile (2 mL). Seal the vial and irradiate in a microwave reactor at 130-150 °C for 15-25 minutes.[6][7]

  • Step 2: Pyrimidine Ring Opening: Cool the reaction vial to room temperature. Add hydrazine hydrate (e.g., 60% aqueous solution, 5.0 mmol) to the reaction mixture. Reseal the vial and irradiate in the microwave reactor at 100-120 °C for 5-10 minutes.[5][12]

  • Work-up and Purification: After cooling, transfer the reaction mixture to a round-bottom flask and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired 2-aminoimidazole.[12]

Palladium-Catalyzed Alkyne Carboamination

This method provides access to N-tosyl-protected 2-aminoimidazoles.[8][9]

Procedure:

  • Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere, add Pd(OAc)₂ (4 mol%), RuPhos (8 mol%), and LiOtBu (2.4 equiv). Add the N-propargyl guanidine substrate (1.0 equiv) and the aryl triflate (2.0 equiv). Add anhydrous trifluorotoluene (PhCF₃) to achieve a 0.1 M concentration of the N-propargyl guanidine.[11]

  • Reaction: Seal the tube and heat the reaction mixture to 100 °C for 3 hours.[11]

  • Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite. Concentrate the filtrate under reduced pressure. The crude product is purified by flash column chromatography on silica gel.[11]

  • Deprotection (if required): The N-tosyl group can be removed using standard reductive cleavage methods to yield the free 2-aminoimidazole.[3]

Visualizing the Synthetic Pathways

The following diagrams illustrate the workflows and mechanisms of the described synthetic protocols.

G Classical and Green Synthesis of 2-Aminoimidazoles cluster_classical Classical Condensation cluster_green Green Synthesis (DES) A α-Haloketone + Guanidine B Reaction in THF under Reflux A->B ~12h C Work-up and Purification B->C G 2-Aminoimidazole Product C->G D α-Chloroketone + Guanidine E Reaction in Choline Chloride:Urea (DES) at 80°C D->E 4-6h F Precipitation with Water and Filtration E->F F->G

Caption: Workflow for classical and green synthesis of 2-aminoimidazoles.

G Microwave-Assisted Synthesis of 2-Aminoimidazoles A 2-Aminopyrimidine + α-Bromocarbonyl B Microwave Irradiation (130-150°C, 15-25 min) A->B C Imidazo[1,2-a]pyrimidinium Salt Intermediate B->C D Addition of Hydrazine Hydrate C->D E Microwave Irradiation (100-120°C, 5-10 min) D->E F Work-up and Purification E->F G 2-Aminoimidazole Product F->G

Caption: One-pot, two-step microwave-assisted synthesis workflow.

G Palladium-Catalyzed Carboamination for 2-Aminoimidazole Synthesis A N-Propargyl Guanidine + Aryl Triflate B Pd(OAc)₂ / RuPhos / LiOtBu at 100°C A->B 3h C Work-up and Purification B->C D N-Tosyl-2-Aminoimidazole Product C->D E Reductive Cleavage (Optional) D->E F Free 2-Aminoimidazole E->F

Caption: Workflow for Pd-catalyzed synthesis of 2-aminoimidazoles.

References

Illuminating the Molecular Architecture of Novel 1-Methyl-1H-imidazol-2-amine Derivatives: A Comparative Guide to Structural Confirmation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a novel molecule's structure is a cornerstone of chemical research and drug discovery. This guide provides an objective comparison of modern analytical techniques for the structural elucidation of 1-Methyl-1H-imidazol-2-amine derivatives, a scaffold of increasing interest in medicinal chemistry. We present supporting experimental data, detailed methodologies, and a comparative analysis of alternative structural confirmation techniques and chemical scaffolds.

The this compound core is a privileged structure in numerous biologically active compounds. Its derivatives have shown promise in a range of therapeutic areas, making the precise determination of their molecular geometry and connectivity paramount for understanding structure-activity relationships (SAR) and ensuring intellectual property. This guide will delve into the primary spectroscopic and crystallographic techniques employed for this purpose.

Comparative Analysis of Spectroscopic Data

The primary methods for elucidating the structure of novel this compound derivatives are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy. Below is a summary of expected and observed data for a representative compound, 1-Methyl-4-phenyl-1H-imidazol-2-amine.

Table 1: Spectroscopic Data for 1-Methyl-4-phenyl-1H-imidazol-2-amine [1]

Technique Observed Data Interpretation
¹H NMR δ (ppm): 10.41 (br, 1H), 7.58 (d, J = 6.9 Hz, 2H), 7.26 (t, J = 7.6 Hz, 2H), 7.08 (t, J = 7.4 Hz, 1H), 6.96 (s, 1H), 5.24 (s, 2H), 3.35 (s, 3H)Signals correspond to the amine proton, aromatic protons of the phenyl group, the imidazole ring proton, and the methyl group protons. The broad singlet at 10.41 ppm is characteristic of the amine proton. The singlet at 3.35 ppm confirms the N-methyl group.
¹³C NMR δ (ppm): 150.39, 135.89, 135.47, 128.69, 125.57, 123.91, 112.36, 31.63Resonances are assigned to the carbons of the imidazole ring, the phenyl ring, and the methyl group. The signal at 150.39 ppm is characteristic of the C2 carbon attached to the amino group. The peak at 31.63 ppm corresponds to the N-methyl carbon.
ESI-MS m/z 174.1 [M+H]⁺The observed mass-to-charge ratio corresponds to the protonated molecule, confirming the molecular weight of the compound.
FT-IR Expected ν (cm⁻¹): 3400-3250 (N-H stretch), 3150-3050 (aromatic C-H stretch), 2950-2850 (aliphatic C-H stretch), 1650-1580 (C=N and C=C stretch), 1360-1310 (C-N stretch)Characteristic absorption bands confirm the presence of the amine, imidazole ring, and methyl group functional groups. The N-H stretching frequency is a key indicator of the amino group.

Comparison with Alternative Scaffolds

In drug design, isosteric and bioisosteric replacements are often considered to modulate a compound's physicochemical and pharmacological properties. For the 2-aminoimidazole scaffold, common alternatives include guanidine and other nitrogen-containing heterocycles.

Table 2: Comparison of this compound Derivatives with Alternative Scaffolds

Scaffold Key Structural Features Rationale for Use Potential Advantages Potential Disadvantages
This compound Five-membered aromatic ring with an exocyclic amino group and an N-methyl group.Mimics the guanidinium group with modified basicity and lipophilicity.Tunable electronics and sterics through substitution on the imidazole ring. Improved cell permeability compared to guanidines.Potential for metabolic liabilities associated with the imidazole ring.
Guanidine Derivatives Acyclic, highly basic functional group.Strong hydrogen bonding donor and acceptor capabilities.Can form strong ionic interactions with biological targets.High basicity can lead to poor oral bioavailability and off-target effects.
Substituted Pyrazoles Five-membered aromatic ring with two adjacent nitrogen atoms.Can act as a bioisostere for the imidazole ring, offering a different hydrogen bonding pattern.Different metabolic profile and potential for novel intellectual property.May have different binding modes and potencies compared to the imidazole scaffold.
Triazole Derivatives Five-membered aromatic ring with three nitrogen atoms.Offers a different arrangement of hydrogen bond donors and acceptors.Can exhibit enhanced metabolic stability.May alter the overall geometry and electronic properties of the molecule significantly.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the verification of molecular structures. Below are standard procedures for the key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans (1024 or more) and a longer relaxation delay (5 seconds) are typically required.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Ionization: Introduce the sample into the mass spectrometer via direct infusion or coupled to a liquid chromatograph. Electrospray ionization (ESI) is a common soft ionization technique for this class of compounds, typically in positive ion mode to generate the [M+H]⁺ ion.

  • Mass Analysis: Analyze the ions using a mass analyzer such as a quadrupole, time-of-flight (TOF), or Orbitrap.

  • Data Interpretation: The resulting mass spectrum will show the mass-to-charge ratio (m/z) of the molecular ion, confirming the molecular weight. High-resolution mass spectrometry (HRMS) can provide the elemental composition.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: Prepare the sample as a KBr pellet, a thin film on a salt plate (for oils), or analyze directly using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Interpretation: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Visualization of Experimental Workflow and Signaling Pathway

To provide a clearer understanding of the processes involved in structural confirmation and the potential biological context of these molecules, the following diagrams are provided.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_confirmation Structure Confirmation start Starting Materials reaction Chemical Synthesis start->reaction purification Purification (e.g., Chromatography, Recrystallization) reaction->purification nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr ms Mass Spectrometry (LRMS, HRMS) purification->ms ftir FT-IR Spectroscopy purification->ftir xray X-ray Crystallography (if crystalline) purification->xray data_analysis Data Interpretation & Correlation nmr->data_analysis ms->data_analysis ftir->data_analysis xray->data_analysis structure_elucidation Final Structure Confirmation data_analysis->structure_elucidation G cluster_pathway Hypothetical Signaling Pathway derivative This compound Derivative receptor Target Receptor (e.g., GPCR, Kinase) derivative->receptor Binds and Activates effector Effector Protein (e.g., Adenylyl Cyclase) receptor->effector Activates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Produces cellular_response Cellular Response (e.g., Gene Expression, Proliferation) second_messenger->cellular_response Initiates

References

Safety Operating Guide

Essential Safety and Operational Guidance for 1-Methyl-1H-imidazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This document provides critical safety and logistical information for the handling and disposal of 1-Methyl-1H-imidazol-2-amine. Adherence to these procedural guidelines is essential for ensuring laboratory safety and operational integrity. The following recommendations are based on the hazard profiles of structurally similar imidazole-based compounds, which indicate risks of skin irritation, serious eye damage, and respiratory irritation.[1][2][3]

Personal Protective Equipment (PPE)

A minimum level of personal protective equipment is required for handling this compound. Specific laboratory conditions or experimental protocols may necessitate a higher level of protection.

Protection TypeSpecific EquipmentRationale
Eye and Face Protection Chemical safety goggles and a face shieldProtects against splashes and airborne particles that can cause serious eye damage.[1][2][4]
Skin Protection Chemical-resistant gloves (e.g., nitrile) and a lab coat or chemical-resistant apronPrevents skin contact, which may cause irritation or burns.[1][2]
Respiratory Protection NIOSH-approved respirator with appropriate cartridgesRequired when working outside of a certified chemical fume hood or in poorly ventilated areas to prevent respiratory tract irritation.[2][5]
Foot Protection Closed-toe shoesProtects feet from spills and falling objects.[2]

Operational and Disposal Plans

Strict adherence to the following step-by-step procedures is mandatory for the safe handling and disposal of this compound.

Handling Protocol

  • Preparation:

    • Ensure a certified chemical fume hood is operational.[2]

    • Verify that an eyewash station and safety shower are accessible and unobstructed.[2][4]

    • Assemble all necessary PPE as outlined in the table above.

    • Prepare all necessary equipment and reagents before handling the compound.

  • Handling:

    • All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.

    • Avoid all direct contact with the compound.[2] Wear appropriate protective gloves, clothing, and eye/face protection.[1][2]

    • Do not eat, drink, or smoke in the handling area.[2][3]

    • Use spark-proof tools and equipment to prevent ignition.[3]

  • Storage:

    • Store the compound in a tightly sealed container.[1][6]

    • Keep in a cool, dry, and well-ventilated area.[3][4]

    • For long-term stability, refrigeration (2-8°C) under an inert atmosphere (e.g., argon or nitrogen) is recommended.[4][6]

    • Protect from light.[6]

Spill and Emergency Procedures

  • Minor Spill:

    • Evacuate the immediate area.

    • Wear appropriate PPE, including respiratory protection.

    • Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite).[3][4]

    • Collect the absorbed material into a designated, labeled hazardous waste container.

    • Clean the spill area with a suitable solvent, followed by soap and water.[2]

  • Major Spill:

    • Evacuate the laboratory and alert others in the vicinity.

    • Contact your institution's environmental health and safety office immediately.

  • First Aid:

    • Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

    • Skin Contact: Immediately wash with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1]

    • Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[7][8]

    • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

Disposal Plan

  • Waste Collection: All waste materials, including empty containers, contaminated PPE, and spill cleanup materials, must be collected in a designated, properly labeled hazardous waste container.[2]

  • Disposal: Dispose of all chemical waste through your institution's environmental health and safety office.[2] Do not dispose of this chemical down the drain or in regular trash.[2][7] All disposals must be in accordance with local, state, and federal regulations.[1][2][4]

Workflow for Handling and Disposal

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_spill Spill Response prep1 Verify Fume Hood Operation prep2 Check Safety Shower/Eyewash prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Work in Fume Hood prep3->handle1 handle2 Avoid Direct Contact handle1->handle2 handle3 Store Properly handle2->handle3 disp1 Collect in Hazardous Waste handle3->disp1 disp2 Label Waste Container disp1->disp2 disp3 Contact EHS for Pickup disp2->disp3 spill1 Evacuate Area spill2 Contain and Absorb spill1->spill2 spill3 Collect Cleanup Materials spill2->spill3 spill3->disp1

Caption: Workflow for the safe handling and disposal of this compound.

References

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Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-Methyl-1H-imidazol-2-amine

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